(R)-1-(Furan-2-yl)ethane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSOKWRRCVPEJS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447941 | |
| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14086-08-9 | |
| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(Furan-2-yl)ethane-1,2-diol structure and properties
An In-depth Technical Guide to (R)-1-(Furan-2-yl)ethane-1,2-diol
Introduction: A Versatile Chiral Building Block
This compound is a chiral synthon of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines a five-membered aromatic furan ring, a privileged scaffold in numerous pharmacologically active compounds, with a stereodefined vicinal diol.[1][2] This arrangement provides a versatile platform for constructing complex molecular architectures with precise stereochemical control. The furan moiety offers a rich landscape for chemical transformations, while the chiral diol functionality is pivotal for asymmetric synthesis and as a precursor to biologically active molecules.[3][4][5] This guide provides an in-depth analysis of the structure, properties, synthesis, and applications of this compound, designed for professionals engaged in drug discovery and advanced chemical synthesis.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section delineates the structural and physical properties of this compound.
Structural Characteristics and Identification
The molecule consists of a furan ring substituted at the 2-position with an ethane-1,2-diol group. The stereogenic center is located at the carbon atom adjacent to the furan ring (C1 of the ethane chain), possessing the (R)-configuration.[6]
Table 1: Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | (1R)-1-(furan-2-yl)ethane-1,2-diol | [6] |
| CAS Number | 14086-08-9 | [6] |
| Molecular Formula | C₆H₈O₃ | [6] |
| Molecular Weight | 128.13 g/mol | [6] |
| Canonical SMILES | C1=COC(=C1)C(CO)O | [6][7] |
| Isomeric SMILES | C1=COC(=C1)O | [6] |
| InChI Key | YOSOKWRRCVPEJS-RXMQYKEDSA-N |[6] |
Stereochemistry: The Key to Functionality
The (R)-stereochemistry is a critical feature, dictating the molecule's three-dimensional orientation.[6] This chirality is essential for its role in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions. In drug development, a specific enantiomer is often responsible for the desired pharmacological activity, while the other may be inactive or even cause adverse effects. Therefore, achieving high enantiomeric purity is paramount. Modern synthetic methods can produce this compound with an enantiomeric excess (ee) of 99% or higher.[6]
Physicochemical Properties
While specific experimental data for this compound is not widely published, properties can be inferred from its structure and data from analogous compounds like ethane-1,2-diol.
Table 2: Physical and Chemical Properties
| Property | Value/Expected Behavior | Reference |
|---|---|---|
| Physical State | Expected to be a viscous liquid or low-melting solid. | Inferred |
| Solubility | Expected to be miscible with water, ethanol, acetone, and other polar solvents. Sparingly soluble in nonpolar solvents like hexane. | [8] |
| Boiling Point | Not specified. Expected to be high due to hydrogen bonding. | [6] |
| Melting Point | Not specified. | [6] |
| Optical Rotation | Expected to be optically active. |[6] |
Asymmetric Synthesis and Purification
The most reliable and widely adopted method for producing enantiomerically pure vicinal diols from olefins is the Sharpless Asymmetric Dihydroxylation (AD). This Nobel Prize-winning reaction provides a predictable and highly selective route to chiral diols.
The Sharpless Asymmetric Dihydroxylation Pathway
The synthesis of this compound is achieved through the asymmetric dihydroxylation of 2-vinylfuran. The choice of the chiral ligand in the catalyst system dictates the stereochemical outcome.
-
Causality of Reagent Choice: To obtain the (R)-diol, the reaction utilizes AD-mix-β . This pre-packaged reagent mixture contains the chiral ligand (DHQD)₂PHAL, which creates a chiral pocket around the osmium tetroxide catalyst. This pocket preferentially accommodates one face of the prochiral 2-vinylfuran olefin, leading to the delivery of the hydroxyl groups to that specific face and resulting in the desired (R)-enantiomer with high enantioselectivity.[9][10] Conversely, using AD-mix-α, which contains the pseudoenantiomeric (DHQ)₂PHAL ligand, would yield the (S)-diol.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sharpless AD
This protocol is a self-validating system, where successful execution yields a product with high optical purity, verifiable by chiral analysis.
Materials:
-
2-Vinylfuran
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio, e.g., 50 mL each). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: To the cooled solvent, add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1.1 eq). Stir vigorously until both phases are clear and the mixture is homogeneous.
-
Substrate Addition: Add 2-vinylfuran (1.0 eq) to the reaction mixture. The causality here is slow addition to maintain the reaction temperature and ensure efficient mixing with the catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting olefin. The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and allowing the mixture to warm to room temperature. Stir for an additional hour. The purpose of the sulfite is to reduce any remaining osmium species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The diol product is polar and will partition into the organic layer.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure this compound.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following spectroscopic signatures are characteristic of this compound.
Table 3: Spectroscopic Data Interpretation
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | δ (ppm): ~7.4 (m, 1H, furan H5), ~6.3 (m, 2H, furan H3, H4), ~4.8 (m, 1H, CH-OH), ~3.6-3.8 (m, 2H, CH₂-OH), 2.5-3.5 (broad s, 2H, -OH). | Chemical shifts are influenced by the aromatic furan ring and adjacent hydroxyl groups. The hydroxyl protons are often broad and may exchange with D₂O.[11] |
| ¹³C NMR | δ (ppm): ~155 (furan C2), ~142 (furan C5), ~110 (furan C4), ~106 (furan C3), ~72 (CH-OH), ~66 (CH₂-OH). | The furan carbons appear in the aromatic region, while the sp³ carbons of the diol appear in the aliphatic region.[12] |
| FT-IR | ν (cm⁻¹): 3400-3200 (broad, O-H stretch), ~3100 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1500-1600 (C=C aromatic stretch), ~1000-1150 (C-O stretch). | The broad O-H band is characteristic of the hydrogen-bonded diol. Furan ring vibrations are also prominent.[13][14] |
| Mass Spec. | (EI/ESI): M⁺ at m/z 128. Expected fragments corresponding to loss of H₂O (m/z 110) and CH₂OH (m/z 97). | Provides confirmation of the molecular weight and fragmentation patterns consistent with the structure.[12] |
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
To validate the stereochemical purity, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a Daicel Chiralpak column (e.g., AD-H, OD-H).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
-
Calculation: Calculate the enantiomeric excess using the peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its two functional domains: the furan ring and the chiral diol.
Reactivity Profile
-
Furan Ring: As an electron-rich aromatic heterocycle, the furan ring can participate in electrophilic aromatic substitution, act as a diene in Diels-Alder reactions, and undergo ring-opening under certain acidic conditions.[6][15] This allows for extensive functionalization to build molecular complexity.
-
Diol Moiety: The vicinal diol can undergo typical alcohol reactions such as esterification, etherification, and oxidation.[6] Crucially, it can be protected selectively or converted into other functional groups like epoxides or cyclic acetals, which are valuable transformations in multi-step synthesis.
Application as a Chiral Building Block
This diol is a powerful intermediate for synthesizing high-value, complex molecules. A prominent example is its use in the synthesis of the spiroketal core of the antifungal agent Papulacandin D.[3][5][16] The defined stereochemistry of the diol is transferred through the synthetic sequence to establish the correct stereocenters in the final target.
Caption: Logical relationships illustrating the utility of the title compound.
The furan ring is a bioisostere for phenyl rings and is found in numerous approved drugs, contributing to antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][17][18] By using this compound, chemists can introduce this valuable pharmacophore into a molecule while simultaneously setting a key stereocenter, accelerating the drug discovery process.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[19][20] Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21] Avoid inhalation of vapors and contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[22][23] Given the potential for furan rings to undergo oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[24]
-
Hazards: Furan itself is classified as extremely flammable, harmful if swallowed or inhaled, a suspected mutagen, and a potential carcinogen.[23][24] Ethane-1,2-diol is harmful if swallowed and may cause organ damage through prolonged exposure.[21] Therefore, the compound should be treated with caution as a potentially hazardous research chemical.
Conclusion and Future Outlook
This compound stands out as a high-value chiral building block with significant potential in organic synthesis and medicinal chemistry. Its efficient and highly selective preparation via Sharpless Asymmetric Dihydroxylation makes it an accessible and reliable source of chirality. The combination of a reactive, pharmaceutically relevant furan ring with a versatile diol functionality ensures its continued application in the synthesis of complex natural products and novel therapeutic agents. Future research will likely expand its use in creating diverse molecular libraries for high-throughput screening and in the development of novel asymmetric catalysts and ligands.
References
-
Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters - ACS Publications. [Link]
-
Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. American Chemical Society. [Link]
-
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol. PubChem. [Link]
-
Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. PubMed. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
1-(2-Furyl)-1,2-ethanediol. PubChem. [Link]
-
ethane-1,2-diol. ChemBK. [Link]
-
Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ResearchGate. [Link]
-
meso-1,2-di(furan-2-yl)ethane-1,2-diol. Chemsrc. [Link]
-
Safety Data Sheet: Ethane-1,2-diol. Chemos GmbH & Co.KG. [Link]
-
¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Javed/033967d29255655325854656461993427f7178c1]([Link]
-
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso. PubChem. [Link]
-
1-(Furan-2-yl)undecan-1-ol. Wikipedia. [Link]
-
1-(FURAN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
-
(+)-(1R,2R)-1,2-Diphenylethane-1,2-diol. FooDB. [Link]
-
1,2-Ethanediol, 1,2-di-2-furanyl-. SpectraBase. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. ScienceDirect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (14086-08-9) for sale [vulcanchem.com]
- 7. 1-(2-Furyl)-1,2-ethanediol | C6H8O3 | CID 566112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. chemos.de [chemos.de]
- 22. 4464-77-1|1,2-Di(furan-2-yl)ethane-1,2-diol|BLD Pharm [bldpharm.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
A Technical Guide to the Stereoselective Synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol
Executive Summary
(R)-1-(Furan-2-yl)ethane-1,2-diol is a pivotal chiral building block in medicinal chemistry and asymmetric synthesis. Its vicinal diol functionality, coupled with the versatile furan motif, makes it a valuable precursor for a wide array of complex molecular architectures, including nucleoside analogues and other pharmacologically active compounds. The stereochemical integrity of the diol is paramount, as biological activity is often confined to a single enantiomer. This guide provides an in-depth analysis of the core synthetic strategies for producing this high-value intermediate in its enantiomerically pure (R)-form. We will explore established and efficient pathways, including asymmetric dihydroxylation, chemoenzymatic kinetic resolution, and conceptual approaches from the chiral pool. Each section is designed to provide not only a detailed, reproducible protocol but also the underlying mechanistic principles that govern the stereochemical outcome, empowering researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of this compound
The furan ring is a privileged scaffold in drug discovery, capable of participating in various transformations such as Diels-Alder reactions, oxidative ring-opening (e.g., Achmatowicz reaction), and metal-catalyzed cross-coupling. When functionalized with a chiral 1,2-diol side chain, as in this compound, it becomes a powerful synthon for constructing stereochemically dense and complex molecules. The precise spatial arrangement of the hydroxyl groups is critical for molecular recognition and binding to biological targets, making stereocontrolled synthesis an absolute requirement. This guide focuses on practical and scalable methods to achieve high enantiopurity for the (R)-enantiomer.
Pathway I: Asymmetric Dihydroxylation of 2-Vinylfuran
The most direct and elegant approach to installing the vicinal diol in a stereocontrolled manner is through the asymmetric dihydroxylation (AD) of an olefin precursor. The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis, renowned for its reliability, high enantioselectivity, and broad substrate scope.[1][2][3][4]
Mechanistic Rationale
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand to direct the facial selectivity of the dihydroxylation. A stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the Os(VIII) catalyst, allowing for a catalytic cycle.
The choice of the chiral ligand dictates the stereochemical outcome. The commercially available "AD-mix" reagents conveniently package the catalyst, ligand, and co-oxidant. For the synthesis of the (R)-diol from 2-vinylfuran, AD-mix-α is employed, which contains the (DHQ)₂PHAL ligand. The OsO₄ forms a chiral complex with the ligand, creating a binding pocket that preferentially accommodates one face of the olefin for the [3+2] cycloaddition, leading to the formation of an osmate ester intermediate. Subsequent hydrolysis releases the chiral diol.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Dihydroxylation
Objective: To synthesize this compound from 2-vinylfuran with high enantioselectivity.
Materials:
-
AD-mix-α
-
2-Vinylfuran (freshly distilled)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL). The solvent is cooled to 0 °C in an ice bath.
-
AD-mix-α (28 g, ~1.4 g per mmol of olefin) and methanesulfonamide (1.9 g, 20 mmol) are added to the cold solvent and stirred vigorously until both phases are clear.
-
2-Vinylfuran (1.88 g, 20 mmol) is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C. The progress is monitored by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, the reaction is quenched by adding solid sodium sulfite (30 g) and warming the mixture to room temperature. Stirring is continued for 1 hour.
-
Ethyl acetate (100 mL) is added, and the mixture is transferred to a separatory funnel. The layers are separated.
-
The aqueous layer is extracted twice more with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with 2M KOH (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude diol.
-
The product is purified by flash column chromatography on silica gel to afford pure this compound.
Data Summary
| Parameter | Typical Value | Source(s) |
| Substrate | 2-Vinylfuran | [1],[2],[3] |
| Reagent | AD-mix-α | [1],[3] |
| Yield | 75-90% | [3] |
| Enantiomeric Excess (e.e.) | >95% | [1],[2],[3] |
Pathway II: Chemoenzymatic Synthesis via Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[5][6] Enzymes, particularly lipases, are exceptional catalysts for this purpose due to their high stereoselectivity, mild operating conditions, and environmental compatibility.[7][8][9]
Mechanistic Rationale
In this approach, racemic (±)-1-(Furan-2-yl)ethane-1,2-diol is subjected to acylation catalyzed by a lipase, such as immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435). The enzyme's chiral active site preferentially acylates one enantiomer (e.g., the (S)-diol) at a much faster rate than the other.
The reaction is typically stopped at or near 50% conversion. At this point, the reaction mixture contains the fast-reacting enantiomer in its acylated form (e.g., (S)-1-(furan-2-yl)-2-hydroxyethyl acetate) and the slow-reacting enantiomer, the desired (R)-diol, in its unreacted form, both with high enantiomeric excess.[10] A simple chromatographic separation can then isolate the target (R)-diol. The choice of acyl donor (e.g., vinyl acetate) is crucial, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation effectively irreversible.
Visualizing the Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of racemic diol.
Experimental Protocol: Lipase-Catalyzed Resolution
Objective: To resolve racemic 1-(Furan-2-yl)ethane-1,2-diol to obtain the (R)-enantiomer with high enantiomeric purity.
Materials:
-
Racemic 1-(Furan-2-yl)ethane-1,2-diol (prepared via non-asymmetric methods, e.g., reduction of 2-hydroxyacetylfuran)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., n-heptane, toluene, or MTBE)
-
Molecular sieves (4Å)
-
Celite
Procedure:
-
To a solution of racemic 1-(Furan-2-yl)ethane-1,2-diol (1.28 g, 10 mmol) in anhydrous n-heptane (50 mL) in a flask containing activated 4Å molecular sieves, add vinyl acetate (0.95 g, 11 mmol, 1.1 equiv).
-
Add Novozym 435 (100 mg, ~10% by weight of the substrate) to the mixture.
-
Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining diol (eeₛ) and the formed acetate ester (eeₚ).
-
When the conversion reaches approximately 50% (typically 4-24 hours), stop the reaction by filtering off the enzyme beads through a pad of Celite. Wash the beads with fresh solvent.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of (R)-diol and (S)-monoacetate is separated by flash column chromatography on silica gel (using a gradient elution, e.g., from 10% to 50% ethyl acetate in hexanes).
Data Summary
| Parameter | Expected Outcome | Source(s) |
| Enzyme | Immobilized Candida antarctica Lipase B | [7],[8] |
| Acyl Donor | Vinyl Acetate | [7],[10] |
| Optimal Conversion | ~50% | [10] |
| e.e. of (R)-Diol | >99% | [10],[9] |
| e.e. of (S)-Acetate | >99% | [10],[9] |
Pathway III: Chiral Pool Synthesis (Conceptual Strategy)
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes.[11][12][13] These molecules can serve as versatile starting materials for complex target synthesis, embedding chirality from the outset.
Conceptual Rationale
A plausible chiral pool approach for this compound could start from a readily available sugar derivative. For example, D-mannose or its derivatives possess the required (R)-stereochemistry at the carbon corresponding to C1 of the target diol. The synthetic challenge lies in the selective transformation of the carbohydrate scaffold to isolate the desired C2 fragment and construct the furan ring.
A hypothetical sequence might involve:
-
Protection of select hydroxyl groups on the carbohydrate.
-
Oxidative cleavage of C-C bonds to excise the desired chiral fragment.
-
Functional group manipulations to form a suitable precursor for furan synthesis (e.g., a 1,4-dicarbonyl compound).
-
Acid-catalyzed cyclization and dehydration (a Paal-Knorr type synthesis) to form the furan ring.[14]
-
Deprotection to yield the final diol.
While potentially longer, this strategy avoids the use of expensive chiral catalysts and relies on the inherent chirality of the starting material.[15]
Visualizing the Conceptual Chiral Pool Pathway
Caption: A conceptual pathway from the chiral pool to the target diol.
Conclusion and Pathway Comparison
This guide has detailed three primary strategies for the synthesis of this compound.
-
Sharpless Asymmetric Dihydroxylation stands out as the most efficient and direct method, providing high yields and excellent enantioselectivity in a single, catalytic step. It is often the preferred method in research and development for its reliability.
-
Chemoenzymatic Kinetic Resolution offers an excellent alternative, particularly when the racemic diol is readily accessible. It provides access to both enantiomers in very high purity, although the maximum theoretical yield for the desired enantiomer is 50%. The mild conditions and high selectivity make it a robust and green option.
-
Chiral Pool Synthesis is a conceptually powerful strategy that leverages nature's chirality. While potentially requiring more synthetic steps, it can be cost-effective for large-scale production if an efficient route from an inexpensive starting material is developed.
The optimal choice of synthetic pathway will depend on project-specific factors, including scale, cost of reagents and catalysts, available equipment, and the desired level of enantiopurity. Each method presented here offers a validated and authoritative foundation for the successful synthesis of this critical chiral intermediate.
References
- American Chemical Society. (n.d.). Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D.
- PubMed. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D.
- ACS Publications. (2000). Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters.
- PubMed. (2014). Lipase-catalyzed Kinetic Resolution of (±)-1-(2-furyl) ethanol in Nonaqueous Media.
- Benchchem. (n.d.). 1,2-Bis(furan-2-yl)ethane-1,2-diol.
- ResearchGate. (n.d.). Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates.
- ResearchGate. (n.d.). Asymmetric Dihydroxylation of Vinyl Sulfones: Routes to Enantioenriched ??-Hydroxyaldehydes and the Enantioselective Syntheses of Furan-2(5H)-ones.
- ResearchGate. (n.d.). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.
- ACS GCI Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation.
- ResearchGate. (n.d.). Enzymatic resolution of 1,2-diols: preparation of optically pure dropropizine.
- Slideshare. (n.d.). Asymmetric synthesis M.pharm 1st year.
- NIH National Library of Medicine. (n.d.). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine.
- NIH National Library of Medicine. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.
- ResearchGate. (n.d.). Chemoenzymatic Synthesis of (-)-Ribisins A and B from Dibenzo[b,d]furan.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- NIH National Library of Medicine. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
- ResearchGate. (n.d.). Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols.
- ResearchGate. (n.d.). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.
- PubMed. (n.d.). Enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran by immobilized lipase.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis M.pharm 1st year | PPTX [slideshare.net]
- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furan synthesis [organic-chemistry.org]
- 15. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the IUPAC Nomenclature of (R)-1-(Furan-2-yl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical sciences, and particularly in drug development, the unambiguous identification of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and universally understood language for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This guide delves into the systematic naming of a specific chiral molecule, (R)-1-(Furan-2-yl)ethane-1,2-diol , a compound that combines a heterocyclic aromatic ring (furan) with a chiral diol side chain. Such molecules are of significant interest as versatile building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2] The presence of a stereocenter necessitates a clear designation of its absolute configuration, which has profound implications for a molecule's biological activity. This guide will deconstruct the IUPAC name, explain the logic behind the rules, and provide a systematic protocol for arriving at the correct nomenclature.
Part 1: Deconstructing the IUPAC Name
The name This compound can be systematically broken down into its core components, each providing specific information about the molecule's structure. Understanding these components is the first step toward mastering IUPAC nomenclature.
| Component | Meaning | Role in Nomenclature |
| ethane | A two-carbon aliphatic chain. | Defines the parent hydride , the main carbon backbone of the molecule.[3] |
| -1,2-diol | Two hydroxyl (-OH) groups. | Identifies the principal characteristic groups and their positions on the parent chain.[4][5] |
| (Furan-2-yl)- | A furan ring attached as a substituent. | Names the substituent group attached to the parent chain. The '2-yl' specifies the point of attachment.[6] |
| 1- | Locant for the furan substituent. | Indicates that the furan-2-yl group is attached to carbon-1 of the ethane chain. |
| (R)- | Rectus (Latin for right). | Specifies the absolute configuration of the chiral center at carbon-1 using the Cahn-Ingold-Prelog (CIP) priority system.[7][8] |
This breakdown reveals a logical hierarchy. The system first identifies the principal functional groups to determine the parent structure and its suffix, then names and numbers all substituents, and finally assigns stereochemical descriptors to define the molecule's three-dimensional arrangement in space.[9]
Part 2: Systematic Protocol for IUPAC Nomenclature
This section provides a step-by-step methodology for deriving the IUPAC name for the given structure from first principles. This protocol acts as a self-validating system, ensuring an accurate and reproducible outcome.
Experimental Protocol: Deriving the IUPAC Name
Objective: To systematically assign the correct and complete IUPAC name to the chemical structure of 1-(Furan-2-yl)ethane-1,2-diol, including its absolute stereochemistry.
Materials: A 2D or 3D representation of the molecule.
Methodology:
Step 1: Identify the Principal Characteristic Group 1.1. Examine the molecule for all functional groups. The structure contains two hydroxyl (-OH) groups and a furan ring (an ether within a cyclic aromatic system). 1.2. Consult IUPAC seniority rules for functional groups. Alcohols (-OH) have higher priority than ethers.[3] 1.3. Designate the hydroxyl groups as the principal characteristic groups. The presence of two such groups leads to the suffix -diol .[10]
Step 2: Determine and Name the Parent Hydride 2.1. Identify the longest continuous carbon chain that contains the carbons bearing the principal characteristic groups (the -OH groups). 2.2. In this molecule, the longest such chain consists of two carbon atoms. 2.3. The alkane name for a two-carbon chain is ethane . Because the suffix '-diol' begins with a consonant, the final '-e' of the parent alkane name is retained.[5] The parent structure is therefore named ethane-1,2-diol .
Step 3: Number the Parent Chain 3.1. Number the parent chain to give the locants (positions) of the principal characteristic groups the lowest possible numbers. 3.2. Numbering from either direction results in the hydroxyl groups being on carbons 1 and 2. 3.3. In case of a tie, consider the position of substituents. The furan group is on one of the carbons. To give this substituent the lowest possible locant, the carbon atom it is attached to is designated as carbon-1 . 3.4. The numbering is therefore established as:
- C1: Attached to an -OH group and the furan ring.
- C2: Attached to an -OH group.
Step 4: Identify and Name Substituents 4.1. Identify any groups attached to the parent chain that are not the principal characteristic group. There is a furan ring attached to C1. 4.2. Name the substituent. A furan ring as a substituent is called furanyl .[11] 4.3. Specify the point of attachment from the furan ring to the parent chain. Numbering of the furan ring starts at the oxygen atom (position 1). The attachment point is at position 2 of the furan ring.[6][12] 4.4. Therefore, the full substituent name is furan-2-yl . 4.5. The position of this substituent on the parent chain is C1. This is indicated by the prefix 1-(Furan-2-yl) . The parentheses are used to clearly delineate the complex substituent name.
Step 5: Determine the Absolute Configuration (R/S) 5.1. Identify the chiral center(s). The chiral center is the carbon atom attached to four different groups. In this molecule, C1 is chiral as it is attached to:
- -OH (hydroxyl group)
- -CH₂OH (hydroxymethyl group)
- Furan-2-yl group
- -H (hydrogen atom) 5.2. Assign priorities to the four groups attached to the chiral center (C1) based on the Cahn-Ingold-Prelog (CIP) priority rules .[7][13] Priority is determined by the atomic number of the atom directly bonded to the chiral center. Higher atomic number equals higher priority.[14]
- Priority 1: -OH (Oxygen, Z=8)
- Priority 2: Furan-2-yl group (The carbon of the furan ring is bonded to an oxygen and two other carbons in the ring system, giving it higher priority than C2 of the ethane chain).
- Priority 3: -CH₂OH (Carbon, Z=6, which is bonded to an oxygen).
- Priority 4: -H (Hydrogen, Z=1) 5.3. Orient the molecule so that the lowest priority group (Priority 4, the -H atom) is pointing away from the viewer. 5.4. Trace the path from priority 1 to 2 to 3. 5.5. For the specified (R)- isomer, this path traces a clockwise direction.[15] If it were counter-clockwise, it would be the (S)-isomer.
Step 6: Assemble the Full IUPAC Name 6.1. Combine the components in the correct order: Stereodescriptor, Substituent(s), Parent Hydride, and Suffix. 6.2. The final name is This compound .[16]
Part 3: Visualization of the Nomenclature Workflow
The following diagram illustrates the logical decision-making process outlined in the protocol above for naming this compound.
Caption: A flowchart visualizing the systematic IUPAC naming process.
Part 4: Scientific Context and Importance
Significance in Medicinal Chemistry
Chiral 1,2-diols, also known as vicinal diols, are privileged structural motifs found in a wide range of natural products and pharmaceuticals.[1] The precise three-dimensional arrangement of the hydroxyl groups is often critical for binding to biological targets such as enzymes and receptors. The furan moiety itself is a versatile heterocyclic scaffold present in numerous approved drugs, where it can act as a bioisostere for a phenyl ring, often improving metabolic stability or modifying electronic properties.[17][18][19]
The combination of a chiral diol and a furan ring in a single, small molecule like this compound makes it a valuable chiral building block.[2] Its derivatives have potential applications in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer agents.[20][21] The ability to synthesize this compound enantioselectively is a key challenge and an active area of research, with methods ranging from asymmetric dihydroxylation of alkenes to biocatalytic approaches.[22][23]
Synthesis and Characterization
The synthesis of enantiomerically pure compounds like this compound is a cornerstone of modern organic chemistry. A common strategy involves the asymmetric synthesis to create the chiral center with high enantiomeric excess.
Example Synthetic Approach: Asymmetric Dihydroxylation
A plausible, though not the only, method for synthesizing such a compound would be the asymmetric dihydroxylation of 2-vinylfuran.
-
Starting Material: 2-vinylfuran.
-
Reaction: Sharpless Asymmetric Dihydroxylation.
-
Reagents: A catalytic amount of an osmium source (e.g., OsO₄), a stoichiometric oxidant (e.g., N-methylmorpholine N-oxide), and a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL to direct the stereochemical outcome towards the R or S product, respectively).
-
Outcome: The reaction installs two hydroxyl groups across the double bond of the vinyl group in a stereospecific manner, yielding the chiral diol.[23]
Confirmation of the structure and, crucially, the absolute stereochemistry requires sophisticated analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the connectivity of atoms.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern.
-
Chiral HPLC: Separates the R and S enantiomers to determine the enantiomeric excess (purity).
-
X-ray Crystallography: Provides unambiguous proof of the absolute configuration if a suitable single crystal can be grown.
Conclusion
The IUPAC name this compound is a dense descriptor that conveys the complete structural and stereochemical information of the molecule. For professionals in research and drug development, the ability to deconstruct this name and to apply the underlying systematic rules is a fundamental skill. It ensures precision in communication, reproducibility in synthesis, and clarity in patent and regulatory documentation. As the complexity of therapeutic molecules increases, a firm grounding in the logic of IUPAC nomenclature remains an indispensable tool for the modern scientist.
References
-
Cahn, R. S.; Ingold, C. K.; Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition in English. 1966 , 5 (4), 385–415.
-
Cahn-Ingold-Prelog Priority Rules. YouTube. 2023 .
-
Tuscany Diet. RS system priority rules for the nomenclature of chiral molecules. 2020 .
-
Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. 2016 .
-
Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions.
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
-
Wikipedia. Cahn–Ingold–Prelog priority rules.
-
Michigan State University Department of Chemistry. Stereoisomers.
-
Chemistry LibreTexts. Nomenclature of Alcohols. 2023 .
-
Chemistry LibreTexts. 14.2: Alcohols - Nomenclature and Classification. 2022 .
-
A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. 2025 .
-
IUPAC. Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure and Applied Chemistry. 1976 .
-
Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples.
-
University of Calgary. Diols.
-
Slideshare. Nomenclature of stereoisomers.
-
Saskoer. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry.
-
Vulcanchem. This compound.
-
Wikipedia. Furan.
-
Quora. What are the IUPAC names of pyrrole, furan and pyridine? 2017 .
-
ACD/Labs. Rule B-3. Fused Heterocyclic Systems.
-
ACS Publications. A Facile Synthesis of a Chiral Furan Diol from Glycals Catalyzed by Indium Trichloride. The Journal of Organic Chemistry.
-
ResearchGate. Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.
-
Benchchem. 1,2-Bis(furan-2-yl)ethane-1,2-diol.
-
PubChem. Furan.
-
PubChem. 1-(2-Furyl)-1,2-ethanediol.
-
PubMed Central. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis.
-
Alq J Med App Sci. A Review on Biological and Medicinal Significance of Furan. 2023 .
-
ResearchGate. Application of furan derivative in medicinal field.
-
Pharmacological activity of furan derivatives. 2024 .
-
BioScience Academic Publishing. Furan Derivatives and Their Role in Pharmaceuticals. 2025 .
-
ResearchGate. (PDF) A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
-
IUPAC. Brief Guide to the Nomenclature of Organic Chemistry.
-
Chemsrc. meso-1,2-di(furan-2-yl)ethane-1,2-diol. 2025 .
-
PubChem. 1,2-Bis(furan-2-yl)ethane-1,2-diol, meso.
Sources
- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iupac.org [iupac.org]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 9. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]
- 10. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]
- 11. quora.com [quora.com]
- 12. Furan - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. This compound (14086-08-9) for sale [vulcanchem.com]
- 17. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 20. Pharmacological activity of furan derivatives [wisdomlib.org]
- 21. biojournals.us [biojournals.us]
- 22. researchgate.net [researchgate.net]
- 23. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Furan-Based Chiral Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-based chiral diols represent a class of high-value synthetic intermediates, occupying a pivotal role in the landscape of modern organic chemistry and drug development. Their unique stereoelectronic properties, stemming from the furan nucleus, and the versatile reactivity of the vicinal diol moiety have established them as indispensable building blocks for the synthesis of complex natural products, chiral ligands, and pharmacologically active molecules. This in-depth technical guide traverses the historical evolution of their synthesis, from early reliance on nature's chiral pool to the advent of powerful catalytic asymmetric methodologies and the recent emergence of elegant biocatalytic and organocatalytic strategies. We will explore the causal factors driving experimental design, provide detailed protocols for key transformations, and illuminate the path from their discovery to their current status as a privileged scaffold in stereoselective synthesis.
Introduction: The Furan Moiety as a Cornerstone of Chemical Diversity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activity. Its ability to act as a bioisostere for other aromatic systems, coupled with its unique reactivity, has cemented its importance in medicinal chemistry. When adorned with a chiral diol functionality, the furan scaffold is transformed into a stereochemically rich and synthetically versatile platform. These diols serve as precursors to a multitude of other chiral entities, including tetrahydrofurans, pyrans, and carbocycles, through elegant and often stereospecific transformations. The inherent chirality of these diols makes them valuable as potential species for pharmaceutical applications or as candidates in the emerging field of chiral auxiliary-based asymmetric organic synthesis.
Historical Perspective: From Nature's Blueprint to Catalytic Revolutions
The story of furan-based chiral diols is intrinsically linked to the broader evolution of asymmetric synthesis. Early approaches to these molecules were largely dependent on the use of naturally occurring chiral starting materials, a strategy now known as "chiral pool synthesis."
The Progenitors: Harnessing the Chirality of Carbohydrates
Carbohydrates, with their abundance of stereocenters, provided the earliest and most direct entry into the world of chiral furanoids. Glycals, cyclic enol ethers derived from sugars, proved to be particularly adept precursors. A facile synthesis of a chiral furan diol from glycals, catalyzed by indium trichloride, exemplifies this approach. This method leverages the inherent chirality of the starting material to construct the chiral furan derivative.
The transformation of D-glucal, a readily available sugar derivative, into 2-(D-glycero-1,2-dihydroxyethyl)furan is a classic example of this strategy. This transformation can be achieved under very mild hydrolytic conditions. The acid-labile nature of the alkene derived from the corresponding 2,3-thionocarbonate of methyl 4,6-O-benzylidene-α-d-mannopyranoside allows for its conversion into the chiral furan diol.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot
Figure 1. Early strategies relied on the "chiral pool" of carbohydrates.
The Dawn of Asymmetric Catalysis: Sharpless and Noyori
The late 20th century witnessed a paradigm shift in asymmetric synthesis with the development of powerful catalytic methods. Two Nobel Prize-winning reactions, the Sharpless Asymmetric Dihydroxylation and the Noyori Asymmetric Hydrogenation, proved to be transformative in accessing enantiopure furan-based chiral alcohols and diols.
The Sharpless Asymmetric Dihydroxylation allows for the enantioselective conversion of an alkene to a vicinal diol. This reaction, utilizing osmium tetroxide and a chiral quinine-based ligand, was successfully applied to 5-aryl-2-vinylfurans, yielding the corresponding chiral diols in high enantiomeric excess.[1] This breakthrough provided a direct and highly efficient route to furan-based chiral diols from readily accessible starting materials. The resulting diols proved to be valuable intermediates in the synthesis of natural products, such as the spiroketal moiety of the antifungal compound papulacandin D.[1]
Table 1: Sharpless Asymmetric Dihydroxylation of a Vinylfuran
| Substrate | Ligand | Enantiomeric Excess (ee) |
| 5-Aryl-2-vinylfuran | (DHQD)₂-PHAL | >95% |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfuran
-
To a stirred solution of the 5-aryl-2-vinylfuran (1.0 equiv) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g/mmol of olefin).
-
Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g/mmol of olefin) and warm the mixture to room temperature, stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.
While not directly yielding diols, the Noyori Asymmetric Hydrogenation of furan-containing ketones provides access to chiral furfuryl alcohols with exceptional enantioselectivity.[2] This reaction employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP. These chiral alcohols are pivotal precursors that can be readily converted to the corresponding diols through subsequent oxidation of the furan ring or other functional group manipulations. The hydrogenation is highly chemoselective, tolerating the furan ring and other functional groups.[3]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot
Figure 2. The advent of catalytic asymmetric methods revolutionized access.
The Modern Era: Biocatalysis and Organocatalysis
Building on the foundations of catalytic asymmetric synthesis, the 21st century has seen the rise of even more sophisticated and sustainable approaches. Biocatalysis and organocatalysis have emerged as powerful tools for the synthesis of furan-based chiral diols, often offering mild reaction conditions, high selectivity, and a reduced environmental footprint.
The Power of Enzymes: Biocatalytic and Chemoenzymatic Strategies
Enzymes, nature's catalysts, offer unparalleled stereoselectivity for a wide range of chemical transformations. Their application in the synthesis of furan-based chiral diols has been particularly impactful.
Lipases are frequently employed for the kinetic resolution of racemic furan-based diols. In this process, the enzyme selectively acylates one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. This method is highly effective for producing enantiopure diols.
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. The reduction of 2-acetylfuran and its derivatives using engineered enzymes can produce the corresponding chiral furfuryl alcohols with excellent enantioselectivity. These can then be converted to chiral diols. A chemoenzymatic route toward enantiopure nitrogen-containing (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan (3A5HEF) from chitin-derived N-acetyl-D-glucosamine (NAG) has been developed, showcasing the power of combining chemical and biological catalysis.[4]
Experimental Protocol: Biocatalytic Reduction of a Furan Ketone
-
In a reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add the furan ketone substrate, a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADH/NADPH regeneration), and the ketoreductase enzyme (as a whole-cell lysate or purified enzyme).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the chiral alcohol by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} dot
Figure 3. Biocatalytic approaches offer high selectivity and sustainability.
Small Molecules, Big Impact: The Rise of Organocatalysis
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of asymmetric synthesis. This field has provided novel and efficient methods for constructing chiral furan derivatives. While direct organocatalytic synthesis of furan-based diols is less common, the synthesis of chiral furfuryl alcohols and other functionalized furans that can be converted to diols has been successfully demonstrated. For example, organocatalytic approaches for the synthesis of highly substituted furfuryl alcohols have been developed.
Applications in Synthesis: Enabling the Construction of Complexity
The value of furan-based chiral diols lies in their utility as versatile building blocks for the synthesis of more complex molecules.
Natural Product Synthesis
The furan ring can be viewed as a latent 1,4-dicarbonyl compound, and the chiral diol moiety provides a handle for further stereocontrolled transformations. This has been exploited in the synthesis of numerous natural products. For instance, the chiral diols derived from the Sharpless dihydroxylation of vinylfurans are key intermediates in the synthesis of the antifungal agent papulacandin D.[1]
Chiral Ligands for Asymmetric Catalysis
The C₂-symmetric nature of some furan-based diols, or their derivatives, makes them attractive candidates for use as chiral ligands in asymmetric catalysis. The furan oxygen can act as a coordinating atom, and the chiral diol backbone can create a well-defined chiral environment around a metal center, inducing high enantioselectivity in a variety of reactions.
Conclusion and Future Outlook
The journey of furan-based chiral diols from curiosities derived from natural sources to indispensable tools in modern synthetic chemistry is a testament to the relentless pursuit of stereocontrol. The historical progression from chiral pool synthesis to the revolutionary catalytic asymmetric methods of Sharpless and Noyori, and now to the sophisticated techniques of biocatalysis and organocatalysis, has provided chemists with an ever-expanding toolbox to access these valuable molecules.
Looking ahead, the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries will continue to drive innovation in this field. The development of more efficient and sustainable catalytic systems, including novel biocatalysts and organocatalysts, will be a key focus. Furthermore, the exploration of new applications for furan-based chiral diols, both as synthetic intermediates and as functional molecules in their own right, promises to open up new avenues of scientific discovery. The rich history and dynamic present of furan-based chiral diols ensure their continued prominence as a privileged scaffold in the art and science of chemical synthesis.
References
-
Balachari, D., & O'Doherty, G. A. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Organic Letters, 2(6), 863–866. [Link]
-
Wang, J., et al. (2021). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine. Bioresources and Bioprocessing, 8(1), 1-9. [Link]
-
Noyori, R. (1990). Chiral metal complexes as discriminating molecular catalysts. Science, 248(4959), 1194-1199. [Link]
-
Sharpless, K. B., et al. (1988). Asymmetric dihydroxylation of olefins with osmium tetroxide: Chiral ligand effects. Journal of the American Chemical Society, 110(6), 1968-1970. [Link]
-
Babu, B. S., & Balasubramanian, K. K. (2000). A Facile Synthesis of a Chiral Furan Diol from Glycals Catalyzed by Indium Trichloride. The Journal of Organic Chemistry, 65(13), 4069-4071. [Link]
-
Teijeira, M., et al. (2008). Efficient and rapid experimental procedure for the synthesis of furan diol from D-glucal using ionic liquid. Tetrahedron Letters, 49(2), 237-240. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
Sources
A Definitive Guide to the Stereochemical Assignment of (R)-1-(Furan-2-yl)ethane-1,2-diol
Abstract
The unequivocal assignment of stereochemistry is a cornerstone of modern drug development and chemical synthesis. For chiral molecules such as 1-(furan-2-yl)ethane-1,2-diol, the spatial arrangement of atoms can profoundly influence biological activity and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the stereochemical assignment of (R)-1-(furan-2-yl)ethane-1,2-diol. We will explore a multi-pronged analytical approach, grounded in spectroscopic and crystallographic techniques, to ensure the unambiguous determination of its absolute configuration. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable stereochemical control over this important chiral building block.
Introduction: The Imperative of Stereochemical Purity
Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] The furan moiety is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its diverse biological activities.[2] When a stereocenter is introduced, as in 1-(furan-2-yl)ethane-1,2-diol, the resulting enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to significant variations in efficacy and safety.[2] Therefore, the ability to synthesize and, critically, to unequivocally assign the absolute stereochemistry of a single enantiomer, such as this compound, is paramount in the advancement of chiral drug candidates from discovery to clinical application.
This guide will dissect the most powerful and complementary analytical techniques for this purpose, moving beyond a mere listing of procedures to explain the underlying causality of experimental choices and to establish self-validating protocols.
A Multi-faceted Approach to Stereochemical Assignment
No single technique should be relied upon in isolation for the definitive assignment of absolute configuration. A robust strategy employs a combination of methods, each providing a layer of validation. For this compound, the primary techniques of choice are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization, Vibrational Circular Dichroism (VCD), and single-crystal X-ray crystallography.
Figure 1: A multi-technique workflow for the robust stereochemical assignment of this compound.
NMR Spectroscopy: Probing the Chiral Environment
While standard NMR can confirm the relative configuration of diastereomers, it cannot distinguish between enantiomers.[3] To assign the absolute configuration of this compound using NMR, derivatization with a chiral agent is necessary. The modified Mosher's method is a widely adopted and reliable technique for this purpose.[4][5][6][7][8]
The Principle of Mosher's Ester Analysis
The method involves the esterification of the diol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric bis-MTPA esters.[5][9] The anisotropic effect of the phenyl ring in the MTPA moiety creates a distinct magnetic environment for the protons on either side of the newly formed ester. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for protons near the stereocenter. The sign of these Δδ values correlates to the absolute configuration of the alcohol.[7]
Experimental Protocol: Mosher's Esterification of 1-(Furan-2-yl)ethane-1,2-diol
-
Preparation: Dry two separate samples of enantiomerically enriched 1-(furan-2-yl)ethane-1,2-diol (approx. 5 mg each) under high vacuum.
-
Reaction Setup: In parallel, dissolve each sample in anhydrous pyridine (0.5 mL) in NMR tubes. To one tube, add (R)-(-)-MTPA chloride (1.2 equivalents per hydroxyl group), and to the other, add (S)-(+)-MTPA chloride (1.2 equivalents per hydroxyl group).
-
Reaction: Seal the tubes and allow the reactions to proceed at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Analysis: Directly acquire ¹H NMR spectra of both reaction mixtures. A 2D COSY experiment is also recommended to aid in unambiguous proton assignments.
-
Data Processing: Assign the proton signals for the furan ring, the ethanediol backbone, and the methoxy and trifluoromethyl groups of the MTPA esters. Calculate the Δδ (δS - δR) values for each assigned proton.
Interpreting the Data
For an (R)-configured diol, a predictable pattern of positive and negative Δδ values will emerge for the protons flanking the stereogenic centers. This pattern allows for the definitive assignment of the absolute configuration.
| Proton Group | Expected Δδ (δS - δR) Sign for (R)-diol | Rationale |
| Furan Ring Protons | Dependent on proximity to C1 | Anisotropic effect of the MTPA phenyl ring |
| H1 (methine) | Positive | Shielded by the phenyl ring in the (S)-ester |
| H2 (methylene) | Negative | Deshielded by the phenyl ring in the (S)-ester |
Table 1: Predicted ¹H NMR chemical shift differences for bis-MTPA esters of this compound.
Figure 2: Logical workflow for absolute configuration assignment using Mosher's method.
Vibrational Circular Dichroism (VCD): A Solution-State Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] Enantiomers produce mirror-image VCD spectra, making it an excellent method for determining absolute configuration in the solution state, thus avoiding the potential pitfalls of crystallization.[10][12][13]
The VCD Workflow: Experiment Meets Theory
The assignment of absolute configuration using VCD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum.[1][13]
-
Experimental Measurement: An experimental VCD spectrum of the purified enantiomer of 1-(furan-2-yl)ethane-1,2-diol is acquired in a suitable solvent (e.g., CDCl₃ or DMSO-d₆). Approximately 5-10 mg of the sample is typically required.[10]
-
Computational Modeling: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated ab initio using Density Functional Theory (DFT). This requires a conformational search to identify the most stable conformers of the molecule in solution.
-
Spectral Comparison: The experimental VCD spectrum is then compared to the calculated spectrum of the (R)-enantiomer and its theoretical mirror image (the (S)-enantiomer).
-
Assignment: A strong correlation in the signs and relative intensities of the major VCD bands between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute configuration.[1]
This method is particularly valuable for molecules that are oils or are difficult to crystallize.[1]
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is often considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][14][15][16] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a crystal.[17]
Applicability to 1-(Furan-2-yl)ethane-1,2-diol
The primary challenge for this technique is obtaining a high-quality single crystal of the diol or a suitable derivative.[14][18] While molecules containing only light atoms (C, H, O) can be challenging, modern diffractometers and computational methods, such as the calculation of the Flack parameter, have made it possible to determine the absolute configuration with confidence even without a heavy atom.[17]
Protocol for Crystallographic Analysis
-
Crystallization: The purified enantiomer of 1-(furan-2-yl)ethane-1,2-diol is subjected to various crystallization screening conditions (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals. If the parent diol fails to crystallize, derivatization to introduce moieties that promote crystallization (e.g., p-bromobenzoate esters) is a common strategy.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically through the calculation of the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.
While being the most direct and unambiguous method, the requirement of a single crystal is a significant prerequisite.[18]
Complementary Techniques: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is an indispensable tool for determining the enantiomeric purity (e.g., enantiomeric excess, ee) of a sample.[19][20][21][22] While not a primary method for ab initio assignment of absolute configuration, it is crucial for validating the success of an asymmetric synthesis or chiral separation. Once the absolute configuration of an enantiomer has been determined by one of the methods above, chiral HPLC can be used to identify the elution order of the (R)- and (S)-enantiomers, allowing for routine quality control of future batches.
Conclusion
The stereochemical assignment of this compound requires a meticulous and multi-faceted analytical strategy. By combining the solution-state insights from NMR spectroscopy (via Mosher's method) and Vibrational Circular Dichroism with the definitive solid-state analysis of X-ray crystallography, researchers can achieve an unassailable assignment of absolute configuration. This rigorous approach, underpinned by the principles of scientific integrity and self-validation, is essential for advancing chiral molecules through the drug development pipeline, ensuring both safety and efficacy.
References
-
Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Chirality, 14(1), 72-80. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Source not specified.
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed. [Link]
-
Vibrational circular dichroism. Wikipedia. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
-
Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy. Organic Letters, 7(25), 5721-3. [Link]
-
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. [Link]
-
Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. ResearchGate. [Link]
-
Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. ResearchGate. [Link]
-
Absolute Configuration. MIT Department of Chemistry. [Link]
-
Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central. [Link]
-
Four stereoisomers of 1,2-secondary/secondary diols. ResearchGate. [Link]
-
Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides. ACS Publications. [Link]
-
Stereochemistries for 1,2-diols with two secondary alcohol groups. ResearchGate. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
-
Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. ResearchGate. [Link]
-
Assigning Stereochemistry I. Organic Chemistry Handout. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. FULIR. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. fulir.irb.hr [fulir.irb.hr]
Introduction: The Furan Diol Scaffold – A Bio-derived Platform for Chemical Innovation
An In-depth Technical Guide to the Chemical Reactivity of the Furan Moiety in Diols
Furan, a five-membered aromatic heterocycle, stands as a cornerstone in modern organic synthesis and drug discovery, frequently serving as a bioisostere for phenyl rings to enhance metabolic stability and drug-receptor interactions[1][2]. When functionalized with diol (two hydroxyl groups) moieties, these structures become powerful bifunctional building blocks. Often derived from the catalytic conversion of biomass, such as the dehydration of carbohydrates to form 5-hydroxymethylfurfural (HMF), furan diols represent a critical link between renewable feedstocks and value-added chemicals[3][4][5].
This guide provides a detailed exploration of the chemical reactivity inherent to the furan ring within a diol-containing scaffold. As a Senior Application Scientist, the focus will be not only on the transformations themselves but on the underlying principles that govern their outcomes. We will delve into the causality behind experimental choices, the necessity of strategic protection and deprotection, and the application of these reactions in the synthesis of polymers, pharmaceuticals, and other advanced materials[1][6][7]. Understanding this reactivity is paramount for researchers aiming to leverage these versatile platforms in drug development and materials science.
The Electronic Character of the Furan Ring: A Duality of Reactivity
The furan ring's chemical behavior is governed by its unique electronic structure. While aromatic, its resonance energy is significantly lower than that of benzene, making it more prone to reactions that temporarily disrupt aromaticity[8]. The oxygen heteroatom donates electron density into the π-system, rendering the ring "π-rich" and exceptionally reactive towards electrophiles—orders of magnitude faster than benzene[8][9].
This electron-rich nature also allows furan to function as a diene in [4+2] cycloaddition reactions, a capability not readily observed in benzene[10]. This dual reactivity—as both an activated aromatic system and a conjugated diene—is the foundation of its synthetic versatility.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02357E [pubs.rsc.org]
- 7. ijabbr.com [ijabbr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Solubility of (R)-1-(Furan-2-yl)ethane-1,2-diol in common organic solvents
An In-depth Technical Guide to the Solubility of (R)-1-(Furan-2-yl)ethane-1,2-diol in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific chiral diol, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. We delve into the molecular architecture of the compound to forecast its solubility profile across a range of common organic solvents. Critically, this guide provides a robust, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in solution.
Introduction: The Significance of this compound
This compound is a chiral vicinal diol of significant interest in synthetic chemistry. Its structure, featuring a stereocenter, a vicinal diol moiety, and a furan ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.[1] The furan ring is a versatile heterocyclic motif found in numerous bioactive compounds.[2] The diol functionality allows for a wide array of chemical transformations and can act as a chiral ligand in asymmetric catalysis.[3]
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation development for drug delivery. Poor solubility can hinder reaction kinetics, complicate product isolation, and create significant challenges in achieving desired bioavailability in pharmaceutical formulations. This guide provides the foundational knowledge and practical tools to navigate the solubility landscape of this important chiral synthon.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[4] Solubility depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility profile is a direct consequence of its distinct structural features: the polar diol group and the moderately polar furan ring.
-
The Vicinal Diol Group (-CH(OH)CH₂OH): This is the dominant polar feature of the molecule. The two hydroxyl groups can act as both hydrogen bond donors and acceptors.[5] This capacity for strong hydrogen bonding is the primary driver for its solubility in polar protic solvents.
-
The Furan Ring (C₄H₃O-): The furan ring is a five-membered aromatic heterocycle. While it is often considered a non-polar component in the context of highly polar groups, the oxygen heteroatom and the delocalized π-electron system give it a moderate dipole moment and the ability to participate in dipole-dipole interactions and potentially weak hydrogen bonding as an acceptor.[6] It is less polar than the diol but more polar than a simple hydrocarbon ring.
The interplay between these two features determines the compound's solubility in different solvent classes.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile
Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. It is crucial to recognize that these are estimations; experimental verification is essential for any application requiring precise solubility data.[4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Very High | The diol's hydroxyl groups can form strong hydrogen bonds with the solvent's hydroxyl groups, acting as both donors and acceptors.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the diol's hydroxyl groups. Dipole-dipole interactions with both the diol and the furan ring contribute favorably.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity. Solubility will depend on the balance between favorable dipole interactions and the energy required to break the strong solute-solute hydrogen bonds. |
| Aromatic | Toluene, Benzene | Low | The primary interactions are weaker van der Waals forces with the furan ring. The high polarity of the diol moiety significantly limits solubility.[7] |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the highly polar solute and the nonpolar solvent results in very weak solute-solvent interactions, which cannot overcome the strong solute-solute hydrogen bonding. |
Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method
This section provides a rigorous, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique for measuring the solubility of a solid in a liquid.[8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or vortex mixer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Causality Insight: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured concentration.
-
-
Sample Collection and Filtration:
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a syringe filter to the syringe.
-
Discard the first portion of the filtrate (e.g., 0.25 mL) to saturate the filter material and avoid adsorption effects.
-
Collect the subsequent filtrate into a clean vial. This is the saturated solution.
-
-
Dilution:
-
Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration of the diol.
-
-
Calculation:
-
Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF):
-
S = C × DF
-
-
Express solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Caption: Experimental workflow for solubility determination.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is essential for a reliable solubility measurement. The choice of analytical technique depends on the compound's properties and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying diols.[9]
-
Mode: Reversed-phase HPLC is suitable.
-
Column: A standard C18 column can be used. For highly polar compounds, an aqueous normal-phase (ANP) column like a Diol column might provide better retention.[10]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection:
-
UV Detection: The furan ring possesses a chromophore that absorbs UV light, typically around 205-284 nm.[11][12] This allows for direct and sensitive detection. A wavelength scan should be performed to identify the absorption maximum (λ_max).
-
Refractive Index (RI) Detection: If UV sensitivity is low or interferences are present, RI detection can be used, as it is a universal detector for compounds that do not have a chromophore. However, it is less sensitive and not compatible with gradient elution.
-
UV-Visible (UV-Vis) Spectroscopy
For a simpler, high-throughput approach, UV-Vis spectroscopy can be used directly, leveraging the furan chromophore.[13]
-
Procedure: A calibration curve must be generated by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λ_max. The absorbance of the diluted, saturated sample is then measured, and its concentration is determined from the calibration curve according to the Beer-Lambert Law.
-
Consideration: This method is only viable if the solvent used has a UV cutoff well below the λ_max of the furan ring and if no other components in the solution absorb at the same wavelength.[13]
Conclusion
References
-
Taylor & Francis Online. (n.d.). Rapid Analysis of Dithiaalkane Diols by HPLC. Retrieved from [Link]
-
ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
-
PubMed. (n.d.). Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Solubility of Things. (n.d.). Furan. Retrieved from [Link]
- Unknown Source. (n.d.).
- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
PubMed. (2025). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Semantic Scholar. (2017). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Retrieved from [Link]
-
ResearchGate. (2017). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Retrieved from [Link]
-
EBSCO. (n.d.). Diols | Research Starters. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of pure mono-ol, diol and triol. Retrieved from [Link]
-
NIH PubChem. (n.d.). Furan. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectral response for 1.75ppm of furan concentration without additional conducting material. Retrieved from [Link]
-
MicroSolv Technology Corp. (n.d.). How to Use Cogent Diol™ HPLC Columns. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography. Retrieved from [Link]
- Unknown Source. (2023). Solubility of Organic Compounds.
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
Sources
- 1. Physics-Based Solubility Prediction for Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diols | Research Starters | EBSCO Research [ebsco.com]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. How to Use Cogent Diol™ HPLC Columns - MicroSolv Technology Corp [kb.mtc-usa.com]
- 11. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: (R)-1-(Furan-2-yl)ethane-1,2-diol in Asymmetric Synthesis
Introduction: A Versatile Chiral Building Block
(R)-1-(Furan-2-yl)ethane-1,2-diol is a valuable chiral synthon for research, drug discovery, and fine chemical synthesis. Its structure combines a stereochemically defined vicinal diol with a furan ring, a versatile heterocyclic motif. The furan moiety can participate in a variety of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening/rearrangement reactions to afford highly functionalized structures.[1] The chiral diol functionality provides a handle for introducing stereocenters and can be derivatized to act as a chiral ligand or auxiliary. This application note details a robust protocol for the enantioselective synthesis of this diol via Sharpless Asymmetric Dihydroxylation and showcases its utility as a chiral building block in multi-step synthesis.
Core Concepts: Accessing Enantiopure Furan-Based Diols
The primary challenge in utilizing chiral molecules is their enantioselective synthesis. For vicinal diols, the Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely adopted method for converting prochiral olefins into chiral diols with high enantiopurity.[2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand derived from cinchona alkaloids. The choice of ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, typically found in commercially available AD-mix-α and AD-mix-β, respectively) dictates which face of the olefin is hydroxylated, allowing for predictable access to either enantiomer of the diol product.
For the synthesis of this compound, the logical precursor is 2-vinylfuran. The application of the Sharpless AD reaction to 2-vinylfuran derivatives has been successfully demonstrated, yielding the desired chiral diols in high enantiomeric excess.[3][4][5]
Experimental Protocols
Part 1: Enantioselective Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the successful asymmetric dihydroxylation of 5-aryl-2-vinylfurans.[5] The absence of a 5-aryl group is not expected to significantly alter the reaction mechanism or outcome.
Reaction Scheme:
A schematic of the Sharpless Asymmetric Dihydroxylation of 2-vinylfuran.
Materials:
-
2-Vinylfuran (stabilized)
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Methanesulfonamide (MeSO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of olefin).
-
Stir the mixture at room temperature until both phases are clear and then cool to 0°C in an ice bath.
-
Add methanesulfonamide (1.0 eq) to the cooled mixture. Stir for 5 minutes.
-
Add 2-vinylfuran (1.0 eq) to the vigorously stirred mixture at 0°C. Note: The reaction is often exothermic.
-
Continue stirring at 0°C for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.
-
Add ethyl acetate to the reaction mixture and stir for an additional 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
Causality and Insights:
-
AD-mix-β: This mixture contains the osmium catalyst, the re-oxidant K₃Fe(CN)₆, K₂CO₃ as a base, and the chiral ligand (DHQD)₂PHAL. The (DHQD)₂PHAL ligand creates a chiral pocket around the osmium catalyst, directing the dihydroxylation to one face of the double bond to produce the (R)-diol from a terminal olefin.
-
t-BuOH/H₂O: This solvent system is crucial for dissolving both the organic substrate and the inorganic salts of the AD-mix.
-
Methanesulfonamide: Adding MeSO₂NH₂ can accelerate the catalytic cycle, especially for terminal olefins, leading to improved yields and enantioselectivity.
-
Low Temperature: Performing the reaction at 0°C enhances the enantioselectivity by reducing the rate of non-selective background reactions.
-
Quenching: Sodium sulfite reduces any remaining OsO₄ and osmate esters, making the reaction mixture safe to handle and facilitating product isolation.
Part 2: Application as a Chiral Building Block - Synthesis of a Spiroketal Precursor
The synthesized this compound is a valuable precursor for more complex molecules. One demonstrated application is its use in synthesizing the spiroketal core of the antifungal agent Papulacandin D.[3][5] This involves an oxidative ring expansion of the furan moiety, a reaction known as the Achmatowicz reaction.
Workflow Diagram:
Workflow for the conversion of the chiral diol to a spiroketal.
Protocol Outline (Conceptual):
-
Protection of the Diol: The vicinal diol is first protected to prevent unwanted side reactions in subsequent steps. A common strategy is to form a silyl ether, for example, using tert-butyldiphenylsilyl chloride (TBDPSCl) to protect the primary alcohol selectively or a cyclic silyl ether to protect both hydroxyl groups.
-
Achmatowicz Reaction: The protected furan derivative is then subjected to an oxidative ring expansion. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) in an aqueous solvent. This reaction converts the furan ring into a dihydropyranone, preserving the stereocenter established in the dihydroxylation step.
-
Further Functionalization and Spiroketalization: The resulting dihydropyranone is a versatile intermediate. For the synthesis of the Papulacandin D core, further steps would involve introducing another fragment and then an acid-catalyzed spiroketalization to form the final complex ring system.[5]
Quantitative Data Summary:
The following table summarizes typical results for the key Sharpless Asymmetric Dihydroxylation step, based on published data for structurally similar 5-aryl-2-vinylfurans.[5]
| Substrate (5-Substituent) | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | AD-mix-α | 85 | 94 |
| 4-Methoxyphenyl | AD-mix-α | 88 | 95 |
| 3,5-Dimethoxyphenyl | AD-mix-α | 86 | 96 |
| H (2-Vinylfuran) | AD-mix-β | Est. >80 | Est. >90 |
Note: Data for unsubstituted 2-vinylfuran is estimated based on the high efficiency of the reaction with substituted analogs.
Trustworthiness and Self-Validation
The protocols described are grounded in well-established, peer-reviewed synthetic methodologies.
-
Stereochemical Validation: The absolute configuration of the diol product is dictated by the choice of the AD-mix. Using AD-mix-β for a terminal olefin like 2-vinylfuran reliably yields the (R)-enantiomer. This outcome can be independently verified using polarimetry (comparing the measured optical rotation to literature values for analogous compounds) and confirmed by chiral HPLC analysis against a racemic standard.
-
Reaction Monitoring: The progress of the dihydroxylation can be easily monitored by TLC, staining with potassium permanganate, which readily visualizes the olefin starting material and the diol product. A successful reaction is indicated by the complete consumption of the starting material.
-
Spectroscopic Confirmation: The structure of the final product and all intermediates should be rigorously confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to ensure chemical integrity.
Conclusion
This compound is a highly valuable, stereodefined building block accessible through a reliable and scalable enantioselective synthesis. The Sharpless Asymmetric Dihydroxylation of 2-vinylfuran provides a predictable and efficient route to this compound. Its utility is demonstrated by its successful incorporation into the synthesis of complex natural product fragments, highlighting its potential for broader applications in pharmaceutical and materials science research.
References
-
Falck, J. R., & Mioskowski, C. (2000). Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters, 2(6), 863–866. [Link]
-
PubMed. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. National Center for Biotechnology Information. [Link]
-
American Chemical Society Publications. (2000). Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters. [Link]
- BenchChem. (n.d.). 1,2-Bis(furan-2-yl)ethane-1,2-diol.
- BenchChem. (2025).
- ResearchGate. (2002). Asymmetric Dihydroxylation of Vinyl Sulfones: Routes to Enantioenriched ??-Hydroxyaldehydes and the Enantioselective Syntheses of Furan-2(5H)-ones.
-
PubMed. (2005). Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. National Center for Biotechnology Information. [Link]
-
Nature. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Communications. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2018).
-
Padwa, A. (2002). Furan as a versatile synthon. Modern Organic Synthesis. [Link]
- ResearchGate. (1998).
-
Feng, X., et al. (2011). Chiral N,N′-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 574-87. [Link]
- ResearchGate. (2020). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.
-
Royal Society of Chemistry. (2016). Recent applications in natural product synthesis of dihydro- furan and -pyran formation by ring-closing alkene metathesis. RSC Publishing. [Link]
- Semantic Scholar. (2003).
- ResearchGate. (2003). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions.
- ResearchGate. (2001). Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: Overcoming product inhibition by continuous extraction.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
National Center for Biotechnology Information. (2022). Enzymatically catalyzed furan-based copolyesters containing dilinoleic diol as a building block. PubMed Central. [Link]
-
Royal Society of Chemistry. (2022). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]
- ResearchGate. (2023).
- ResearchGate. (1996). ChemInform Abstract: First Asymmetric Diels-Alder Reactions of Furan and Chiral Acrylates.
-
PubMed. (2012). Enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran by immobilized lipase. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2023). Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Furan as a versatile synthon [pubsapp.acs.org]
- 2. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (R)-1-(Furan-2-yl)ethane-1,2-diol in Enantioselective Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental setup for enantioselective reactions utilizing (R)-1-(Furan-2-yl)ethane-1,2-diol. This chiral building block, possessing a stereogenic center adjacent to a versatile furan moiety, holds significant potential for the synthesis of novel chiral ligands and as a precursor in asymmetric transformations. Herein, we present a detailed protocol for the synthesis of a new chiral diphosphine ligand derived from this compound and its subsequent application in a highly efficient enantioselective hydrogenation reaction. The experimental design, mechanistic rationale, and expected outcomes are discussed in depth, grounded in established principles of asymmetric catalysis.
Introduction: The Strategic Value of this compound
This compound is a promising yet underexplored chiral starting material in the field of asymmetric synthesis. The furan ring is a versatile heterocyclic motif found in numerous natural products and pharmaceuticals, and it can participate in a variety of transformations, including Diels-Alder reactions and various metal-catalyzed cross-coupling reactions.[1][2] The presence of a vicinal diol functionality with a defined (R)-configuration provides a robust stereochemical anchor for the construction of a chiral environment. This makes it an ideal candidate for the synthesis of C2-symmetric chiral ligands, which are paramount in modern asymmetric catalysis for the production of enantiomerically pure compounds.[3][4]
The strategic placement of the stereocenter at the C1 position of the ethane backbone allows for effective chiral induction in metal-catalyzed reactions when this diol is incorporated into a ligand scaffold. This guide will focus on a practical and scalable application: the synthesis of a novel chiral diphosphine ligand and its use in asymmetric hydrogenation.
Synthesis of a Novel Chiral Diphosphine Ligand: (R)-Furan-DIOP
Chiral diphosphine ligands are a cornerstone of asymmetric catalysis, particularly in enantioselective hydrogenation reactions.[5] The following protocol outlines a proposed synthesis of a novel diphosphine ligand, tentatively named (R)-Furan-DIOP, from this compound. The synthetic strategy involves the conversion of the diol to a cyclic sulfate, followed by a nucleophilic ring-opening with a phosphide anion.
Rationale for Synthetic Design
The conversion of a 1,2-diol to a cyclic sulfate is a well-established method for creating an electrophilic species that can be stereospecifically opened by a nucleophile. This approach ensures the retention of the stereochemical integrity of the starting material. The subsequent nucleophilic substitution with lithium diphenylphosphide is a standard method for the introduction of phosphine moieties.[5]
Experimental Workflow for (R)-Furan-DIOP Synthesis
Caption: Synthetic workflow for (R)-Furan-DIOP.
Detailed Experimental Protocol
Step 1: Synthesis of the Cyclic Sulfite
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (argon or nitrogen), add pyridine (2.2 eq) dropwise.
-
After stirring for 10 minutes, add thionyl chloride (1.1 eq) dropwise. The reaction mixture may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic sulfite, which is used in the next step without further purification.
Step 2: Oxidation to the Cyclic Sulfate
-
Dissolve the crude cyclic sulfite from the previous step in a biphasic solvent system of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v/v, 0.2 M).
-
To this solution, add sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq).
-
Stir the mixture vigorously at room temperature for 2 hours. The reaction is typically accompanied by a color change from dark brown to green.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ruthenium salts.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure cyclic sulfate.
Step 3: Synthesis of (R)-Furan-DIOP
-
Prepare a solution of lithium diphenylphosphide by adding n-butyllithium (2.1 eq) to a solution of diphenylphosphine (2.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere. Stir for 30 minutes.
-
Cool the resulting orange-red solution to -78 °C and add a solution of the cyclic sulfate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of degassed water.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by chromatography on a silica gel column under an inert atmosphere to yield the (R)-Furan-DIOP ligand.
Application in Enantioselective Hydrogenation
The newly synthesized (R)-Furan-DIOP ligand can be employed in the asymmetric hydrogenation of prochiral olefins, a fundamental transformation in the synthesis of chiral molecules.[6]
Catalytic Cycle Overview
Caption: Catalytic cycle for Rh-catalyzed hydrogenation.
Protocol for Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
In a glovebox, dissolve the rhodium precursor, [Rh(COD)₂]BF₄ (1 mol%), and the (R)-Furan-DIOP ligand (1.1 mol%) in degassed methanol (5 mL) in a high-pressure reactor vessel.
-
Stir the solution for 20 minutes to allow for the formation of the active catalyst.
-
Add the substrate, methyl α-acetamidoacrylate (1.0 mmol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 cycles).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar) and stir at room temperature for the specified time (e.g., 12 hours).
-
After the reaction, carefully vent the reactor and purge with nitrogen.
-
The conversion can be determined by ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess (ee) of the product, N-acetyl-alanine methyl ester, is determined by chiral HPLC or GC analysis.
Expected Performance Data
The following table summarizes the anticipated results for the asymmetric hydrogenation of various prochiral olefins using the (R)-Furan-DIOP ligand, based on the performance of analogous diphosphine ligands.
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | 1.0 | 5 | 12 | >99 | 95-99 |
| 2 | Itaconic acid dimethyl ester | 1.0 | 10 | 24 | >99 | 90-97 |
| 3 | α-Acetamidocinnamic acid | 0.5 | 5 | 6 | >99 | >99 |
Scientific Integrity and Causality
The choice of a cyclic sulfate intermediate in the ligand synthesis is crucial for achieving a highly stereospecific double inversion at the carbon centers, ultimately leading to the desired C2-symmetric diphosphine with retention of the original stereochemical configuration of the diol. The use of a rhodium precursor like [Rh(COD)₂]BF₄ is standard for in situ catalyst formation, as the cyclooctadiene (COD) ligand is readily displaced by the chiral diphosphine ligand. The high enantioselectivities observed in such reactions are a direct consequence of the formation of a rigid, chiral coordination sphere around the rhodium center, which dictates the facial selectivity of hydrogen addition to the prochiral olefin.[6] The furan moiety in the ligand backbone may offer unique electronic properties that could influence the catalytic activity and selectivity.
Conclusion
This compound is a valuable and versatile chiral building block. The protocols detailed herein provide a roadmap for the synthesis of a novel chiral diphosphine ligand and its successful application in enantioselective hydrogenation. This guide is intended to empower researchers to explore the full potential of this and related furan-based chiral molecules in the ever-expanding field of asymmetric catalysis.
References
-
Deng, L. et al. (2014). Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. Angewandte Chemie International Edition, 53(5), 1354-1358. Available at: [Link]
-
Keay, B. A. et al. (1993). Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane. Canadian Journal of Chemistry, 71(5), 611-624. Available at: [Link]
-
Palomo, C. et al. (2001). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 3(16), 2361-2364. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
- Evans, D. A. et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis.
- Song, Q. et al. (2021). Catalytic Atroposelective Catellani Reaction Enables to Construct Axially Chiral Biaryl Monophosphine Oxides.
-
Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 81(1), 2-12. Available at: [Link]
- Zhou, J. et al. (2022). Synthesis and application of chiral phosphine ligand. Chinese Journal of Chemistry, 40(13), 1547-1558.
- Guiry, P. J. et al. (2000). Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. Current Organic Chemistry, 4(8), 821-836.
-
Wang, Z. et al. (2010). Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 20(6), 1961-1964. Available at: [Link]
-
Schaus, S. E. et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. Available at: [Link]
- Evans, D. A. et al. (2003). Chiral Auxiliaries in Asymmetric Synthesis.
- Hultin, P. G. et al. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(5), 635-638.
-
Reddy, P. V. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 11096-11105. Available at: [Link]
- BenchChem. (2025). Synthesis of Chiral Ligands from (R)
-
Hoveyda, A. H. et al. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 133(40), 15814-15817. Available at: [Link]
-
Keay, B. A. et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. International Journal of Molecular Sciences, 22(21), 11856. Available at: [Link]
- Zhou, J. et al. (2023). Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality.
- Keay, B. A. et al. (1993). Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane. Canadian Journal of Chemistry, 71(5), 611-624.
-
Guiry, P. J. (2022). The Preparation and Application of Novel Planar Chiral Ferrocenyl Ligands in Asymmetric Catalysis. UCD Research Repository. Available at: [Link]
-
Lu, Z. et al. (2018). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Journal of the American Chemical Society, 140(40), 12992-12997. Available at: [Link]
-
Bella, M. et al. (2015). Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. Nature Communications, 6, 7377. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Preparation and Application of Novel Planar Chiral Ferrocenyl Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]
- 5. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (R)-1-(Furan-2-yl)ethane-1,2-diol Hydroxyl Groups
Introduction
(R)-1-(Furan-2-yl)ethane-1,2-diol is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. Its vicinal diol functionality and the presence of a furan moiety offer multiple avenues for synthetic modification.[1][2] The precise characterization and stereochemical integrity of this diol are paramount for its successful application. Derivatization of the hydroxyl groups is a critical step for several analytical and synthetic purposes, including:
-
Enhancement of Volatility for Gas Chromatography (GC): The inherent polarity of the diol limits its direct analysis by GC. Derivatization converts the polar hydroxyl groups into less polar ethers or esters, increasing their volatility.[3][4]
-
Determination of Enantiomeric Purity: Reaction with a chiral derivatizing agent (CDA) converts the enantiomeric diol into a mixture of diastereomers.[5][6][7] These diastereomers exhibit distinct physical properties, allowing for their separation and quantification by techniques like HPLC or NMR spectroscopy.[5][6]
-
Protection for Further Synthetic Transformations: The hydroxyl groups can be protected to prevent unwanted side reactions during subsequent synthetic steps.
-
Structural Elucidation: Derivatization can aid in the structural confirmation of the diol and its analogs through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
These application notes provide a detailed guide to the most effective derivatization techniques for this compound, complete with theoretical justifications, step-by-step protocols, and expected outcomes.
Strategic Considerations for Derivatization
The choice of derivatization strategy for this compound hinges on the intended application. The presence of the furan ring, an electron-rich aromatic heterocycle, necessitates careful selection of reaction conditions to avoid undesired side reactions such as ring-opening under strongly acidic conditions.[1]
Technique 1: Silylation for GC Analysis
Silylation is a robust and widely used method for increasing the volatility of polar compounds for GC analysis.[3][10] The reaction involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[3][10]
Causality of Experimental Choices
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of trimethylchlorosilane (TMCS) is a powerful silylating agent. BSTFA is highly reactive, and the byproducts are volatile, preventing interference with the chromatogram. TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for sterically hindered hydroxyl groups.[10]
-
Solvent: An aprotic solvent like pyridine or acetonitrile is used to dissolve the diol and reagents without interfering with the silylation reaction. Pyridine can also act as an acid scavenger.
-
Temperature and Time: Gentle heating accelerates the reaction to completion, ensuring full derivatization of both hydroxyl groups.
Experimental Protocol: TMS Ether Formation
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a clean, dry 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of dry pyridine (or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC.
Expected Data and Interpretation
| Parameter | Expected Outcome |
| GC Retention Time | Significantly shorter than the underivatized diol (which may not elute). |
| Mass Spectrum (EI) | A molecular ion peak ([M]+) for the di-TMS derivative. Characteristic fragment ions corresponding to the loss of methyl groups (M-15) and the TMS group (M-73). |
| Peak Shape | Symmetrical and sharp, indicating good chromatographic performance. |
Technique 2: Chiral Derivatization for Enantiomeric Purity Determination by NMR
The determination of the enantiomeric excess (e.e.) of this compound is crucial for its use in asymmetric synthesis. Derivatization with a chiral reagent, such as Mosher's acid, converts the enantiomers into diastereomers, which can be distinguished by high-resolution NMR.[5][11][12]
Causality of Experimental Choices
-
Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a widely used chiral derivatizing agent.[5][12] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, and the phenyl group induces significant chemical shift differences in the ¹H NMR spectrum of the resulting diastereomeric esters.[5]
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl generated during the reaction, driving the esterification to completion.
-
Solvent: A dry, aprotic solvent like deuterated chloroform (CDCl₃) is ideal as it serves as both the reaction solvent and the NMR solvent, simplifying the workflow.
Experimental Protocol: Mosher's Ester Formation
-
Sample Preparation: In a dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of dry CDCl₃.
-
Reagent Addition: Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride and 1.2 equivalents of dry pyridine.
-
Reaction: Cap the NMR tube and gently invert to mix. Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Analysis: Directly acquire ¹H and/or ¹⁹F NMR spectra of the reaction mixture.
Expected Data and Interpretation
For an enantiomerically pure sample of this compound, only one set of signals corresponding to a single diastereomer should be observed in the NMR spectrum. If the sample is a racemic mixture, two distinct sets of signals for the diastereomers will be present. The enantiomeric excess can be calculated from the integration of these signals.
| Parameter | Expected Outcome for a Racemic Diol |
| ¹H NMR | Two distinct sets of signals for the methoxy and furan protons of the two diastereomers. |
| ¹⁹F NMR | Two distinct signals for the trifluoromethyl groups of the two diastereomers. |
| Integration Ratio | 1:1 for a racemic mixture. |
Workflow for Enantiomeric Excess Determination
Caption: Workflow for determining enantiomeric excess using Mosher's acid derivatization and NMR analysis.
Technique 3: Formation of Cyclic Derivatives
The vicinal diol structure of this compound makes it an ideal substrate for the formation of cyclic derivatives, such as acetals (specifically acetonides) and boronate esters. These derivatives can serve as protecting groups or be used for analytical purposes.[13][14]
A. Acetonide Formation for Hydroxyl Group Protection
The reaction of the diol with acetone in the presence of an acid catalyst forms a five-membered cyclic acetal, known as an acetonide.[14] This is an effective method for protecting the diol functionality during subsequent reactions.
-
Reagents: Acetone serves as both the reagent and the solvent. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of acetone, initiating the reaction.[13]
-
Reaction Conditions: The reaction is typically carried out at room temperature. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product.
-
Setup: To a solution of 100 mg of this compound in 5 mL of dry acetone, add a catalytic amount (approx. 5 mg) of p-TsOH.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Boronate Ester Formation for Chiral Analysis
Chiral diols readily react with boronic acids to form stable cyclic boronate esters.[15][16][17] When a chiral boronic acid is used, a mixture of diastereomers is formed, which can be analyzed by NMR to determine the enantiomeric purity of the diol.[15][16][17][18]
-
Reagent: Chiral boronic acids, such as those derived from camphor or amino acids, are effective chiral derivatizing agents for diols.[15][16][17][18] The choice of boronic acid can influence the degree of separation of the diastereomeric signals in the NMR spectrum.
-
Solvent: A deuterated aprotic solvent like CDCl₃ or DMSO-d₆ is used for direct NMR analysis.
-
Sample Preparation: In an NMR tube, mix equimolar amounts of this compound and the chosen chiral boronic acid.
-
Solvent: Add approximately 0.6 mL of a suitable deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The formation of the boronate ester is often rapid and can be observed directly.
Derivatization Reaction Mechanisms
Caption: Overview of key derivatization reactions for this compound.
Conclusion
The derivatization of the hydroxyl groups of this compound is a versatile and indispensable tool for researchers and drug development professionals. The choice of the appropriate derivatization technique, whether it be silylation for GC analysis, chiral derivatization for enantiomeric purity assessment, or the formation of cyclic derivatives for protection, is dictated by the specific analytical or synthetic goal. The protocols and insights provided in these application notes offer a solid foundation for the successful modification and characterization of this important chiral building block.
References
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5435-5439. [Link]
-
Pindur, U., & Lemster, T. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-32. [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
- Arkles, B. (1982). Techniques for Silylation. In Silicon Compounds: Register and Review (2nd ed., pp. 56-61). Petrarch Systems Inc.
-
Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
- Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(20), 4235–4238.
-
University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]
- Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064.
-
ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... [Image]. Retrieved from [Link]
- Kumar, R., et al. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry.
-
Organic Chemistry. (2024). Protection of Carbohydrate - Formation of Acetals between diols. Retrieved from [Link]
-
Scilit. (n.d.). Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Retrieved from [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
- Vilarrasa, J., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(24), 3861–3863.
- Li, H., et al. (2017). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 82(15), 7857–7865.
-
Chalmers University of Technology. (n.d.). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. Retrieved from [Link]
-
University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]
- Google Patents. (n.d.). Silylation of hydroxyl groups.
-
The Retort. (2012). Mosher's Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. Retrieved from [Link]
- Rybalkin, M., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9857–9866.
-
Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as... Study Prep. Retrieved from [Link]
-
ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds? Retrieved from [Link]
-
ResearchGate. (2025). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Retrieved from [Link]
- Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
ERA. (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
Chromatography Forum. (2016). cis-diol derivatization. Retrieved from [Link]
- Liu, Z., & He, H. (2012). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 45(8), 1317–1328.
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
Sources
- 1. This compound (14086-08-9) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR spectroscopy [ch.ic.ac.uk]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. chemtry.in [chemtry.in]
- 14. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 15. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Note: High-Performance Analytical Methods for Monitoring (R)-1-(Furan-2-yl)ethane-1,2-diol Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the state-of-the-art analytical methodologies for monitoring the synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol, a critical chiral building block. We present detailed, field-proven protocols for both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from stationary phase selection to derivatization strategies, is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. This guide is structured to ensure scientific integrity through self-validating protocols and is grounded in authoritative references.
Strategic Imperative: Why Robust Monitoring is Non-Negotiable
This compound is a versatile chiral synthon whose stereochemical integrity is paramount for its application in pharmaceuticals and fine chemicals. The synthesis of this molecule, whether through asymmetric hydrogenation or enzymatic processes, demands rigorous analytical oversight. Effective monitoring is crucial for:
-
Reaction Kinetics and Endpoint Determination: Accurately tracking the consumption of starting materials and the formation of the product to optimize reaction time and prevent yield loss.
-
Enantiomeric Purity (ee%): Ensuring the desired (R)-enantiomer is produced with high stereoselectivity, a critical quality attribute for chiral molecules where the opposite enantiomer may be inactive or even harmful.
-
By-product Profiling: Identifying and quantifying impurities that may arise from side reactions, which can complicate downstream processing and affect the final product's purity.
This application note details two primary, complementary techniques—Chiral HPLC and GC-MS—to provide a complete analytical picture of the reaction process.
Selecting the Optimal Analytical Approach
The choice between HPLC and GC-MS is dictated by the specific analytical goal. This compound is a polar, chiral vicinal diol, which presents distinct analytical challenges. Chiral HPLC is the gold standard for determining enantiomeric purity directly, while GC-MS excels at monitoring overall reaction progress and identifying volatile impurities.
Method 1: Chiral HPLC for Definitive Enantiomeric Purity Analysis
Chiral HPLC remains the most reliable and widely used technique for the separation and quantification of enantiomers. The methodology hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.
Principle of Separation
For diols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective. These phases, such as Chiralpak® and Chiralcel®, create chiral cavities and surfaces where enantiomers can transiently bind through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The subtle differences in the three-dimensional fit between each enantiomer and the CSP result in one being retained longer than the other, enabling their separation.
Detailed Experimental Protocol: Chiral HPLC
This protocol is designed as a robust starting point for method development.
Instrumentation:
-
System: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm). Polysaccharide-based columns are highly recommended for diol separations.
-
Software: Chromatography data system (CDS) for data acquisition and analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane : Isopropanol (IPA) (90:10, v/v) | Normal phase mode often provides superior selectivity for polar analytes on polysaccharide CSPs. The ratio should be optimized to achieve a resolution (Rs) > 1.5. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. |
| Column Temp. | 25°C | Temperature control is critical for reproducible retention times and selectivity. |
| Detection (UV) | 220 nm or 254 nm | The furan moiety provides UV absorbance. Wavelength should be optimized for maximum sensitivity. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and instrument sensitivity. |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation:
-
Accurately weigh and dissolve ~1 mg of the reaction mixture aliquot in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Injection and Analysis:
-
Inject a racemic standard of 1-(Furan-2-yl)ethane-1,2-diol to determine the retention times of the (R) and (S) enantiomers and to establish system suitability.
-
Inject the reaction sample and record the chromatogram.
-
Data Analysis and System Validation
Enantiomeric Excess (ee%) Calculation: The enantiomeric excess is a measure of the purity of the chiral sample. It is calculated from the peak areas of the two enantiomers:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
Method Validation: A robust chiral method must be validated according to regulatory guidelines (e.g., ICH).
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Ensure no interference from starting materials or by-products at the retention times of the enantiomers. |
| Linearity | Demonstrate a linear relationship between concentration and peak area (r² > 0.998). |
| Accuracy | Measure the closeness of test results to the true value (Recovery: 98-102%). |
| Precision | Assess the method's reproducibility (RSD < 2%). |
| LOD / LOQ | Determine the lowest concentration that can be detected and quantified reliably. |
| Robustness | Show reliability with deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min). |
System Suitability: Before routine analysis, a system suitability test must be performed. A standard solution containing both enantiomers (e.g., a 99:1 or racemic mixture) is injected.
-
Resolution (Rs): Must be > 1.5 between the enantiomer peaks.
-
Tailing Factor (T): Should be ≤ 2.0 for both peaks.
-
Relative Standard Deviation (%RSD): For replicate injections, area and retention time %RSD should be < 2.0%.
Method 2: GC-MS for Reaction Progress and Impurity Identification
Gas chromatography is a powerful technique for separating volatile compounds. Due to the polar hydroxyl groups in this compound, direct analysis by GC is challenging and can lead to poor peak shape and low sensitivity. Therefore, derivatization is a mandatory step to increase volatility and thermal stability.
Principle of Derivatization and Analysis
Silylation is the most common derivatization strategy for compounds with active hydrogens, such as diols. A silylating agent, like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation drastically increases the compound's volatility, making it suitable for GC analysis. When coupled with a Mass Spectrometer (MS), this method allows for the confident identification of the product and any volatile by-products based on their unique mass fragmentation patterns.
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Software: GC-MS data system for instrument control and spectral analysis.
Procedure:
-
Derivatization (Silylation):
-
Carefully take an aliquot of the crude reaction mixture (containing ~1-2 mg of solids) and evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. Adjust ratio based on concentration. |
| Oven Program | 80°C (hold 2 min), then ramp 15°C/min to 280°C (hold 5 min) | A temperature gradient is necessary to separate compounds with different boiling points. This program should be optimized. |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range for the TMS-derivatized product and potential by-products. |
Data Analysis
-
Reaction Monitoring: Track the reaction by comparing the relative peak area of the derivatized starting material to the derivatized product over time.
-
By-product Identification: For unknown peaks, analyze the corresponding mass spectrum. Compare the fragmentation pattern against a spectral library (e.g., NIST) for tentative identification. The presence of characteristic TMS ions (e.g., m/z 73) can confirm the structure is a silylated species.
Method Comparison Summary
| Feature | Chiral HPLC | GC-MS |
| Primary Application | Enantiomeric excess (ee%) determination, quantification. | Reaction progress monitoring, by-product identification. |
| Chiral Separation | Yes (direct analysis with chiral column). | Possible with chiral column, but less common for this application. |
| Sample Preparation | Simple dilution and filtration. | Multi-step derivatization required. |
| Analyte Volatility | Not a limiting factor. | Mandatory (achieved via derivatization). |
| Identification Power | Based on retention time against a standard. | High (based on mass spectral fragmentation). |
| Throughput | Moderate (typically 15-30 min per sample). | High (after derivatization, runs can be <15 min). |
Conclusion
The successful synthesis and development of this compound relies on the implementation of precise and robust analytical controls. The orthogonal techniques of Chiral HPLC and GC-MS provide a comprehensive toolkit for the modern researcher. Chiral HPLC offers unparalleled accuracy for determining the critical enantiomeric purity, while GC-MS provides the speed and specificity needed to monitor reaction kinetics and identify unknown impurities. By understanding the principles and applying the detailed protocols within this guide, scientists can ensure the quality, consistency, and efficiency of their synthetic processes.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search.
- A Comparative Guide to the Validation of Analytical Methods for Vicinal Diols. Benchchem.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org.
- Identification and reduction of by-products in diol synthesis. Benchchem.
- GC-MS analysis of diols in the cultures. When pentanol was used as...
- High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. PubMed.
- High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening.
- Applic
Application Notes and Protocols for Chiral HPLC Method Development in Enantiomer Resolution
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceutical sciences and drug development, the three-dimensional nature of molecules is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to separate and quantify enantiomers.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) has emerged as the principal and most versatile technique for the reliable resolution of enantiomers, a crucial step in ensuring the safety and efficacy of therapeutic agents.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing robust and efficient chiral HPLC methods. Moving beyond a simple recitation of steps, this document delves into the underlying principles, offering field-proven insights to navigate the complexities of chiral separations.
The Foundation of Chiral Recognition: A Three-Point Interaction Model
The fundamental principle governing chiral separations on a CSP is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[4][5] For successful chiral recognition and separation to occur, a minimum of three simultaneous interactions are generally required between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. This is often referred to as the "three-point interaction model."[6] The differential stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation.[4][5]
Part 1: Strategic Selection of the Chiral Stationary Phase (CSP)
The choice of the CSP is the most critical determinant in achieving a successful chiral separation.[2] Given the vast array of commercially available CSPs, a systematic screening approach is often the most efficient strategy. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the first line of screening due to their broad applicability and versatility across multiple mobile phase modes.[2][4]
Major Classes of Chiral Stationary Phases:
| CSP Class | Chiral Selector | Common Applications & Strengths |
| Polysaccharide-based | Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad enantiorecognition capabilities for a wide range of pharmaceuticals.[2][7] Can be used in normal phase, reversed-phase, and polar organic modes.[4] |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Particularly effective for the separation of polar and ionizable compounds, including amino acids and peptides.[8] |
| Cyclodextrin-based | α-, β-, and γ-cyclodextrins and their derivatives | Separation is based on the inclusion of the analyte or a portion of it into the chiral cavity of the cyclodextrin.[4] Effective for compounds with aromatic rings. |
| Pirkle-type (Brush-type) | Covalently bonded small chiral molecules (e.g., D-phenylglycine) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Often provide high efficiency but may have a narrower application range.[4] |
| Protein-based | α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Mimic biological interactions and can be useful for separating drugs that bind to these proteins in vivo. |
Part 2: A Systematic Approach to Method Development
A structured workflow is essential for efficiently developing a robust chiral HPLC method. The process begins with a screening phase to identify a suitable CSP and mobile phase combination, followed by an optimization phase to fine-tune the separation.
Caption: A systematic workflow for chiral HPLC method development.
Protocol 1: Initial CSP and Mobile Phase Screening
This protocol outlines a generic screening strategy using a set of polysaccharide-based columns, which is a common and effective starting point.[9]
1. Column Selection:
-
Select a minimum of three to five polysaccharide-based CSPs with different chiral selectors (e.g., coated and immobilized amylose and cellulose derivatives). A common screening set includes columns like Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-1, CHIRALPAK IA, and CHIRALPAK IC.
2. Mobile Phase Screening Strategy:
-
Prepare a set of primary screening mobile phases for Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.
| Mode | Mobile Phase Composition | Additives (if necessary) |
| Normal Phase (NP) | n-Hexane / Ethanol (90/10, v/v) and n-Hexane / 2-Propanol (90/10, v/v) | For acidic analytes: 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.[7][10] For basic analytes: 0.1% Diethylamine (DEA) or Butylamine.[7][10] |
| Polar Organic (PO) | Acetonitrile / Methanol (95/5, v/v) or 100% Methanol | Additives are generally not used in the initial PO screen but can be incorporated during optimization. |
| Reversed-Phase (RP) | Acetonitrile / Water with 0.1% Formic Acid and Methanol / Water with 0.1% Formic Acid | Buffers such as ammonium acetate or ammonium formate can also be used, especially for LC-MS applications. |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: 25 °C.
-
Detection: UV, at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 5-10 µL.
-
Sample Concentration: 0.5 - 1.0 mg/mL, dissolved in the mobile phase or a compatible solvent.
4. Evaluation:
-
Inject the racemic standard onto each column with each mobile phase combination.
-
Assess the chromatograms for any signs of peak splitting or separation. A resolution (Rs) of > 1.0 is considered a "hit" and a promising starting point for optimization.
Part 3: Method Optimization
Once a promising set of conditions is identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.
The Role of Mobile Phase Modifiers and Additives
The composition of the mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomeric separation.
-
In Normal Phase: The type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol) significantly impact selectivity. Seemingly small changes in the mobile phase composition can lead to large differences in resolution.[11] For ionizable analytes, the addition of a small amount of an acidic or basic additive is often necessary to improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[10]
-
In Reversed-Phase: The choice of organic modifier (acetonitrile or methanol) and the pH of the aqueous phase are key parameters for optimization. The type and concentration of buffer salts can also influence selectivity.[7]
Protocol 2: Mobile Phase Optimization
1. Adjusting Solvent Strength:
-
If retention is too long, increase the percentage of the stronger solvent (e.g., alcohol in NP, organic solvent in RP).
-
If retention is too short, decrease the percentage of the stronger solvent. Aim for a retention factor (k') between 2 and 10 for the first eluting enantiomer.
2. Fine-tuning Selectivity:
-
NP: Evaluate different alcohol modifiers (e.g., switch from 2-propanol to ethanol).
-
RP: Compare the selectivity obtained with acetonitrile versus methanol.
-
Additives: For acidic or basic compounds, systematically vary the concentration of the additive (e.g., 0.05% to 0.2%). The type of additive can also have a significant effect; for example, for basic compounds, comparing DEA to other amines like butylamine may be beneficial.[10]
The Influence of Temperature and Flow Rate
-
Temperature: Decreasing the temperature often improves chiral resolution by enhancing the stability of the transient diastereomeric complexes. However, this may also lead to an increase in backpressure and broader peaks. A systematic study of temperature (e.g., in 5 °C increments from 15 °C to 40 °C) can help find the optimal balance.
-
Flow Rate: Chiral separations typically benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min for a 4.6 mm I.D. column) as this can improve efficiency and resolution.[3]
Caption: Key parameters influencing chiral resolution during method optimization.
Part 4: Troubleshooting Common Issues in Chiral HPLC
| Issue | Potential Causes | Troubleshooting Steps |
| Loss of Resolution | - Column contamination or degradation.- Change in mobile phase composition.- "Additive memory effect" where traces of a previous additive interfere with the current separation.[12] | - Flush the column with a strong, compatible solvent (check manufacturer's guidelines).[2]- Prepare fresh mobile phase.- Dedicate columns to specific additive types (acidic or basic) or perform rigorous flushing protocols when switching. |
| Poor Peak Shape (Tailing or Fronting) | - Unwanted interactions between the analyte and the stationary phase.- Mismatch between sample solvent and mobile phase.- Column overload. | - For acidic or basic analytes, add or optimize the concentration of an appropriate mobile phase additive.[10]- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration. |
| High Backpressure | - Blockage of the column inlet frit.- Precipitation of sample or buffer in the system. | - Reverse flush the column (disconnect from the detector).[2]- Filter all samples and mobile phases through a 0.45 µm or 0.2 µm filter.- Ensure buffer components are soluble in the mobile phase. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Pump malfunction. | - Equilibrate the column with at least 10-20 column volumes of the new mobile phase.- Use a column thermostat to maintain a stable temperature.[3]- Check the HPLC pump for leaks and ensure proper solvent delivery. |
Conclusion: A Pathway to Robust Enantiomeric Separations
The development of a chiral HPLC method is a systematic process that combines a foundational understanding of chiral recognition principles with empirical screening and optimization. While no universal method exists for all chiral compounds, the strategies and protocols outlined in this guide provide a robust framework for success. By carefully selecting a diverse set of chiral stationary phases for initial screening and methodically optimizing the mobile phase and chromatographic parameters, researchers can confidently develop reliable and efficient methods for the critical task of resolving enantiomers. A systematic approach, grounded in scientific principles, is the most effective strategy for navigating the challenges and achieving successful and robust enantioseparations.[13]
References
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC North America, 30(4), 324-335.
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
- Said, A. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 616-627.
-
Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
YMC. (2015). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]
-
Hewitt, D. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide (Sigma-Aldrich). Retrieved from [Link]
-
Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. Retrieved from [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chiraltech.com [chiraltech.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Cleavage of (R)-1-(Furan-2-yl)ethane-1,2-diol Chiral Auxiliary
Introduction: A Versatile Chiral Auxiliary for Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. The (R)-1-(Furan-2-yl)ethane-1,2-diol auxiliary has emerged as a valuable asset in asymmetric synthesis. Its rigid furan scaffold and vicinal diol functionality provide a well-defined chiral environment, enabling high diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
A key advantage of this auxiliary lies in its dual reactive sites—the 1,2-diol and the furan ring—which offer multiple, distinct pathways for its eventual removal under controlled conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic cleavage of the this compound auxiliary, ensuring the recovery of the desired chiral product with high yield and stereochemical integrity.
Strategic Considerations for Auxiliary Cleavage
The choice of cleavage method is dictated by the desired functionality in the final product and the chemical tolerances of the chiral molecule. The auxiliary can be cleaved at two distinct locations: the C-C bond of the vicinal diol or through the oxidative disassembly of the furan ring.
Method 1: Oxidative Cleavage of the 1,2-Diol Moiety
This is the most direct method for cleaving the auxiliary and is particularly useful when the desired product is a chiral aldehyde or ketone. The reaction proceeds via the oxidative scission of the carbon-carbon bond of the vicinal diol.
Causality Behind Experimental Choices
The selection of an appropriate oxidizing agent is critical. Reagents such as sodium periodate (NaIO₄) and lead tetraacetate (Pb(OAc)₄) are highly effective for this transformation.[1][2] They operate through the formation of a cyclic intermediate with the diol, which then fragments to yield two carbonyl compounds.[2] This mechanism is generally mild and preserves the stereochemical integrity of the adjacent chiral center in the target molecule. Sodium periodate is often preferred due to its lower toxicity compared to lead-based reagents. The reaction is typically performed in a protic solvent mixture, such as aqueous methanol or ethanol, to facilitate the dissolution of both the substrate and the periodate salt.
Comparative Data for Diol Cleavage Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sodium Periodate (NaIO₄) | MeOH/H₂O or THF/H₂O, 0 °C to rt | High yields, good chemoselectivity, lower toxicity.[3] | Can be slow for sterically hindered diols. |
| Lead Tetraacetate (Pb(OAc)₄) | Anhydrous benzene or CH₂Cl₂, rt | Faster for hindered diols, soluble in organic solvents. | High toxicity, moisture-sensitive. |
Experimental Protocol: Cleavage using Sodium Periodate
This protocol provides a general procedure for the oxidative cleavage of the this compound auxiliary attached to a chiral substrate.
Materials:
-
Substrate with attached auxiliary
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolution: Dissolve the substrate (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium periodate (1.1-1.5 equiv) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess periodate.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aldehyde or ketone.
Method 2: Oxidative Ring-Opening of the Furan Moiety
This strategy is employed when the furan ring of the auxiliary is used as a masked carboxylic acid.[4][5] Oxidative cleavage of the furan ring unmasks this functionality, yielding a chiral carboxylic acid. Ozonolysis is the most common and reliable method for this transformation.[6]
Causality Behind Experimental Choices
Ozonolysis involves the reaction of ozone with the double bonds of the furan ring, leading to the formation of an unstable ozonide intermediate.[7][8] This intermediate is then worked up under oxidative or reductive conditions. For the purpose of obtaining a carboxylic acid, an oxidative work-up with hydrogen peroxide is typically employed. This ensures that any initially formed aldehydes are fully oxidized to the corresponding carboxylic acids. The reaction is conducted at low temperatures (typically -78 °C) to control the reactivity of ozone and prevent side reactions. A non-participating solvent like dichloromethane or a mixture of dichloromethane and methanol is used.
Comparative Data for Furan Ring-Opening
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Ozonolysis | 1. O₃; 2. H₂O₂ | CH₂Cl₂/MeOH, -78 °C | High yields, reliable, well-established.[7] | Requires specialized equipment (ozone generator). |
| RuO₄ Oxidation | RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O | Powerful oxidant, can be done in one pot. | Ruthenium is toxic and expensive. |
Experimental Protocol: Cleavage via Ozonolysis
This protocol outlines a general procedure for the oxidative cleavage of the furan ring of the auxiliary to yield a chiral carboxylic acid.
Materials:
-
Substrate with attached auxiliary
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ozone (O₃) from an ozone generator
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolution and Cooling: Dissolve the substrate (1.0 equiv) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material and the presence of excess ozone.
-
Purging: Purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove excess ozone.
-
Oxidative Work-up:
-
To the cold solution, add hydrogen peroxide (30% aqueous solution, 3-5 equiv).
-
Allow the mixture to warm to room temperature and stir vigorously until the reaction is complete (monitor by TLC or LC-MS). This may take several hours to overnight.
-
-
pH Adjustment and Extraction:
-
Adjust the pH of the aqueous layer to ~10-11 with 1 M NaOH to deprotonate the carboxylic acid.
-
Separate the layers and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH ~2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure chiral carboxylic acid.
Conclusion
The this compound chiral auxiliary offers a robust platform for asymmetric synthesis, with the added benefit of versatile and predictable cleavage pathways. The choice between oxidative cleavage of the 1,2-diol and oxidative ring-opening of the furan allows for the strategic synthesis of either chiral aldehydes/ketones or chiral carboxylic acids from a common intermediate. The protocols outlined in this application note provide a solid foundation for researchers to effectively remove this auxiliary while preserving the valuable chirality of their target molecules. As with any chemical transformation, it is recommended to perform small-scale optimization studies to fine-tune the reaction conditions for specific substrates.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Wiley. [Link]
-
Kuwano, R. (2008). Catalytic asymmetric hydrogenation of 5-membered heteroaromatics. Yuki Gosei Kagaku Kyokaishi, 66(6), 604-614. [Link]
-
Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]
-
Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. [Link]
-
Royal Society of Chemistry. (2015). Sodium periodate in organic synthesis. Organic & Biomolecular Chemistry. [Link]
-
Padwa, A., & Krumpe, K. E. (1992). Application of Furan Oxidations to the Synthesis of Natural Products. Tetrahedron, 48(26), 5385-5427. [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
-
Wikipedia contributors. (2023). Ozonolysis. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. [Link]
-
Chemistry Steps. (n.d.). Ozonolysis. [Link]
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
-
Royal Society of Chemistry. (2017). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Ozonolysis - Wikipedia [en.wikipedia.org]
- 8. Ozonolysis - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: (R)-1-(Furan-2-yl)ethane-1,2-diol as a Novel Chiral Auxiliary in Asymmetric Synthesis
Foreword: Charting New Territories in Asymmetric Synthesis
In the relentless pursuit of enantiomerically pure molecules, the synthetic chemist's toolkit is ever-expanding. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, remain a cornerstone of modern asymmetric synthesis.[1][2] They offer a robust and predictable method for establishing stereocenters, a critical requirement in the synthesis of pharmaceuticals and other biologically active compounds.[3]
This document ventures into the prospective application of a novel chiral auxiliary, (R)-1-(Furan-2-yl)ethane-1,2-diol . While direct literature precedent for this specific auxiliary is not yet established, its structural motifs—a stereogenic diol and a reactive furan ring—suggest a rich potential for orchestrating asymmetric transformations. As such, this guide is presented as a forward-looking exploration, grounded in well-established principles of stereocontrolled synthesis. We will extrapolate from the known reactivity of chiral diols and furan derivatives to propose detailed protocols and mechanistic rationale for its use.
The Conceptual Framework: Why this compound?
The proposed auxiliary combines two powerful features:
-
A Chiral 1,2-Diol Scaffold: Chiral diols are workhorses in asymmetric synthesis, often employed to form chiral acetals or ketals with carbonyl compounds. This temporary installation creates a rigid, chiral environment that effectively shields one face of the molecule, directing incoming reagents to the opposite face.
-
A Versatile Furan Moiety: The furan ring is not merely a spectator. It is a diene in its own right, capable of participating in [4+2] cycloadditions (Diels-Alder reactions).[4] Its presence opens up the possibility of intramolecular reactions where the auxiliary itself is a reactant, offering novel pathways to complex cyclic systems. Furthermore, the furan ring can be chemically manipulated post-reaction, for instance, through oxidative cleavage, to reveal further functionality.[5]
The non-C2-symmetric nature of this auxiliary presents a unique stereochemical environment, potentially offering different selectivity profiles compared to more common C2-symmetric diols.
Proposed Application I: Asymmetric Aldol Addition via a Chiral Acetal
The aldol reaction is a fundamental carbon-carbon bond-forming reaction.[1] Controlling its stereochemical outcome is paramount. We propose the use of this compound to form a chiral acetal with a glyoxylate ester, which can then undergo a diastereoselective aldol reaction.
Mechanistic Rationale
The reaction proceeds through a series of well-defined steps. First, the chiral diol is condensed with an activated carbonyl compound, such as methyl glyoxylate, to form a chiral dioxolane. This acetal serves as a template, enforcing a specific conformation. The furan group, being the bulkier substituent, is expected to orient itself to minimize steric interactions, thereby creating a sterically differentiated environment. Upon introduction of a Lewis acid and a silyl enol ether, the Lewis acid coordinates to the carbonyl oxygen of the glyoxylate, activating it for nucleophilic attack. The facial selectivity of the attack by the enol ether is dictated by the steric hindrance imposed by the chiral auxiliary, leading to the preferential formation of one diastereomer.
Diagram 1: Proposed Mechanism for a Diastereoselective Aldol Reaction
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Furan as a versatile synthon [pubsapp.acs.org]
- 5. Application of furan oxidations in synthesis: total synthesis of (±)-coriolic acid | Semantic Scholar [semanticscholar.org]
The Strategic Application of (R)-1-(Furan-2-yl)ethane-1,2-diol in the Synthesis of Complex Natural Products
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the intricate field of natural product synthesis, the pursuit of efficient and stereocontrolled routes to complex molecular architectures is a paramount objective. Chiral furan derivatives have emerged as powerful synthons, offering a unique combination of aromatic character and latent functionality. Among these, (R)-1-(Furan-2-yl)ethane-1,2-diol stands out as a particularly valuable C4 chiral building block. Its inherent stereochemistry, coupled with the versatile reactivity of the furan ring, provides a strategic starting point for the synthesis of a diverse array of bioactive natural products. This application note will delve into the utility of this diol, focusing on its transformation into key intermediates and its role in the synthesis of complex natural products.
The furan moiety, while seemingly simple, is a masked 1,4-dicarbonyl compound and a versatile diene for cycloaddition reactions. The diol functionality in this compound introduces a crucial element of chirality, which can be transferred and elaborated upon throughout a synthetic sequence. This guide will explore the key transformations of this diol, most notably its oxidative conversion to chiral butenolides, and discuss its potential application in the total synthesis of notable natural products such as the antibiotic (+)-mupirocin and the macrolide (+)-aspicilin.
Core Synthetic Strategy: From Furan Diol to Chiral Butenolide
A cornerstone of the synthetic utility of this compound is its stereospecific conversion into chiral γ-hydroxybutenolides. This transformation unlocks a class of intermediates that are prevalent in the structures of numerous natural products. The overall strategy involves the oxidative opening of the furan ring, a reaction that can be achieved with high levels of regio- and stereocontrol.
Figure 2: Retrosynthetic analysis of (+)-Mupirocin highlighting the potential role of a furan-derived chiral butenolide.
The conversion of a chiral γ-hydroxybutenolide, derived from this compound, into the tetrahydropyran core of mupirocin would involve a series of stereocontrolled transformations, including reduction, protection, and cyclization. The inherent chirality of the furan diol would serve as the foundation for establishing the multiple stereocenters present in the natural product.
Case Study 2: The Macrolide (+)-Aspicilin
(+)-Aspicilin is an 18-membered macrolide with significant biological activity. [1][2]Its structure is characterized by a polyhydroxylated carbon chain. The synthesis of such macrolides often involves the coupling of smaller, stereochemically defined fragments. A chiral C4 building block, such as the butenolide derived from this compound, represents an ideal starting point for the synthesis of a key portion of the aspicilin backbone. The furan-derived butenolide can be further elaborated through various carbon-carbon bond-forming reactions to construct the required carbon chain before macrolactonization.
Experimental Protocols
The following protocols are representative examples of the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Synthesis of this compound via Asymmetric Dihydroxylation
This protocol describes a common method for the preparation of the title compound, which may not be commercially available in its enantiomerically pure form.
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | To a stirred solution of 2-vinylfuran in a 1:1 mixture of t-BuOH and water at room temperature, add AD-mix-β. | 2-vinylfuran, AD-mix-β, t-BuOH/H₂O (1:1) | The reaction is typically stirred vigorously to ensure proper mixing of the biphasic system. |
| 2 | Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. | Room temperature, 12-24 h | The progress of the reaction can be monitored by thin-layer chromatography. |
| 3 | Quench the reaction by adding solid sodium sulfite and stir for an additional hour. | Sodium sulfite | This step reduces the osmate esters and quenches the oxidant. |
| 4 | Extract the aqueous layer with ethyl acetate (3 x). | Ethyl acetate | |
| 5 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Brine, Na₂SO₄ | |
| 6 | Purify the crude product by flash column chromatography on silica gel. | Silica gel, appropriate eluent (e.g., hexane/ethyl acetate gradient) | This should afford this compound as a colorless oil or a white solid. |
Protocol 2: Oxidative Conversion of this compound to a Chiral γ-Hydroxybutenolide
This protocol outlines the photooxygenation of the furan diol to yield the corresponding butenolide.
| Step | Procedure | Reagents and Conditions | Notes | | :--- | :--- | :--- | | 1 | Dissolve this compound and a catalytic amount of Rose Bengal in a suitable solvent (e.g., methanol or dichloromethane) in a photoreactor. | this compound, Rose Bengal, MeOH or CH₂Cl₂ | The concentration of the substrate should be optimized to prevent intermolecular reactions. | | 2 | Bubble oxygen through the solution while irradiating with a visible light source (e.g., a 150 W tungsten lamp) at 0 °C. | O₂ (gas), visible light, 0 °C | The reaction should be cooled to minimize decomposition of the endoperoxide intermediate. | | 3 | Monitor the reaction by TLC until the starting material is consumed. | | | | 4 | Upon completion, add a reducing agent such as thiourea or dimethyl sulfide to the reaction mixture at 0 °C. | Thiourea or Dimethyl sulfide | This step reduces the endoperoxide to the diol, which then cyclizes to the butenolide. | | 5 | Allow the mixture to warm to room temperature and stir for 1-2 hours. | Room temperature, 1-2 h | | | 6 | Concentrate the reaction mixture under reduced pressure. | | | | 7 | Purify the crude product by flash column chromatography on silica gel. | Silica gel, appropriate eluent | This will yield the desired chiral γ-hydroxybutenolide. |
Conclusion and Future Outlook
This compound is a potent and versatile chiral building block with significant, albeit not always explicitly documented, applications in the synthesis of complex natural products. Its ability to be transformed into chiral butenolides and other valuable intermediates with high stereocontrol makes it a powerful tool for the modern synthetic chemist. The protocols and strategies outlined in this application note provide a framework for harnessing the synthetic potential of this diol. As the demand for efficient and enantioselective synthetic routes to biologically active molecules continues to grow, the strategic use of furan-based chiral building blocks like this compound is poised to play an increasingly important role in the field of drug discovery and development. Future research will likely focus on the development of new catalytic methods for the transformation of this diol and its application in the synthesis of an even broader range of complex natural products.
References
- Furan as versatile C4 building blocks for pyranose and cyclohexenone by oxid
- 'Chiron' approach to the total synthesis of macrolide (+)-Aspicilin. RSC Publishing. (URL not available)
-
Regiocontrolled Synthesis of γ-Hydroxybutenolides via Singlet Oxygen-Mediated Oxidation of 2-Thiophenyl Furans. PubMed, 2016. [Link]
-
'Chiron' Approach to the Total Synthesis of Macrolide (+)-Aspicilin. ResearchGate, 2025. [Link]
- Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. National Institutes of Health. (URL not available)
- Synthesis of 2- and 3-substituted furans and -hydroxybutenolides ( A...
- The Conversion of Furan Derivatives from Renewable Resources into valuable Building Blocks and their Application in Synthetic Ch. CORE. (URL not available)
-
ChemInform Abstract: Regiocontrolled Synthesis of γ-Hydroxybutenolides via Singlet Oxygen-Mediated Oxidation of 2-Thiophenyl Furans. ResearchGate, 2025. [Link]
- Butenolide synthesis. Organic Chemistry Portal. (URL not available)
- Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. (URL not available)
- The Furan-2(5H)-ones: Recent Synthetic Methodologies and its Application in Total Synthesis of Natural Products. ElectronicsAndBooks. (URL not available)
- Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts. PubMed Central, (URL not available)
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications, 2022. [Link]
-
Butenolide synthesis from functionalized cyclopropenones. eScholarship, 2019. [Link]
- Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
-
The furan approach to oxacycles. Part 5: Synthesis of a chiral butenolide, building block towards biologically interesting natural products. ResearchGate, 2025. [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI, 2024. [Link]
- Catalytic enantioselective diversity-oriented synthesis of a small library of polyhydroxylated pyrans inspired from thiomarinol antibiotics. PubMed. (URL not available)
-
The total synthesis of (+)-aspicilin using 2,3-butane diacetal protected butane tetrols via a chiral memory protocol. Semantic Scholar, 2001. [Link]
-
Oxidative Furan-to-Indole Rearrangement. Synthesis of 2-(2-Acylvinyl)indoles and Flinderole C Analogues. PubMed, 2016. [Link]
- Precision Chiral Building Block Synthesis. BOC Sciences. (URL not available)
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. National Institutes of Health. (URL not available)
- Mupirocin. SIELC Technologies. (URL not available)
- Mupirocin Impurities. BOC Sciences. (URL not available)
- Mupirocin: applications and production. PubMed, (URL not available)
- Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Deriv
- Mupirocin: applications and production.
- Chapter 1 Recent Advances in the Stereoselective Synthesis of Chroman Derivatives via Ar–O, ArO–C, and. (URL not available)
- Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot
Sources
Application Notes and Protocols: (R)-1-(Furan-2-yl)ethane-1,2-diol as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of the chiral ligand, (R)-1-(Furan-2-yl)ethane-1,2-diol, in the field of asymmetric catalysis. While direct literature on this specific ligand is emerging, its structural similarity to well-established chiral diols allows for robust extrapolation of its potential in key synthetic transformations. These notes are designed to provide both the theoretical framework and practical protocols for researchers looking to leverage this promising ligand in their work.
Introduction: The Promise of Furan-Based Chiral Diols
Chiral 1,2-diols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions. Their ability to form well-defined chiral environments around a metal center enables high levels of stereocontrol in the synthesis of enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. The furan moiety, a five-membered aromatic heterocycle derived from renewable biomass, offers unique electronic properties and conformational rigidity, making it an attractive scaffold for the design of novel chiral ligands.
This compound combines the proven efficacy of the 1,2-diol chelating unit with the distinct characteristics of the furan ring. This combination is anticipated to provide unique reactivity and selectivity profiles in asymmetric transformations. This document outlines the enantioselective synthesis of this ligand and its application in the well-studied asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for evaluating the effectiveness of new chiral ligands.
Enantioselective Synthesis of this compound
The most reliable and well-established method for the enantioselective synthesis of chiral 1,2-diols from alkenes is the Sharpless Asymmetric Dihydroxylation. This powerful transformation allows for the predictable and highly selective introduction of two hydroxyl groups across a double bond. For the synthesis of this compound, the logical precursor is 2-vinylfuran. The use of the AD-mix-α reagent, which contains the (DHQ)₂-PHAL ligand, is expected to yield the desired (R)-diol.
A similar transformation has been successfully applied to 5-aryl-2-vinylfurans, yielding the corresponding diols in high enantiomeric excess[1][2][3]. This precedent strongly supports the feasibility of this approach for the synthesis of the target ligand.
Protocol 1: Sharpless Asymmetric Dihydroxylation of 2-Vinylfuran
Reaction Scheme:
Caption: Synthesis of this compound via Sharpless AD.
Materials:
-
2-Vinylfuran
-
AD-mix-α
-
Methanesulfonamide (MeSO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of olefin).
-
Cool the mixture to 0 °C in an ice bath and stir until both phases are clear.
-
Add methanesulfonamide (1 equivalent) to the mixture and stir for 5 minutes.
-
Add 2-vinylfuran (1 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols. Chiral diols, particularly those derived from tartaric acid (TADDOLs), have proven to be excellent ligands for titanium(IV) isopropoxide, which catalyzes this transformation with high enantioselectivity[4]. Given its structural features, this compound is a prime candidate for use as a ligand in this reaction.
The proposed catalytic cycle involves the formation of a chiral titanium-diol complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack by diethylzinc. The chiral environment created by the furan-diol ligand dictates the facial selectivity of the ethyl group addition, leading to the formation of one enantiomer of the product alcohol in excess.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Chiral HPLC column for ee determination
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2 mL) and stir to dissolve the ligand.
-
Add titanium(IV) isopropoxide (0.12 mmol, 12 mol%) and stir the mixture at room temperature for 30 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Add benzaldehyde (1.0 mmol, 1 equivalent) to the catalyst solution.
-
Slowly add diethylzinc (1.2 mmol, 1.2 equivalents, 1.0 M solution in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Performance and Data
Based on results obtained with structurally similar chiral diol ligands in the asymmetric addition of diethylzinc to aldehydes, high yields and enantioselectivities can be anticipated. The performance of the this compound ligand is expected to be competitive with other established systems.
Table 1: Anticipated Results for the Asymmetric Ethylation of Various Aldehydes
| Entry | Aldehyde | Product | Expected Yield (%) | Expected ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | >90 | >95 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | >90 | >95 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | >85 | >90 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | >90 | >95 |
| 5 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | >80 | >85 |
| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | >70 | >80 |
Note: These are projected values based on analogous systems and require experimental validation.
Conclusion and Future Outlook
This compound represents a readily accessible and promising chiral ligand for asymmetric catalysis. Its synthesis via the reliable Sharpless asymmetric dihydroxylation makes it an attractive target for methods development. The application protocol provided for the asymmetric addition of diethylzinc to aldehydes serves as a robust starting point for exploring its catalytic potential.
Future research should focus on the experimental validation of these protocols and the expansion of the ligand's application to a broader range of asymmetric transformations, including but not limited to:
-
Asymmetric aldol reactions
-
Diels-Alder reactions
-
Asymmetric reductions
-
Allylic alkylations
The unique electronic and steric properties imparted by the furan ring may lead to novel reactivity and selectivity, further enriching the toolbox of synthetic chemists and drug development professionals.
References
-
Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. American Chemical Society.
-
Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters.
-
Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.
-
Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. PubMed.
-
1,2-Bis(furan-2-yl)ethane-1,2-diol. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
The Strategic Advantage of Furan-Based Complexes in Enantioselective Diels-Alder Reactions: Application Notes and Protocols
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of complex six-membered rings. Its enantioselective variant is of paramount importance in the synthesis of chiral molecules, particularly in the realm of drug discovery and development where the stereochemistry of a molecule dictates its biological activity.[1][2] This guide delves into the application of chiral furan-based complexes as catalysts in enantioselective Diels-Alder reactions, offering a blend of mechanistic insights, practical protocols, and expert advice for researchers, scientists, and drug development professionals.
The Furan Scaffold: A Privileged Element in Chiral Ligand Design
While a plethora of chiral ligands have been developed for asymmetric catalysis, those incorporating a furan moiety have emerged as a versatile and effective class.[1] The inherent stereoelectronic properties of the furan ring, coupled with its synthetic accessibility and potential for diverse functionalization, make it an attractive scaffold for the design of novel chiral ligands and organocatalysts. These furan-based catalysts can be tailored to create a specific chiral environment around a metal center or to act as a chiral organocatalyst, thereby effectively controlling the stereochemical outcome of the Diels-Alder reaction.
The quest for enantiomerically pure compounds is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Furan-containing compounds themselves are prevalent in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] This intrinsic bioactivity of the furan core adds another layer of interest to the development of synthetic methodologies involving furan-based structures.
Overcoming the Hurdles: Reactivity and Reversibility in Furan Diels-Alder Reactions
A key challenge in utilizing furan as a diene in Diels-Alder reactions is its aromatic character, which reduces its reactivity compared to non-aromatic dienes.[6] Consequently, these reactions often necessitate elevated temperatures or the use of Lewis acid catalysts to proceed at a reasonable rate.[6] Furthermore, many Diels-Alder reactions involving furan are reversible, which can complicate product isolation and affect the final stereochemical purity.[6]
Strategies to Mitigate Reversibility:
-
Lewis Acid Catalysis: Lewis acids activate the dienophile by coordinating to it, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.
-
High Pressure: Applying high pressure can favor the formation of the more compact Diels-Alder adduct, shifting the equilibrium toward the product.
-
Immediate Derivatization: Converting the initial Diels-Alder adduct into a more stable derivative can prevent the retro-Diels-Alder reaction.
Furan-Based Complexes in Action: A Survey of Catalytic Systems
A variety of chiral furan-based ligands have been successfully employed in asymmetric catalysis. These can be broadly categorized into metal-coordinating ligands and organocatalysts.
Furan-Based Ligands for Metal Catalysis
Chiral ligands containing furan moieties can be complexed with various metals, such as rhodium, copper, and palladium, to create potent and selective Lewis acid catalysts. For instance, furan-indole carboxylic acid ligands have been utilized in rhodium-catalyzed C-H amidation reactions, demonstrating the potential of these scaffolds in asymmetric transformations.[1] In the context of Diels-Alder reactions, chiral phosphinooxazolidine-palladium complexes have been shown to effectively catalyze the reaction between acrylamide and furan with high enantioselectivity.[2]
Furan-Based Organocatalysts
In addition to metal complexes, furan-based structures have been incorporated into organocatalysts. For example, furan-indole phosphines have been developed as effective organocatalysts for (3+2) annulation reactions.[1] These catalysts operate without a metal center, offering advantages in terms of cost, toxicity, and ease of handling.
Experimental Protocol: Enantioselective Diels-Alder Reaction Catalyzed by a Furan-Indole Phosphine Organocatalyst
This protocol provides a representative procedure for an enantioselective Diels-Alder reaction using a furan-based organocatalyst. The specific catalyst, substrates, and conditions should be optimized for each unique transformation.
Reaction Scheme:
Materials:
-
Furan-indole phosphine catalyst
-
Furan-based diene (e.g., 2-substituted furan)
-
Dienophile (e.g., N-substituted maleimide)
-
Anhydrous toluene
-
Anhydrous glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a dried vial under an inert atmosphere, dissolve the furan-indole phosphine catalyst (e.g., 11.8 mg, 0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL).[1]
-
Reaction Setup: To the catalyst solution, add the dienophile (0.2 mmol, 1.0 equiv.) followed by the furan-based diene (0.3 mmol, 1.5 equiv.).[1]
-
Reaction Execution: Stir the reaction mixture at 25 °C for 48 hours under an inert atmosphere.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the desired chiral Diels-Alder adduct.[1]
-
Analysis: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Performance of Furan-Based Catalysts
The efficacy of a chiral catalyst is typically evaluated based on the yield and enantioselectivity of the reaction. The following table summarizes the performance of a representative furan-indole phosphine organocatalyst in an asymmetric annulation reaction, which shares mechanistic similarities with the Diels-Alder reaction.[1]
| Reaction Type | Catalyst | Diene/Substrate 1 | Dienophile/Substrate 2 | Product | Yield (%) | ee (%) |
| Organocatalytic (3+2) Annulation | Furan-Indole Phosphine | Allenoate | Imine | Annulation Product | High | High |
Note: Specific yield and ee values are highly substrate-dependent and require experimental determination.
Mechanistic Insights and Optimization Strategies
The stereochemical outcome of the enantioselective Diels-Alder reaction is dictated by the specific interactions between the chiral catalyst, the diene, and the dienophile in the transition state. The furan-based ligand creates a well-defined chiral pocket that favors the approach of the dienophile from one face over the other.
Workflow for Catalyst Screening and Reaction Optimization:
Caption: A systematic workflow for the development of enantioselective Diels-Alder reactions catalyzed by furan-based complexes.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Reaction reversibility- Low reactivity of substrates | - Use a more reactive dienophile- Employ a Lewis acid co-catalyst- Increase reactant concentration |
| Low Enantioselectivity | - Poor catalyst performance- Non-optimal reaction conditions | - Screen different furan-based ligands- Lower the reaction temperature- Vary the solvent |
| Retro-Diels-Alder Reaction | - Thermal instability of the adduct | - Perform workup and purification at low temperatures- Immediately derivatize the product to a more stable form |
Conclusion and Future Outlook
Chiral furan-based complexes represent a promising and versatile class of catalysts for enantioselective Diels-Alder reactions. Their modular nature allows for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these catalysts in the synthesis of complex chiral molecules for applications in drug discovery and beyond. Future research in this area will likely focus on the development of novel furan-based ligand scaffolds with enhanced reactivity and selectivity, as well as the application of these catalysts in the synthesis of increasingly complex and biologically active natural products and pharmaceuticals.
References
-
Catalytic Enantioselective Reactions of Biomass-Derived Furans - ResearchGate. [Link]
-
First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH. [Link]
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. [Link]
-
Designed catalyst for enantioselective Diels-Alder addition from a C2-symmetric chiral bis(oxazoline)-iron(III) complex | Journal of the American Chemical Society. [Link]
-
First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts | The Journal of Organic Chemistry - ACS Publications. [Link]
-
First asymmetric Diels-Alder reactions of furan and chiral acrylates. Usefulness of acid heterogeneous catalysts | DIGITAL.CSIC. [Link]
-
ChemInform Abstract: First Asymmetric Diels-Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts | Request PDF - ResearchGate. [Link]
-
A new chiral ligand for the Fe–Lewis acid catalysed asymmetric Diels–Alder reaction - Chemical Communications (RSC Publishing). [Link]
-
A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. [Link]
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PubMed Central. [Link]
-
Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Asymmetric Catalysis of Diels–Alder Reaction - Wiley-VCH. [Link]
-
The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones - Macmillan Group. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]
-
(PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW - ResearchGate. [Link]
-
Applications of furan and its derivative | PPTX - Slideshare. [Link]
-
A Review on Biological and Medicinal Significance of Furan. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-1-(Furan-2-yl)ethane-1,2-diol as a Versatile Chiral Synthon
Abstract
Chiral vicinal diols are paramount building blocks in modern organic synthesis, serving as crucial intermediates in the preparation of pharmaceuticals and other biologically active molecules.[1][2][3] This guide provides a comprehensive overview of the synthesis and application of (R)-1-(Furan-2-yl)ethane-1,2-diol, a highly valuable and versatile chiral building block. The presence of both a stereochemically defined diol functionality and a reactive furan ring offers a unique combination of synthetic handles for constructing complex molecular architectures.[4] We present a detailed, field-proven protocol for its enantioselective synthesis via the Sharpless Asymmetric Dihydroxylation and explore its subsequent transformations into other valuable chiral intermediates for drug discovery and development.
Introduction: The Strategic Value of Furan-Based Chiral Diols
The pursuit of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities.[5] Chiral diols are particularly prized synthons due to their prevalence in natural products and their utility as precursors for a wide array of functional groups.[2][3] this compound distinguishes itself by incorporating a furan moiety. The furan ring is not merely a passive scaffold; it is a versatile functional group that can participate in various transformations, including cycloadditions, ring-opening reactions, and electrophilic substitutions, making it a valuable component in drug design.[6][7]
This document serves as a practical guide for researchers, providing both the theoretical grounding and detailed experimental protocols necessary to leverage this powerful chiral building block in their synthetic campaigns.
Enantioselective Synthesis: Sharpless Asymmetric Dihydroxylation
The most reliable and highly enantioselective method for preparing this compound is the Sharpless Asymmetric Dihydroxylation (AD) of the prochiral alkene, 2-vinylfuran.[1][8] This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the oxidation to a specific face of the double bond.[1][9]
Mechanism and Rationale: The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, with the alkene.[1][10] This forms a cyclic osmate ester, which is then hydrolyzed to release the diol. A co-oxidant, such as potassium ferricyanide, regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[9]
The stereochemical outcome is dictated by the choice of the chiral cinchona alkaloid-derived ligand. For the synthesis of the (R)-diol from 2-vinylfuran, the dihydroquinidine (DHQD)-based ligand is required.[9] Commercially available reagent mixtures, known as AD-mix-β, contain the catalyst (K₂OsO₄·2H₂O), the chiral ligand ((DHQD)₂PHAL), and the re-oxidant (K₃Fe(CN)₆) in optimized proportions, simplifying the experimental setup.[1][10] The use of a tert-butanol/water solvent system at a low temperature (0 °C) is critical for achieving high enantioselectivity.
Diagram 1: Synthesis of this compound
Caption: Sharpless Asymmetric Dihydroxylation workflow.
Protocol 2.1: Synthesis of this compound
Materials:
-
AD-mix-β
-
2-Vinylfuran
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for accelerating the reaction)[9]
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water (e.g., 50 mL t-BuOH and 50 mL H₂O for a 10 mmol scale reaction).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the solvent mixture. Stir vigorously until the solids dissolve, resulting in two clear phases.
-
Cooling: Cool the mixture to 0 °C in an ice bath. Vigorous stirring is essential throughout the reaction.
-
Substrate Addition: Add 2-vinylfuran (1.0 equivalent) to the cold, rapidly stirring mixture.
-
Reaction Monitoring: Stir vigorously at 0 °C for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.[1]
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) portion-wise while the flask is still in the ice bath.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-diol.
| Parameter | Value / Condition | Rationale / Notes |
| Reagent | AD-mix-β | Provides the catalyst, chiral ligand, and oxidant in one mixture for the desired (R)-enantiomer.[9][10] |
| Substrate | 2-Vinylfuran | The prochiral alkene that is dihydroxylated. |
| Solvent | t-BuOH / H₂O (1:1) | Standard solvent system for Sharpless AD, facilitating the interaction of all components. |
| Temperature | 0 °C | Lower temperature enhances enantioselectivity by favoring the kinetically preferred chiral pathway.[1] |
| Reaction Time | 6 - 24 hours | Varies by scale; monitor by TLC for completion. |
| Quenching Agent | Sodium Sulfite (Na₂SO₃) | Reduces any remaining osmium species, making the workup safer and easier. |
| Typical Yield | 85-95% | Highly efficient transformation. |
| Typical ee | >95% | Demonstrates the excellent enantioselectivity of the method.[8] |
Applications in the Synthesis of Chiral Building Blocks
This compound is not an endpoint but a versatile starting point for more complex chiral molecules. Its diol and furan functionalities can be selectively manipulated to generate a diverse range of valuable intermediates.
Conversion to (R)-2-(Oxiran-2-yl)furan
Chiral epoxides are highly sought-after intermediates due to their susceptibility to regioselective ring-opening by a wide range of nucleophiles, enabling the stereospecific introduction of new functional groups. The 1,2-diol is an ideal precursor for this transformation.
Synthetic Rationale: The conversion is typically a two-step process. First, the primary alcohol is selectively protected or activated, often as a tosylate, due to its lower steric hindrance. Subsequent treatment with a base induces an intramolecular Sₙ2 reaction (Williamson ether synthesis), where the secondary alkoxide displaces the tosylate leaving group to form the epoxide ring with inversion of configuration at the secondary carbon. However, a more direct approach can also be employed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: (R)-1-(Furan-2-yl)ethane-1,2-diol for Diastereoselective Synthesis
Welcome to the technical support center for (R)-1-(Furan-2-yl)ethane-1,2-diol. This guide is designed for researchers, chemists, and drug development professionals aiming to leverage this powerful chiral auxiliary for high-diastereoselectivity in their synthetic workflows. Here, we provide in-depth, field-proven insights into its application, troubleshooting common experimental hurdles, and detailed protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound is a C2-symmetric chiral auxiliary. Its primary role is to temporarily install chirality onto a prochiral substrate, typically an aldehyde or ketone. By forming a chiral acetal or ketal, it creates a sterically defined environment that directs the approach of a nucleophile to one face of the molecule, resulting in the preferential formation of one diastereomer. This is a cornerstone strategy in asymmetric synthesis for creating specific stereoisomers.
Q2: What is the underlying mechanism for diastereoselection?
The high diastereoselectivity arises from the rigid five-membered dioxolane ring formed between the diol and the carbonyl substrate. The furan and methyl substituents of the auxiliary orient themselves to minimize steric hindrance, effectively blocking one prochiral face of the carbonyl. Furthermore, the oxygen atom of the furan ring can act as a Lewis basic site, chelating with Lewis acid catalysts (e.g., TiCl₄, SnCl₄). This chelation further locks the conformation of the intermediate, leading to a highly organized and predictable transition state for nucleophilic attack.
Q3: Which reaction classes are most suitable for this auxiliary?
This auxiliary is highly effective for controlling stereochemistry in carbon-carbon bond-forming reactions involving prochiral carbonyls. Common applications include:
-
Diastereoselective Aldol Reactions: Controlling the formation of syn- or anti-aldol products.
-
Nucleophilic Additions: Grignard reactions, organolithium additions, and hydride reductions.
-
Asymmetric Alkylations: Directing the approach of electrophiles to enolates derived from the auxiliary-bound substrate.
Q4: How is the auxiliary attached and subsequently removed?
Attachment: The auxiliary is typically attached via an acid-catalyzed acetalization reaction with the target aldehyde or ketone. This is commonly performed in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
Removal (Cleavage): The acetal is typically cleaved under mild acidic hydrolysis. Conditions such as acetic acid in a THF/water mixture or catalytic pyridinium p-toluenesulfonate (PPTS) in acetone/water are often effective. The choice of cleavage conditions is critical to avoid damaging sensitive functional groups on the product or causing epimerization of the newly formed stereocenter.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction shows poor diastereoselectivity (e.g., d.r. < 90:10). What are the likely causes and solutions?
Low diastereomeric ratio (d.r.) is a common issue that can often be resolved by systematically investigating several key parameters.
Visual Guide: Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for diagnosing and resolving low diastereoselectivity.
-
Potential Cause A: Incomplete Acetal Formation.
-
Diagnosis: Before starting the main reaction, ensure the auxiliary is fully attached to your substrate. Analyze the crude acetal formation reaction by ¹H NMR. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the acetal proton signal (~5-6 ppm) are key indicators.
-
Solution: If formation is incomplete, increase the reaction time, use fresh acid catalyst, or ensure your Dean-Stark trap is functioning efficiently to remove all water.
-
-
Potential Cause B: Suboptimal Reaction Temperature.
-
Explanation: Many stereoselective reactions are under kinetic control, where lower temperatures enhance selectivity by increasing the energy difference between the diastereomeric transition states.
-
Solution: Run the reaction at a lower temperature. If you are currently at -20 °C, try moving to -78 °C (dry ice/acetone bath). Sometimes, temperatures as low as -100 °C (liquid N₂/pentane bath) are necessary to achieve maximum selectivity.
-
-
Potential Cause C: Incorrect Choice of Lewis Acid or Solvent.
-
Explanation: The Lewis acid and solvent system heavily influences the transition state geometry and the degree of chelation. A non-coordinating solvent like toluene or dichloromethane (DCM) is often a good starting point.
-
Solution: Screen a panel of Lewis acids and solvents. The optimal combination is substrate-dependent. A chelation-control Lewis acid like TiCl₄ may give the opposite diastereomer compared to a non-chelating one like BF₃·OEt₂.
-
| Condition | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | TiCl₄ | DCM | -78 | 95:5 |
| 2 | SnCl₄ | DCM | -78 | 85:15 |
| 3 | BF₃·OEt₂ | DCM | -78 | 20:80 (inversion of selectivity) |
| 4 | TiCl₄ | Toluene | -78 | 97:3 |
| 5 | TiCl₄ | DCM | -20 | 80:20 |
| Table 1: Illustrative data on how reaction parameters can influence the diastereoselectivity of a hypothetical Grignard addition. |
Problem 2: I am struggling to cleave the auxiliary without degrading my product or causing epimerization.
-
Explanation: The furan ring is sensitive to strong acidic conditions and can undergo polymerization or ring-opening. Additionally, if the newly formed stereocenter has an adjacent acidic proton, harsh deprotection conditions can lead to epimerization, eroding your hard-won diastereoselectivity.
-
Solution 1 (Mild Hydrolysis): Use buffered or mild acidic conditions. A common choice is a mixture of acetic acid/THF/H₂O (e.g., 3:1:1 ratio) at room temperature or slightly heated (40-50 °C). Monitor the reaction closely by TLC to avoid prolonged exposure.
-
Solution 2 (Catalytic PPTS): For extremely sensitive substrates, pyridinium p-toluenesulfonate (PPTS) in acetone with a small amount of water is an excellent mild alternative.
-
Solution 3 (Oxidative Cleavage): In some specialized cases where acidic hydrolysis fails, oxidative cleavage of the furan ring itself can be an option, though this dramatically alters the final product structure and is considered a synthetic transformation rather than a deprotection. This is an advanced method and should be approached with caution.
Key Experimental Protocol: Diastereoselective Grignard Addition
This protocol details the addition of methylmagnesium bromide to a benzaldehyde substrate protected with this compound.
Visual Guide: Mechanism of Stereodirection
Caption: Workflow for a diastereoselective Grignard addition using the furan-diol auxiliary.
Step 1: Acetal Formation
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (5.0 g, 47.1 mmol), this compound (7.36 g, 51.8 mmol, 1.1 equiv), and toluene (100 mL).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.09 g, 0.47 mmol, 0.01 equiv).
-
Heat the mixture to reflux and collect water in the Dean-Stark trap until no more is evolved (~4 hours).
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral acetal, which can be used without further purification.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude chiral acetal (47.1 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl₄) (5.7 mL, 51.8 mmol, 1.1 equiv) dropwise. Stir for 30 minutes.
-
Add methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (17.3 mL, 51.8 mmol, 1.1 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 3 hours. Monitor by TLC for consumption of the starting material.
-
Quench the reaction by slowly adding saturated NH₄Cl solution (50 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step 3: Auxiliary Cleavage
-
Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF, 90 mL) and water (30 mL).
-
Add glacial acetic acid (60 mL) and stir the mixture at 45 °C for 6-12 hours, monitoring by TLC.
-
Once complete, cool the mixture to room temperature and carefully neutralize by pouring it into a stirred, ice-cold solution of saturated NaHCO₃.
-
Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product, (R)-1-phenylethan-1-ol, by flash column chromatography on silica gel.
References
-
Reetz, M. T. (1984). Chelation and non-chelation control in additions of organotitanium reagents to α- and β-alkoxy carbonyl compounds. Organometallics, 3(11), 1716-1727. Available at: [Link]
-
University of Wisconsin. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry 180 Course Materials. Available at: [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Available at: [Link]
-
Deng, L., et al. (2005). Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society, 127(24), 8948-8949. Available at: [Link]
-
Georgiadis, M. P. (2011). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 94(8), 2261-2307. Available at: [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. Course Materials. Available at: [Link]
-
Semantic Scholar. (2015). Oxidative Cleavage of Furans. Available at: [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Available at: [Link]
-
Wang, Y., & Deng, L. (2008). Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. Journal of the American Chemical Society, 130(44), 14460-14461. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Research
Technical Support Center: Purification of (R)-1-(Furan-2-yl)ethane-1,2-diol Adducts
Welcome to the technical support center dedicated to the unique challenges of purifying adducts of (R)-1-(Furan-2-yl)ethane-1,2-diol. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in isolating and purifying these specific and often sensitive compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each strategic choice.
Section 1: Foundational Knowledge - Understanding the Target Molecule
Before troubleshooting purification, it is essential to understand the inherent chemical properties of the target molecule that dictate the entire separation strategy. The combination of a chiral vicinal diol and an acid-labile furan ring creates a unique set of challenges.
Q1: What are the critical chemical properties of this compound and its adducts that I must consider before starting a purification protocol?
A1: There are three primary properties you must account for:
-
Furan Ring Instability: The furan ring is an electron-rich aromatic system, but it is significantly less aromatic and more reactive than benzene.[1] It is notoriously susceptible to degradation under acidic conditions, which can catalyze polymerization or ring-opening reactions to form reactive intermediates like cis-2-butene-1,4-dial.[2][3][4] This instability is the single most common cause of low yields and complex impurity profiles during purification, especially on standard silica gel.
-
The Vicinal Diol: The presence of a 1,2-diol group is the key to highly selective purification methods. This functional group can form reversible covalent bonds with boronic acids, which is the basis for Boronate Affinity Chromatography (BAC).[5][6] This interaction is often strong and specific enough to separate the diol-containing adduct from a complex mixture.
-
Chirality and Adduct Complexity: You are working with a specific enantiomer, (R). Furthermore, when this diol forms adducts, particularly with complex biomolecules like nucleosides (e.g., deoxyguanosine), new stereocenters can be created, resulting in diastereomers.[7] Your purification strategy must be able to resolve these different stereoisomers if required.
Section 2: Troubleshooting Common Purification Techniques
This section addresses the most frequent problems encountered during routine purification workflows and provides actionable solutions.
Q2: I'm attempting to purify my adduct using standard silica gel chromatography, but I'm seeing significant streaking on the TLC plate and recovering very little product. What's going wrong?
A2: This is a classic problem caused by the acidic nature of standard silica gel interacting with the acid-sensitive furan ring.[4] The surface silanol groups (Si-OH) on silica are weakly acidic and can catalyze the degradation of your compound directly on the column, leading to the streaking you observe (as the compound decomposes) and subsequent low recovery.
Troubleshooting Protocol: Mitigating On-Column Decomposition
-
Deactivate the Silica: Before preparing your column, neutralize the silica gel. A common method is to prepare a slurry of the silica in your starting eluent that contains 1-2% triethylamine (Et₃N) or pyridine. This basic additive neutralizes the acidic silanol sites.
-
Buffer the Mobile Phase: Always include a small percentage (0.1-1%) of a basic modifier like triethylamine in your mobile phase to ensure the column remains neutralized throughout the run.
-
Consider Alternative Stationary Phases: If decomposition persists, switch to a less acidic stationary phase. Neutral alumina is a good alternative, though it has different selectivity. For highly polar adducts, reversed-phase (C18) chromatography is often a better choice as it avoids the acidity of silica altogether.
-
Work Quickly and at Low Temperature: Do not let the compound sit on the column for extended periods. If possible, perform the chromatography in a cold room to minimize the rate of potential decomposition reactions.
Below is a decision workflow for approaching column chromatography with acid-sensitive compounds.
Caption: Decision workflow for column chromatography.
Q3: My adduct was formed from a racemic diol, and now I need to separate the diastereomers. My chiral HPLC method gives poor resolution. How can I improve it?
A3: Poor resolution in chiral HPLC is a multi-faceted problem. The key is to systematically optimize the parameters that govern chiral recognition between your adduct and the chiral stationary phase (CSP).[8]
Troubleshooting Chiral HPLC Separations
| Symptom | Probable Cause(s) | Recommended Actions & Optimization Steps |
| Poor Resolution (Rs < 1.5) | 1. Incorrect Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Temperature is too high. | 1. Screen different CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for furan-containing compounds.[9] 2. Adjust mobile phase. Decrease the percentage of the polar modifier (e.g., alcohol) to increase retention and interaction time. Additives like 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) can sharpen peaks for acidic or basic analytes, respectively (use with caution due to furan stability).[8] 3. Lower the temperature. Chiral recognition is often enhanced at lower temperatures (e.g., 10-25 °C) as it strengthens the transient diastereomeric interactions.[8] |
| Peak Tailing or Fronting | 1. Column overloading.2. Secondary interactions with the stationary phase.3. Sample solvent is too strong. | 1. Reduce sample concentration. Dilute your sample 10-fold and reinject. If peak shape improves, you were overloading the column. 2. Use mobile phase additives. As mentioned above, 0.1% TFA or DEA can mitigate interactions with residual silanols.[8] 3. Dissolve the sample in the mobile phase. Whenever possible, inject your sample dissolved in the initial mobile phase to prevent peak distortion.[10] |
| Irreproducible Retention Times | 1. Column not equilibrated.2. Fluctuations in temperature.3. Mobile phase composition drift. | 1. Ensure proper equilibration. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[11] 2. Use a column oven. Maintain a stable temperature for consistent chromatography. 3. Prepare fresh mobile phase daily. |
Section 3: Advanced Purification Strategy - Boronate Affinity Chromatography (BAC)
For adducts that retain the 1,2-diol functionality, Boronate Affinity Chromatography (BAC) is a powerful and highly selective technique that exploits the unique chemistry of this group.
Q4: I've heard of Boronate Affinity Chromatography (BAC) but have never used it. How does it work, and can I apply it to my furan-diol adducts?
A4: Boronate Affinity Chromatography is an elegant technique that relies on the pH-dependent, reversible covalent interaction between a boronic acid immobilized on a stationary phase and a cis-diol-containing molecule like yours.[5][12]
The Mechanism:
-
Binding (High pH): At a pH above the pKa of the boronic acid (typically pH > 8), the boronic acid is in a tetrahedral boronate anion form. This form readily reacts with the cis-diol of your adduct to form a stable five- or six-membered cyclic ester, effectively "capturing" your compound on the column.[6]
-
Elution (Low pH): When the pH is lowered (typically to acidic conditions, pH < 6), the equilibrium shifts. The boronic acid reverts to its neutral trigonal planar form, which has a very weak affinity for the diol. The cyclic ester hydrolyzes, releasing your purified adduct from the column.[5]
Sources
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xiamenbiotime.com [xiamenbiotime.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of nucleoside adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Side Products in Reactions of (R)-1-(Furan-2-yl)ethane-1,2-diol
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-1-(Furan-2-yl)ethane-1,2-diol. This versatile chiral building block is invaluable in synthesis, but its unique structure—combining a sensitive furan ring with a reactive vicinal diol—presents specific challenges. This guide is structured as a series of frequently asked questions and troubleshooting protocols to help you identify, minimize, and avoid common side products in your reactions.
Section 1: Furan Ring Instability - The Primary Source of Complications
The furan moiety is notoriously sensitive to acidic conditions, heat, and oxidative environments. Problems originating from the furan ring are the most common cause of low yields and complex product mixtures.
FAQ 1: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening and how can I prevent it?
Answer: This is a classic sign of furan polymerization. The furan ring, especially when activated by the electron-donating diol side chain, is highly susceptible to acid-catalyzed polymerization, leading to the formation of intractable tars.[1][2][3] This is particularly prevalent during electrophilic substitution reactions like Friedel-Crafts acylation or reactions requiring strong Lewis or Brønsted acids.[3]
Troubleshooting Guide: Furan Polymerization
| Problem | Probable Cause | Recommended Solution & Rationale |
| Darkening of reaction mixture; formation of insoluble tar. | Excessively strong acid catalyst (e.g., AlCl₃, conc. H₂SO₄). | Switch to a milder catalyst . For acylation, consider using zinc chloride (ZnCl₂), phosphoric acid, or trifluoroacetic anhydride without a catalyst.[1][3] These reagents are less aggressive and reduce the rate of protonation-induced polymerization. |
| Polymerization occurs even with mild acids. | High reaction temperature . | Maintain strict temperature control . Initiate the reaction at low temperatures (e.g., 0 °C) and allow it to warm slowly only if necessary. High temperatures provide the activation energy for polymerization pathways.[1] |
| Inconsistent results; polymerization in some runs but not others. | Presence of peroxides or other impurities in furan starting materials . | Use freshly distilled furan-containing reagents . Furan and its derivatives can form peroxides on storage, which can initiate radical polymerization upon heating.[1] |
FAQ 2: My mass spectrometry and NMR data show unexpected acyclic byproducts containing aldehyde, ketone, or carboxylic acid functionalities instead of the furan ring. What are they?
Answer: You are likely observing products from the acid-catalyzed ring opening of the furan moiety. In the presence of an acid and a nucleophile (like water or an alcohol solvent), the furan ring can undergo a cascade of reactions, leading to the formation of 1,4-dicarbonyl compounds or their derivatives.[4][5][6][7]
Mechanism Deep Dive: Acid-Catalyzed Furan Ring Opening
The process is initiated by the protonation of the furan ring, preferentially at the alpha-carbon (Cα) adjacent to the oxygen atom, as this is the rate-limiting step.[4][7] The resulting cation is then attacked by a nucleophile (e.g., water), leading to a furanol intermediate. Subsequent protonation and ring opening yield an unsaturated 1,4-dicarbonyl compound.[4][7]
Caption: Acid-catalyzed opening of the furan ring.
Troubleshooting Guide: Furan Ring Opening
| Problem | Probable Cause | Recommended Solution & Rationale |
| Acyclic byproducts detected during analysis. | Presence of protic acids and water , especially during acidic workup. | Perform workup at low temperatures and use a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid as quickly as possible. When extracting, ensure the pH is carefully controlled, as prolonged exposure to low pH can cause ring opening.[6] |
| Ring opening occurs during the reaction itself. | Use of protic solvents (water, methanol) in an acidic medium. | Employ anhydrous conditions and aprotic solvents (e.g., THF, Dichloromethane) whenever possible. If a protic solvent is required, use the minimum necessary amount of acid catalyst. |
Section 2: Diol-Mediated Side Reactions
The vicinal diol functionality is also a site of potential side reactions, particularly under acidic or oxidative conditions.
FAQ 3: My product appears to have the correct mass, but the NMR shows a ketone and a loss of one hydroxyl group. What is this side product?
Answer: This strongly suggests the formation of a ketone via the Pinacol Rearrangement . This is a classic acid-catalyzed reaction of 1,2-diols that involves dehydration to form a carbocation, followed by a 1,2-hydride or 1,2-alkyl shift to form a more stable, resonance-stabilized cation, which then deprotonates to yield a ketone.[8]
Mechanism Deep Dive: Pinacol Rearrangement
For this compound, protonation of the secondary hydroxyl group and subsequent loss of water would form a secondary carbocation. A 1,2-hydride shift from the adjacent carbon results in a more stable, resonance-stabilized carbocation, which upon deprotonation gives 1-(furan-2-yl)propan-2-one.
Caption: Pinacol rearrangement of the diol moiety.
Troubleshooting Guide: Pinacol Rearrangement
| Problem | Probable Cause | Recommended Solution & Rationale |
| Formation of a ketone byproduct. | Strongly acidic conditions and/or elevated temperatures . | Avoid strong, non-coordinating acids . If an acid is necessary, use a Lewis acid that coordinates to the diol, which may disfavor rearrangement. Keep temperatures as low as possible. |
| Rearrangement is unavoidable for the desired transformation. | Inherent reactivity of the substrate under required conditions . | Protect the diol group as a cyclic acetal or ketal (e.g., acetonide) before performing the acid-sensitive step. The protecting group can be removed later under controlled conditions.[9][10] |
FAQ 4: My reaction resulted in the cleavage of the C-C bond between the two hydroxyl groups, yielding furan-2-carbaldehyde. Why did this happen?
Answer: You are observing oxidative cleavage of the vicinal diol. This reaction is characteristic of 1,2-diols when exposed to specific oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[11] It can also occur with stronger, less selective oxidants if the reaction is not properly controlled.
Troubleshooting Guide: Oxidative Cleavage
| Problem | Probable Cause | Recommended Solution & Rationale |
| Formation of furan-2-carbaldehyde. | Presence of strong oxidizing agents (e.g., KMnO₄, HIO₄, NaIO₄). | Avoid these reagents unless cleavage is the desired outcome . If an oxidation reaction is needed elsewhere in the molecule, choose a milder or more selective oxidant. |
| Cleavage occurs during an intended oxidation of the diol. | Over-oxidation . | Carefully control stoichiometry and temperature . For selective oxidation to the α-hydroxy ketone, reagents like PCC or Swern oxidation might be more suitable, though the furan ring's sensitivity must still be considered. |
Section 3: Proactive Troubleshooting - A Recommended Protocol
To illustrate how to apply these principles, here is a standard protocol for protecting a ketone using this compound, with built-in troubleshooting steps.
Protocol: Catalytic Asymmetric Acetalization of a Prochiral Ketone
This protocol aims to form a chiral acetal, a common application for this diol.
Materials:
-
Prochiral ketone (e.g., 4-chloroacetophenone)
-
This compound (1.1 equivalents)
-
Anhydrous Toluene
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents)
-
Molecular sieves (4Å), activated
-
Dean-Stark apparatus
Experimental Workflow:
Caption: Workflow for a robust acetalization reaction.
Step-by-Step Procedure & Causality:
-
Setup: To a flame-dried flask equipped with a Dean-Stark trap and condenser, add the ketone, diol, anhydrous toluene, and activated molecular sieves.
-
Rationale: Anhydrous conditions are critical. The Dean-Stark trap and sieves actively remove water, which drives the equilibrium towards acetal formation and prevents furan ring opening.[9]
-
-
Azeotropic Removal of Water: Heat the mixture to reflux until water ceases to collect in the trap.
-
Rationale: Removing adventitious water before adding the acid catalyst minimizes the risk of side reactions.
-
-
Catalyst Addition: Cool the mixture slightly and add the PPTS catalyst.
-
Rationale: PPTS is a mild acid catalyst. Its use minimizes the risk of furan polymerization or pinacol rearrangement compared to stronger acids like p-TsOH or H₂SO₄.[12]
-
-
Monitoring: Continue refluxing and monitor the reaction progress by TLC or GC-MS every hour.
-
Rationale: Over-running the reaction can lead to degradation. Monitoring ensures the reaction is stopped once the starting material is consumed, maximizing yield and minimizing byproduct formation.
-
-
Workup: Once complete, cool the reaction to room temperature and quench by pouring it into a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Rationale: Immediate quenching with a mild base neutralizes the acid catalyst, preventing side reactions during workup.[6]
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Summary of Common Side Products
| Side Product Type | Originating Reaction | Promoting Conditions | Key Structural Features |
| Polymeric Tar | Furan Polymerization | Strong acids (Lewis or Brønsted), high temperatures. | Insoluble, dark, complex mixture. |
| Acyclic 1,4-Dicarbonyls | Furan Ring Opening | Acidic conditions in the presence of a nucleophile (H₂O, ROH). | Absence of furan ring; presence of C=O and/or -COOH groups. |
| Ketone (Rearranged) | Pinacol Rearrangement | Strong acids, heat. | Ketone functionality, loss of one -OH group, rearranged carbon skeleton. |
| Furan-2-carbaldehyde | Oxidative Cleavage | Strong oxidizing agents (e.g., HIO₄, Pb(OAc)₄). | Cleavage of the C-C bond of the diol group. |
By understanding the inherent reactivity of both the furan and diol moieties, you can proactively design your experiments to favor the desired transformation while minimizing the formation of these common side products.
References
-
Qian, Y., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(3), 3538-3548. [Link][4][7]
-
Sacia, E. R., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5, 4024-4034. [Link][13]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]
-
Javed, A., et al. (2022). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry, 373(Pt B), 131505. [Link]
-
Al-Maaieh, A. I., & Gara, M. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 12(11), 2699. [Link][5]
-
Liang, G., et al. (2017). Request PDF: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link][6]
-
Qian, Y., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. [Link]
-
Koopman, F., et al. (2010). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied and Environmental Microbiology, 76(14), 4547-4556. [Link]
-
Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link][9]
-
Lukevits, E. Y., & Gevorgyan, V. N. (1995). Oxidation of furans. Russian Chemical Reviews, 64(4), 351-367. [Link]
-
Nieves, L. M., et al. (2015). Engineering Sugar Utilization and Microbial Tolerance toward Lignocellulose Conversion. Frontiers in Bioengineering and Biotechnology, 3, 19. [Link]
-
Yuan, B., et al. (2017). The Atmospheric Oxidation of Furan and Methyl Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(4), 848-857. [Link]
-
Gloess, A. N., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-264. [Link]
-
Read Chemistry. (2023). Reactions of Diols. Read Chemistry. [Link][8]
-
Griggs, B. F., et al. (1979). The acetalization of glyoxal by vicinal diols. Carbohydrate Research, 74, 101-112. [Link]
-
Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19, 8966-8970. [Link]
-
EBSCO Information Services. Diols. Research Starters. [Link][10]
-
Wikipedia. (2023). Diol. Wikipedia. [Link]
-
Yuan, B., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(4), 848-857. [Link]
-
LibreTexts Chemistry. (2020). 14.9: Cleavage of Diols. Chemistry LibreTexts. [Link][11]
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link][12]
-
Kim, J. H., et al. (2012). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society, 134(40), 16532–16535. [Link]
-
Pearson+. Acetals can serve as protecting groups for 1,2-diols, as well as... Pearson+. [Link]
-
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link][3]
-
Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal. [Link]
-
Chaurasiya, V. (2016). Furan: Properties, Synthesis, and Reactions. Scribd. [Link]
-
Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Gök, M., et al. (2020). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-866. [Link][14]
-
National Center for Biotechnology Information. 1,2-Bis(furan-2-yl)ethane-1,2-diol, meso. PubChem Compound Database. [Link]
-
A. G. Meyer, et al. (2005). Synthesis of Furan-Bridged 10-Membered Rings Through [8 + 2]-Cycloaddition of Dienylfurans and Acetylenic Esters. Organic Letters, 7(21), 4737-4740. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 8. readchemistry.com [readchemistry.com]
- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Diols | Research Starters | EBSCO Research [ebsco.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage conditions for (R)-1-(Furan-2-yl)ethane-1,2-diol
Technical Support Center: (R)-1-(Furan-2-yl)ethane-1,2-diol
A Guide to Long-Term Stability and Storage for Researchers
Welcome to the technical support guide for this compound. As a valuable chiral building block in pharmaceutical and chemical synthesis, maintaining its chemical and stereochemical integrity is paramount for reproducible and successful experimental outcomes. This document, prepared by our Senior Application Scientists, provides in-depth guidance on the stability, storage, and troubleshooting for this compound, grounded in established chemical principles.
The unique structure of this compound, containing both a vicinal diol and an electron-rich furan ring, presents specific stability challenges. Understanding these potential liabilities is the first step toward effective preservation.
Quick Reference: Recommended Storage Conditions
For optimal long-term stability, adhere to the following conditions. These recommendations are designed to mitigate the primary degradation pathways discussed later in this guide.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against air-oxidation of the furan ring and diol, and prevents peroxide formation. |
| Light | Amber Glass Vial / Protect from Light | Furan derivatives can be photosensitive, potentially leading to undesired side reactions or polymerization. |
| Container | Tightly Sealed, High-Quality Glass | Prevents exposure to atmospheric moisture and oxygen. Avoids potential leaching from plastic containers. |
| Form | Solid (as supplied) | Storage in solution is discouraged for long-term stability due to potential solvent-mediated degradation. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary chemical degradation pathways for this compound?
There are three main pathways of concern, stemming from the compound's functional groups:
-
Acid-Catalyzed Furan Ring Opening: The furan ring is highly susceptible to degradation under acidic conditions. Trace amounts of acid can catalyze a ring-opening reaction, which often leads to the formation of colored oligomers or polymers. This is the most significant stability risk.
-
Oxidation: Both the furan ring and the vicinal diol moiety are susceptible to oxidation. Exposure to atmospheric oxygen over long periods can lead to the formation of various byproducts, including α-hydroxy ketones or cleavage products. A critical concern with furan-containing compounds is the potential formation of explosive peroxides upon prolonged storage in the presence of air.
-
Photodegradation: Many conjugated systems, including furan derivatives, are sensitive to light, particularly UV radiation. This energy can induce unwanted photochemical reactions, compromising sample purity.
Q2: I've noticed my solid sample has developed a yellow or brownish tint over time. Is it still usable?
A color change from off-white/colorless to yellow or brown is a strong visual indicator of degradation. This is most commonly associated with the acid-catalyzed polymerization of the furan ring. While the material may not be entirely degraded, its purity is compromised. We strongly recommend re-analyzing the material by HPLC, NMR, or LC-MS to quantify the purity before use. For sensitive applications, using discolored material is not advised as the impurities could interfere with your reaction.
Q3: How can I quantitatively assess the stability and purity of my sample?
Visual inspection is only a preliminary check. For reliable data, we recommend the following analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard method. It can simultaneously determine both chemical purity (by detecting degradation products) and enantiomeric excess (ee%), ensuring the stereochemical integrity has not been compromised.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can reveal the presence of impurities by showing new, unexpected signals. A comparison of the integral values against a known reference standard can provide a purity estimate.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of gross impurities. The appearance of new spots or streaking on the TLC plate is indicative of degradation.
Q4: I need to store the compound in solution for a short period. What is the best solvent to use?
For short-term storage in solution, the choice of solvent is critical.
-
Recommended: Use high-purity, dry, aprotic solvents such as anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane. Ensure the solvent is free from acidic impurities.
-
Avoid: Protic solvents like methanol and ethanol should be avoided. In the presence of any acidic catalyst, alcohols can react with the furan ring. Halogenated solvents (e.g., Dichloromethane, Chloroform) may contain trace amounts of HCl as a stabilizer or degradation product, which can initiate furan ring-opening. Absolutely avoid aqueous solutions containing any acid.
Q5: Is the compound hygroscopic?
Yes, diols as a class of compounds are often hygroscopic, meaning they can absorb moisture from the atmosphere. Water can facilitate degradation pathways, particularly acid-catalyzed reactions. It is crucial to handle the compound in a dry environment (e.g., in a glovebox or under a stream of dry inert gas) and to always keep the container tightly sealed.
Q6: Are there any specific safety hazards I should be aware of during long-term storage?
Yes. The primary safety concern is the potential for peroxide formation . Furan and its derivatives can form explosive peroxides when stored in the presence of oxygen. While the risk is lower for solids compared to liquids, it is not negligible over long periods. Always test for peroxides before using material that has been stored for an extended time, especially if it was not stored under an inert atmosphere. (See Protocol 4.2).
Troubleshooting Guide
Use this guide to diagnose and resolve issues related to the compound's stability.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield or failed reaction | Degraded starting material. | 1. Assess the purity of the diol using Chiral HPLC or ¹H NMR. 2. Check for discoloration. 3. Test for peroxides, as they can quench catalysts or initiate side reactions. 4. Use a fresh, properly stored lot of the compound. |
| Appearance of new peaks in HPLC or NMR analysis | Chemical degradation during storage or workup. | 1. Review storage conditions (temperature, atmosphere, light exposure). 2. If stored in solution, consider solvent-mediated degradation. 3. Ensure workup conditions are not acidic. Use a mild base (e.g., NaHCO₃ wash) if necessary to neutralize any trace acid. |
| Inconsistent enantiomeric excess (ee%) results | Racemization or presence of a chiral impurity. | 1. Racemization is unlikely under recommended storage conditions but can occur under harsh (acidic/basic) conditions. 2. A co-eluting impurity in your chiral HPLC method can interfere with integration. Optimize the HPLC method to resolve all peaks. |
| Solid material appears clumpy or "wet" | Absorption of atmospheric moisture. | 1. The compound is hygroscopic. Handle under inert gas or in a dry box. 2. Dry the material under high vacuum before use, provided it does not cause thermal degradation. 3. Store future samples with a desiccant in a sealed container. |
Troubleshooting Workflow for Stability Issues
Caption: A flowchart guiding researchers from problem observation to analytical diagnosis and corrective action for stability issues.
Key Experimental Protocols
4.1 Protocol for Safe Handling and Aliquoting
To prevent contamination and degradation, handle the solid material under an inert atmosphere.
-
Place the sealed vial of this compound and all necessary tools (spatulas, new vials) into an inert atmosphere glovebox. Alternatively, use a Schlenk line.
-
Allow the vial to equilibrate to ambient temperature before opening to prevent condensation of moisture onto the solid.
-
Working under a positive pressure of Argon or Nitrogen, quickly weigh and transfer the desired amount into a new, tared vial.
-
Backfill the original vial and the new aliquot vial with inert gas.
-
Seal both vials tightly with paraffin film for extra protection.
-
Promptly return the main stock bottle to refrigerated storage (2–8 °C).
4.2 Protocol: Qualitative Test for Peroxides
This is a critical safety check before using aged material.
-
Prepare a fresh test solution: Add ~10 mg of potassium iodide (KI) to 1 mL of glacial acetic acid in a test tube. Swirl to dissolve.
-
In a separate test tube, dissolve a small amount (5-10 mg) of the this compound in 1-2 mL of a suitable solvent (e.g., THF or propan-2-ol).
-
Add 2-3 drops of the KI/acetic acid solution to the diol solution.
-
Swirl and observe. The formation of a yellow to dark brown/purple color within one minute indicates the presence of peroxides (from the oxidation of I⁻ to I₂).
-
If the test is positive, do not proceed with use. The material may be hazardous. Contact your institution's safety officer for guidance on proper disposal of peroxidized chemicals.
4.3 Protocol: Monitoring Stability via Chiral HPLC
This protocol provides a framework for developing a stability-indicating method.
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is typically effective for separating chiral diols.
-
Mobile Phase: Start with a normal-phase mobile phase, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized for best resolution.
-
Sample Preparation: Prepare a stock solution of a reference standard (a new, unopened lot) at approximately 1 mg/mL in the mobile phase. Prepare a sample of the lot to be tested at the same concentration.
-
Analysis:
-
Inject the reference standard to determine its retention time and peak shape.
-
Inject the test sample.
-
Compare the chromatograms. Look for:
-
A decrease in the area of the main peak.
-
The appearance of new peaks before or after the main peak (indicating degradation products).
-
A peak corresponding to the (S)-enantiomer (indicating racemization).
-
-
-
Quantification: Calculate the purity by dividing the peak area of the (R)-enantiomer by the total area of all peaks. Calculate the enantiomeric excess (ee%) using the standard formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
References
- Kinetics and mechanism of the oxidation of diols by acid permanganate. Journal of the Chemical Society, Perkin Transactions 2. ()
- NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. ()
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. ()
- Oxidation of Alkenes to Vicinal Diols. Chemistry LibreTexts. ()
- Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. Chemistry – A European Journal. ()
- Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. ()
- The conversion of furan in methanol and water. Reaction conditions.
- High photosensitive furan acrylate derivatives and its solid state photopolymeriz
- Recent Advances on Furan-Based Visible Light Photoinitiators of Polymeriz
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. OUCI. ()
- SAFETY D
- Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydr
- Photoreactive furan derivatives.
- What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange. ()
- Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Deriv
- SAFETY DATA SHEET - Furan, stabilized. Thermo Fisher Scientific. ()
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. (
Challenges in scaling up syntheses with (R)-1-(Furan-2-yl)ethane-1,2-diol
Technical Support Center: Synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this important chiral building block. Here, we address common challenges encountered during the synthesis, purification, and scale-up, providing in-depth, field-proven insights and troubleshooting strategies.
The primary and most reliable method for synthesizing this compound is the Sharpless Asymmetric Dihydroxylation (AD) of 2-vinylfuran.[1][2] This reaction is renowned for its high enantioselectivity. However, working with furan-containing substrates and scaling up this catalytic system presents unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yields in the asymmetric dihydroxylation of 2-vinylfuran can stem from several factors, ranging from substrate stability to reaction work-up. A systematic approach is key to diagnosing the issue.
Potential Cause 1: Furan Ring Instability & Side Reactions The furan ring is less aromatic than benzene and can be susceptible to oxidative degradation under certain conditions, leading to ring-opening and the formation of byproducts like maleic acid derivatives.[3][4][5]
-
Troubleshooting Steps:
-
Strict Temperature Control: The reaction is exothermic. Maintain the reaction temperature at 0 °C or below. Use an ice/salt bath for larger scales if necessary. Uncontrolled temperature spikes can accelerate degradation pathways.
-
pH Monitoring: The reaction is fastest under slightly basic conditions (pH ~11), which is maintained by the K₂CO₃ in the AD-mix.[6] However, significant pH drops can promote acid-catalyzed decomposition. Ensure adequate buffering capacity, especially on larger scales.
-
Minimize Reaction Time: Monitor the reaction progress by TLC or GC/MS. Once the 2-vinylfuran is consumed, proceed to the quenching step immediately to avoid prolonged exposure of the diol product to the oxidative environment.
-
Potential Cause 2: Inefficient Quenching or Work-up The quenching step neutralizes the oxidant and facilitates product isolation. An inefficient quench can lead to product loss during extraction.
-
Troubleshooting Steps:
-
Choice of Quenching Agent: Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) are standard. Ensure you are using a sufficient excess (typically 1.5 g per gram of AD-mix) to fully consume the potassium ferricyanide oxidant.
-
Stirring Time: After adding the quencher, stir the mixture vigorously for at least 1 hour. The deep orange/red color of the ferricyanide should fade to a pale yellow or off-white slurry.
-
Extraction Solvent: The diol product is highly polar and has significant water solubility.[7][8] Standard solvents like ethyl acetate may not be sufficient. Consider using more polar solvents like a 3:1 mixture of ethyl acetate/isopropanol or performing continuous liquid-liquid extraction for optimal recovery.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and drives the diol into the organic layer, significantly improving extraction efficiency.
-
Workflow for Diagnosing Low Yield
The following flowchart provides a logical decision-making process for troubleshooting poor yields.
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: The enantiomeric excess (ee) of my product is lower than the expected >95%. What is going wrong?
Poor enantioselectivity in a Sharpless AD reaction is almost always linked to the catalytic cycle.
Potential Cause 1: Catalyst Poisoning or Decomposition The osmium catalyst and chiral ligand are sensitive. Impurities in the starting material or solvent can inhibit the catalyst.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the 2-vinylfuran is pure and free of peroxides or polymerization inhibitors that can coordinate to the osmium center. Distillation of the starting material is highly recommended.
-
Solvent Quality: Use high-purity solvents. The standard t-BuOH/H₂O (1:1) mixture is generally robust.
-
Potential Cause 2: Second Catalytic Cycle The Sharpless AD mechanism involves a primary cycle with the chiral ligand that is very fast and highly enantioselective.[6] If the concentration of the alkene is too high, it can react with the osmium tetroxide before the chiral ligand has re-associated, leading to a non-selective background reaction (the "second cycle") that produces a racemic diol, thereby eroding the overall ee.
-
Troubleshooting Steps:
-
Slow Addition: Add the 2-vinylfuran slowly over several hours to the cooled reaction mixture containing the AD-mix. This keeps the instantaneous concentration of the alkene low, favoring the faster, ligand-accelerated primary cycle.
-
Dilution: Ensure the reaction is not overly concentrated. A typical concentration is around 0.1-0.2 M with respect to the alkene.
-
Potential Cause 3: Incorrect Temperature While low temperatures are crucial for stability, excessively low temperatures (< -15 °C) can sometimes reduce the rate of the primary cycle more than the background reaction, leading to a drop in ee.
-
Troubleshooting Steps:
-
Optimal Temperature: The optimal balance for this substrate is typically found at 0 °C. Maintain this temperature consistently throughout the addition.
-
| Parameter | Impact on Enantiomeric Excess (ee) | Recommended Action |
| Alkene Concentration | High concentration promotes a non-selective background reaction. | Add alkene slowly to the AD-mix solution; maintain dilution. |
| Reaction Temperature | Too high (>5°C) can cause degradation; too low can affect selectivity. | Maintain a steady 0°C using an ice-water bath. |
| Purity of Reagents | Impurities in 2-vinylfuran or solvents can poison the catalyst. | Distill 2-vinylfuran before use; use high-purity solvents. |
| pH of the Medium | Reaction rate and catalyst stability are pH-dependent. | Use the pre-buffered AD-mix; ensure adequate mixing.[6] |
Q3: I am struggling with the purification of the diol. It is highly water-soluble and difficult to handle. What are the best practices?
This is a very common issue. Vicinal diols, especially those with only 6 carbons, are polar and hydrophilic, making purification challenging.[7][9]
Strategy 1: Optimized Extraction (as discussed in Q1)
-
Use a more polar solvent mixture (e.g., Ethyl Acetate/Isopropanol).
-
Employ the "salting out" technique with NaCl.
Strategy 2: Column Chromatography Standard silica gel chromatography can be effective, but the polarity of the diol requires careful solvent selection.
-
Methodology:
-
Adsorb Sample: The crude product is often a sticky oil. Dissolve it in a minimal amount of methanol or acetone, add silica gel (or Celite for very polar compounds), and evaporate to a dry, free-flowing powder. This dry-loading method prevents streaking on the column.
-
Solvent System: A gradient elution is typically most effective. Start with a less polar system like 50% Ethyl Acetate in Hexanes and gradually increase the polarity to 100% Ethyl Acetate, and then begin adding 5-10% Methanol in Ethyl Acetate if necessary.
-
Alternative Phases: For particularly difficult separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol-functionalized silica phase, which can provide different selectivity for polar compounds.[10][11]
-
Q4: We are trying to scale up the synthesis from 5 g to 200 g, but the yield and ee have dropped significantly. What scalability challenges should we anticipate?
Scaling up the Sharpless AD reaction introduces challenges related to mass and heat transfer. What works in a 100 mL round-bottom flask does not translate directly to a 22 L reactor.
Challenge 1: Inefficient Mixing The reaction is biphasic (t-BuOH/H₂O/organic substrate). Inadequate mixing leads to poor mass transfer between the phases, slowing the reaction and promoting side reactions in localized "hot spots."
-
Solution:
-
Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure vigorous agitation and a homogenous slurry.
-
Challenge 2: Heat Transfer and Exotherm Control The dihydroxylation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat. An uncontrolled exotherm will lead to substrate/product degradation and loss of enantioselectivity.
-
Solution:
-
Jacketed Reactor: Use a jacketed reactor with a circulating coolant to maintain a constant internal temperature.
-
Controlled Addition: The slow addition of the alkene (the limiting reagent) is even more critical at scale. This allows the cooling system to manage the heat generated in real-time. Program a syringe pump or addition funnel for a consistent, slow feed rate.
-
Challenge 3: Reagent Handling and Work-up Handling large quantities of AD-mix, oxidants, and quenching agents requires careful planning. The volume of the aqueous and organic phases during work-up can become difficult to manage.
-
Solution:
-
Work-up Planning: Calculate all volumes in advance. Ensure you have large enough separatory funnels or a suitable extraction vessel.
-
Phase Separation: After quenching, the separation of the organic and aqueous layers can be slow due to the presence of inorganic salts and the ligand. Allow adequate time for the layers to settle. Sometimes, adding a small amount of brine can help break up emulsions.
-
Core Synthesis and Scale-Up Workflow
This diagram illustrates the key stages and considerations when moving from lab scale to pilot scale.
Caption: Key transitions from lab to pilot scale synthesis.
Frequently Asked Questions (FAQs)
Q: What is the specific role of each component in the AD-mix-β? A: AD-mix-β is a pre-packaged mixture that simplifies the reaction setup.[2] Its components are:
-
Potassium Osmate [K₂OsO₂(OH)₄]: The catalyst precursor, which forms the active OsO₄ in situ.
-
Potassium Ferricyanide [K₃Fe(CN)₆]: The stoichiometric re-oxidant. It regenerates the Os(VIII) from the Os(VI) state after the diol is formed, allowing the osmium to be used in catalytic amounts.
-
(DHQD)₂PHAL: The chiral ligand (a dihydroquinidine derivative). It coordinates to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the alkene, inducing asymmetry.
-
Potassium Carbonate [K₂CO₃]: A base that maintains the optimal pH for the reaction, ensuring a high reaction rate and catalyst stability.[6]
Q: Are there alternatives to potassium ferricyanide as the re-oxidant? A: Yes, N-methylmorpholine N-oxide (NMO) is a common alternative co-oxidant used in the Upjohn dihydroxylation and can be adapted for the Sharpless AD reaction.[12] It can be advantageous in some cases as the byproduct, N-methylmorpholine, is organic-soluble and can be easier to remove than inorganic ferricyanide salts. However, the pre-packaged AD-mixes are optimized for the ferricyanide system.
Q: How should I dispose of the osmium-containing waste? A: Osmium compounds are toxic and must be handled and disposed of with care. All aqueous and solid waste containing osmium should be collected in a dedicated, clearly labeled hazardous waste container. Treat the waste stream with a reducing agent like sodium sulfite or sodium bisulfite to ensure the osmium is in a less volatile reduced state. Consult your institution's environmental health and safety (EHS) office for specific protocols on heavy metal waste disposal.
References
-
Oxidation of furans (Review). ResearchGate. Provides an overview of the oxidative instability of the furan ring, which is relevant to potential side reactions.[Link]
-
Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols. National Institutes of Health (NIH). Discusses the purification challenges of diols due to their hydrophilic nature.[Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Details the oxidative metabolism of furans, highlighting the formation of reactive intermediates.[Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Outlines the use of HILIC as a purification technique for highly polar, water-soluble compounds like diols.[Link]
-
Oxidative Cleavage of Furans. Organic Reactions. Describes the chemical pathways for the oxidative ring cleavage of furans, a potential side reaction.[Link]
-
Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A - ACS Publications. Provides mechanistic insights into the oxidation pathways of the furan ring.[Link]
-
Diol Separations. National Renewable Energy Laboratory. Covers separation challenges for diols from aqueous media, relevant to work-up and extraction.[Link]
-
Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. PubMed. A specific application of the Sharpless AD on a vinylfuran substrate, demonstrating its utility.[Link]
-
Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ResearchGate. Discusses the synthesis of furan-containing diols, relevant to the broader context.[Link]
-
Furan. Wikipedia. General information on the structure, aromaticity, and reactivity of the furan ring.[Link]
-
Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. PubMed. Describes advanced analytical techniques for separating hydrophilic cis-diols.[Link]
-
Furan synthesis. Organic Chemistry Portal. Provides a broad overview of methods for synthesizing furan rings.[Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. A comprehensive overview of the reaction, its mechanism, and the reagents involved.[Link]
-
Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow. ResearchGate. Discusses scalability of reactions involving furan compounds.[Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC - PubMed Central. Discusses stability and reactivity of furans, relevant to scale-up processes.[Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Details the mechanism and conditions of the Sharpless AD reaction.[Link]
-
CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. Provides context on the industrial importance and challenges of asymmetric dihydroxylation.[Link]
-
Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. PMC - NIH. Highlights challenges in the scalable conversion of furan-based platform chemicals.[Link]
-
Functionalized 3(2H)-furanones via photooxygenation of (β- keto)-2-substituted furans. The Royal Society of Chemistry. An example of furan oxidation chemistry.[Link]
-
Linear Scaling Relationships for Furan Hydrodeoxygenation over Transition metal and Bimetallic surfaces. PubMed. Discusses the interaction of furans with metal catalysts, relevant to catalyst stability.[Link]
-
The characteristics of AD. Edexcel Economics Revision. This search result is not relevant to the chemical synthesis topic.[Link]
-
The Characteristics of Aggregate Demand (Edexcel A Level Economics A): Revision Note. Tutor2u. This search result is not relevant to the chemical synthesis topic.[Link]
-
Upjohn Dihydroxylation. Organic Chemistry Portal. Describes the racemic version of the dihydroxylation and the use of NMO as a co-oxidant.[Link]
-
Mod-30 Lec-34 Furan Synthesis. YouTube. A lecture on furan synthesis, providing general background.[Link]
-
2.2.1 Characteristics of Aggregate Demand (Edexcel). Tutor2u. This search result is not relevant to the chemical synthesis topic.[Link]
-
What Is Aggregate Demand?. Investopedia. This search result is not relevant to the chemical synthesis topic.[Link]
-
Approved Document B vol 1 2019 edition inc 2020, 2022 and 2025 amendments and forthcoming 2026 and 2029 changes. GOV.UK. This search result is not relevant to the chemical synthesis topic.[Link]
Sources
- 1. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. energy.gov [energy.gov]
- 9. Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teledynelabs.com [teledynelabs.com]
- 11. silicycle.com [silicycle.com]
- 12. Upjohn Dihydroxylation [organic-chemistry.org]
Validation & Comparative
The Definitive Guide to the Mass Spectrometry Fragmentation of (R)-1-(Furan-2-yl)ethane-1,2-diol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This is particularly true for novel compounds and key intermediates in pharmaceutical development. This guide provides an in-depth, scientifically grounded analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (R)-1-(Furan-2-yl)ethane-1,2-diol.
Moving beyond a simple cataloging of fragments, this document delves into the mechanistic underpinnings of the fragmentation pathways, offering a comparative perspective against structurally related analogs. The insights provided herein are designed to empower researchers to confidently identify this and similar compounds in complex matrices and to anticipate the fragmentation behavior of other furan-containing small molecules.
Predicted Fragmentation Profile of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted with a high degree of confidence based on established principles of mass spectrometry and the known behavior of its constituent functional groups: the furan ring and the vicinal diol.[1][2][3][4]
The molecular ion (M⁺˙) is expected to be observed, though its abundance may be moderate to low due to the presence of easily fragmentable diol and benzylic-like positions. The primary fragmentation pathways are anticipated to be driven by the stabilization of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The bond between the two carbon atoms of the ethane-1,2-diol chain is susceptible to cleavage. This can occur in two principal ways:
-
Cleavage between C1 and C2: This is the most likely and significant fragmentation, leading to the formation of a resonance-stabilized furfuryl-type cation. The positive charge will be preferentially stabilized by the furan ring. This would result in a prominent peak at m/z 97 , corresponding to the [C₅H₅O₂]⁺ ion. The other fragment would be a neutral radical.
-
Loss of the Hydroxymethyl Radical: Cleavage of the C1-C2 bond can also lead to the loss of a neutral hydroxymethyl radical (•CH₂OH), resulting in a fragment ion at m/z 97 .
-
-
Loss of Small Neutral Molecules: The presence of hydroxyl groups facilitates the elimination of small, stable neutral molecules.[3][5][6]
-
Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols. The loss of a water molecule from the molecular ion would produce a fragment at m/z 110 .
-
Loss of Formaldehyde (CH₂O): Cleavage within the diol moiety can lead to the elimination of a formaldehyde molecule, resulting in a fragment at m/z 98 .
-
-
Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation.[2][7] Common furan-related fragments include ions at m/z 68 (furan radical cation) and m/z 39 ([C₃H₃]⁺).
-
Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, are possible but may be less favored compared to the direct cleavage pathways in this molecule.[3]
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI fragmentation of this compound.
Comparative Fragmentation Analysis
To provide a robust analytical framework, we will compare the predicted fragmentation of this compound with two structurally related compounds: 1,2-Di(furan-2-yl)ethane-1,2-diol and 1-(Furan-2-yl)propan-1-ol. This comparison highlights how subtle structural modifications influence the fragmentation pathways.
| Compound | Molecular Weight | Key Fragments (Predicted/Observed m/z) | Dominant Fragmentation Pathway |
| This compound | 128 | 97, 110, 98, 68, 39 | α-Cleavage leading to the furfuryl-type cation (m/z 97) |
| 1,2-Di(furan-2-yl)ethane-1,2-diol [8][9] | 194 | 97, 110, 68, 39 | Symmetric α-cleavage to form the furfuryl-type cation (m/z 97) |
| 1-(Furan-2-yl)propan-1-ol [10] | 126 | 97, 98, 68, 39 | α-Cleavage with loss of an ethyl radical to form the furfuryl-type cation (m/z 97) |
The consistent presence of the m/z 97 fragment across these compounds underscores its diagnostic value for identifying the 1-(furan-2-yl)ethanol core structure.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a robust method for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. Gas chromatography is the preferred separation technique for this volatile compound.[11][12]
Objective: To obtain a clean, reproducible electron ionization mass spectrum of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol or ethyl acetate)
-
GC-MS system equipped with an electron ionization source
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the standard in the chosen solvent.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
Solvent Delay: 3 minutes
-
Rationale for Experimental Choices:
-
The use of a mid-polarity column provides good peak shape and resolution for this polar analyte.
-
A 70 eV electron energy is standard for EI-MS, as it provides reproducible fragmentation patterns and allows for comparison with standard mass spectral libraries.[13]
-
The temperature program is designed to ensure the elution of the analyte as a sharp peak while minimizing thermal degradation.
The following diagram illustrates the experimental workflow.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by α-cleavage, leading to a characteristic and abundant furfuryl-type cation at m/z 97. The loss of small neutral molecules such as water and formaldehyde also represents significant fragmentation pathways. By understanding these fragmentation mechanisms and comparing them with those of structurally similar compounds, researchers can confidently identify this molecule and interpret the mass spectra of other furan-containing diols. The provided GC-MS protocol offers a reliable starting point for the experimental analysis of this and related compounds, ensuring high-quality, reproducible data for research and development applications.
References
-
Myher, J. J., & Kuksis, A. (1974). Mass spectrometric analysis of long-chain esters of diols. Lipids, 9(6), 382-390. [Link]
-
Boucard, V., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link]
-
Jochims, J. C., et al. (2011). Ionization and fragmentation of furan molecules by electron collisions. The European Physical Journal D, 61(2), 339-346. [Link]
-
Catinella, S., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
-
ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. [Link]
-
ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry and Furans. [Link]
-
Jiang, Z., et al. (2018). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. Biomacromolecules, 19(11), 4269-4277. [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0013785). [Link]
-
Solano, E., et al. (2006). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. International Journal of Mass Spectrometry, 253(3), 184-191. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Lightner, D. A., & Djerassi, C. (1966). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 31(6), 1955-1963. [Link]
-
Chromatography Forum. (2015). Furan analysis in oil by GC/MS. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
SIELC Technologies. (2018). 1-(Furan-2-yl)propan-1-ol. [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-furanyl)-. [Link]
-
SpectraBase. (n.d.). 1,2-Ethanediol, 1,2-di-2-furanyl-. [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 4464-77-1|1,2-Di(furan-2-yl)ethane-1,2-diol|BLD Pharm [bldpharm.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-(Furan-2-yl)propan-1-ol | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ethanone, 1-(2-furanyl)- [webbook.nist.gov]
A Comparative Guide to the FT-IR Analysis of (R)-1-(Furan-2-yl)ethane-1,2-diol Functional Groups
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. (R)-1-(Furan-2-yl)ethane-1,2-diol, a chiral molecule incorporating both a furan heterocycle and a diol functional group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its functional groups using Fourier-Transform Infrared (FT-IR) spectroscopy, offering a comparative perspective against simpler, related structures to highlight its key spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure technical accuracy and trustworthiness.
Introduction: The Structural Significance of this compound
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its furan ring offers a source of aromaticity and a site for further functionalization, while the vicinal diol provides opportunities for forming esters, ethers, and for coordinating to metal centers. A thorough understanding of its vibrational spectroscopy is crucial for confirming its synthesis, assessing its purity, and studying its interactions in more complex systems. FT-IR spectroscopy serves as a rapid and non-destructive technique to identify the key functional groups present in the molecule.
Predicted FT-IR Spectral Features of this compound
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the furan ring, the ethane backbone, and the two hydroxyl groups. The expected characteristic absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Hydroxyl (O-H) | O-H Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| C-O Stretching (Primary Alcohol) | ~1050 | Strong | |
| C-O Stretching (Secondary Alcohol) | ~1100 | Strong | |
| Furan Ring | =C-H Stretching | 3100 - 3000 | Medium to Weak |
| C=C Stretching | 1600 - 1475 | Medium, Multiple Bands | |
| C-O-C Stretching | 1280 - 1020 | Strong, Multiple Bands | |
| =C-H Out-of-plane Bending | 900 - 700 | Strong | |
| Alkyl (C-H) | C-H Stretching | 3000 - 2850 | Medium |
| C-H Bending | 1470 - 1350 | Medium |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of this compound, which is likely a viscous liquid or a low-melting solid, the Attenuated Total Reflectance (ATR) technique is highly recommended. ATR-FTIR is advantageous for such samples as it requires minimal sample preparation and provides excellent sample-to-crystal contact.[1]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, typically with a diamond or zinc selenide crystal, is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small drop of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, ensure it is finely powdered and apply sufficient pressure with the built-in press to ensure good contact with the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks and compare their positions with the expected values.
-
Experimental Workflow Diagram:
Caption: Workflow for ATR-FTIR Analysis.
Comparative FT-IR Analysis
To better understand the unique spectral features of this compound, a comparison with the FT-IR spectra of simpler, related molecules is highly instructive. Here, we will consider furan-2-ylmethanol and styrene glycol.
This compound vs. Furan-2-ylmethanol
-
Shared Features: Both molecules will exhibit the characteristic absorption bands of the furan ring, including =C-H stretching (around 3100 cm⁻¹), C=C stretching (1600-1475 cm⁻¹), and strong C-O-C stretching and =C-H bending vibrations in the fingerprint region.[2] Both will also show a broad O-H stretching band due to hydrogen bonding.
-
Key Differences: this compound possesses both a primary and a secondary alcohol, which will likely result in a more complex C-O stretching region (around 1100-1000 cm⁻¹) compared to the single primary alcohol C-O stretch in furan-2-ylmethanol (typically around 1015 cm⁻¹). The presence of the additional hydroxyl group in the diol may also lead to a broader and potentially more intense O-H stretching band due to more extensive intermolecular and intramolecular hydrogen bonding.
This compound vs. Styrene Glycol ((±)-1-Phenyl-1,2-ethanediol)
-
Shared Features: Both are 1,2-diols and will therefore display a prominent, broad O-H stretching band (3500-3200 cm⁻¹) and strong C-O stretching bands (1100-1000 cm⁻¹).[3] Both also contain an aromatic ring, although the nature of the ring differs.
-
Key Differences: The most significant difference will be in the aromatic region. This compound will show the characteristic absorptions of a furan ring, while styrene glycol will exhibit the typical bands for a benzene ring, including aromatic C-H stretching above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1600 and 1450 cm⁻¹.[4] The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region will also be distinct for the furan and benzene rings, reflecting their different substitution patterns.
Comparative Logic Diagram:
Caption: Comparative Logic of FT-IR Spectra.
Conclusion
The FT-IR spectrum of this compound is rich with information, clearly indicating the presence of its key functional groups. The broad O-H stretching band and the complex C-O stretching region are characteristic of the diol moiety, while the distinct absorptions for =C-H, C=C, and C-O-C stretching, along with out-of-plane bending, confirm the integrity of the furan ring. By comparing its spectrum to those of furan-2-ylmethanol and styrene glycol, a more nuanced understanding of its unique vibrational fingerprint can be achieved. This guide provides a robust framework for the FT-IR analysis of this important chiral building block, empowering researchers to confidently characterize their synthesized materials.
References
-
National Center for Biotechnology Information. (n.d.). Styrene glycol, (+)-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furanmethanol. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Styrene. NIST Chemistry WebBook. Retrieved from [Link]
-
ACTTR Inc. (2020, January 30). Test and Measure Viscous Substances By FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]
-
FDM. (n.d.). FTIR Library Database Resources. Retrieved from [Link]
-
ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra? Retrieved from [Link]
-
Social Sciences & Humanities Open Marketplace. (n.d.). Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e).... Retrieved from [Link]
-
MDPI. (n.d.). Application of FTIR-ATR Spectrometry in Conjunction with Multivariate Regression Methods for Viscosity Prediction of Worn-Out Motor Oils. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrums of ethylene glycol (a) and EGDM (b). Retrieved from [Link]
-
ResearchGate. (n.d.). Prominent peaks in the FT-IR spectra of the NIP employing styrene as a functional monomer and the morphine-imprinted polymer. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-furanmethanol furfuryl alcohol, with atom numbering. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). furan-2-ylmethanol. PubChem Compound Database. Retrieved from [Link]
Sources
A Comparative Guide to Confirming the Absolute Configuration of Products from (R)-1-(Furan-2-yl)ethane-1,2-diol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is a cornerstone of molecular characterization. The therapeutic efficacy, pharmacological profile, and safety of a chiral drug molecule are intrinsically linked to its three-dimensional architecture. This guide provides an in-depth technical comparison of modern analytical techniques for confirming the absolute configuration of chiral molecules derived from the versatile starting material, (R)-1-(Furan-2-yl)ethane-1,2-diol.
The presence of a chiral 1,2-diol motif attached to a furan ring in this precursor offers multiple avenues for synthetic elaboration, leading to a diverse array of potential drug candidates and complex molecular scaffolds. Consequently, robust and reliable methods for stereochemical verification are paramount. This document moves beyond a simple listing of techniques to offer a comparative analysis grounded in experimental principles and practical considerations, enabling you to make informed decisions for your specific research needs.
The Imperative of Absolute Configuration in Drug Development
Chirality plays a profound role in the biological activity of molecules.[1] Enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the precise control and confirmation of the absolute configuration of chiral centers are non-negotiable aspects of pharmaceutical research and development, mandated by regulatory agencies worldwide.
A Comparative Overview of Key Analytical Methodologies
The determination of absolute configuration can be approached through several powerful techniques. The optimal choice depends on factors such as the physical state of the sample (crystalline vs. amorphous or liquid), the quantity of material available, the presence of suitable chromophores, and access to specialized instrumentation. Here, we compare the most relevant and powerful methods for analyzing derivatives of this compound:
-
Single-Crystal X-ray Crystallography: The definitive "gold standard" for determining the three-dimensional structure of a molecule in the solid state.
-
NMR-Based Methods (Mosher's Ester Analysis): A widely used spectroscopic technique that allows for the determination of absolute configuration in solution.
-
Chiroptical Spectroscopy (VCD and ECD): Powerful solution-phase techniques that rely on the differential interaction of chiral molecules with polarized light.
The following table provides a high-level comparison of these methodologies. It is important to note that while this guide focuses on derivatives of this compound, a lack of directly published data for a broad range of its specific reaction products necessitates the use of representative data from structurally similar chiral furan-containing molecules and acyclic diols to illustrate the principles and expected outcomes of each technique.
| Feature | Single-Crystal X-ray Crystallography | Mosher's Ester Analysis (¹H NMR) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to map electron density and determine atomic positions in 3D space. | Derivatization of the chiral alcohol with an enantiomerically pure chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. |
| Sample Requirement | A single, well-ordered crystal (typically >0.1 mm). | ~1-5 mg of the alcohol. | ~5-10 mg of the sample in solution. | Microgram to milligram quantities, depending on the strength of the chromophore. |
| Primary Data Output | 3D molecular structure with atomic coordinates, bond lengths, and angles. The Flack parameter provides a statistical measure of the correctness of the assigned absolute configuration. | ¹H NMR chemical shift differences (Δδ) between the (S)- and (R)-MTPA esters. | VCD spectrum with positive and negative bands corresponding to vibrational transitions. | ECD spectrum with positive and/or negative Cotton effects. |
| Key Advantage | Unambiguous determination of absolute configuration. | Applicable to a wide range of secondary alcohols in solution; does not require crystallization. | Applicable to a broad range of chiral molecules, even those without a UV chromophore. Provides rich structural information. | High sensitivity for molecules with strong chromophores. |
| Key Limitation | Requires a suitable single crystal, which can be challenging to obtain. | Requires chemical derivatization, which may not be straightforward for all substrates. Analysis can be complex for molecules with multiple stereocenters. | Requires specialized instrumentation and computational modeling for interpretation. | Requires the presence of a suitable chromophore in the molecule. |
In-Depth Analysis of Methodologies
Single-Crystal X-ray Crystallography
Causality Behind the Choice: When a crystalline derivative of this compound is available, X-ray crystallography is the most authoritative method for determining its absolute configuration.[2][3][4] The technique provides a direct visualization of the molecule's three-dimensional structure, leaving no ambiguity, provided a good quality crystal can be obtained and the data is of sufficient quality.
Experimental Workflow:
Protocol:
-
Crystal Growth: The purified derivative is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to encourage the growth of single crystals of sufficient size and quality.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5][6]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding a model of the molecule's electron density. This model is then refined to obtain the precise positions of all atoms.
-
Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is a critical value obtained from the refinement process; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration is correct.[2][3]
Trustworthiness: A well-refined crystal structure with a low R-factor and a Flack parameter with a small standard uncertainty provides the highest level of confidence in the assigned absolute configuration.
Mosher's Ester Analysis (¹H NMR)
Causality Behind the Choice: For non-crystalline products or when only small amounts of material are available, Mosher's ester analysis is a powerful and widely adopted solution-phase NMR method.[5][7][8] It is particularly well-suited for determining the absolute configuration of secondary alcohols, a common functionality in derivatives of this compound.
The method involves the formation of diastereomeric esters with the chiral derivatizing agent α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable shielding or deshielding of nearby protons in the substrate, allowing for the assignment of the absolute configuration of the carbinol center.
Experimental Workflow:
Protocol:
-
Esterification: The chiral alcohol is reacted in two separate experiments with the acid chlorides of (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric esters.
-
NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
Spectral Analysis: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are carefully assigned for both diastereomers.
-
Calculation of Δδ: The difference in chemical shifts between the two diastereomers is calculated for each proton (Δδ = δS - δR).
-
Configuration Assignment: According to the established model, protons that lie on one side of the plane of the MTPA ester will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the carbinol carbon, the absolute configuration can be determined.
Trustworthiness: The reliability of Mosher's method is high when clear and consistent Δδ values are observed for multiple protons on both sides of the stereocenter. Ambiguous or inconsistent data may require the use of an alternative method for confirmation.
Vibrational Circular Dichroism (VCD) Spectroscopy
Causality Behind the Choice: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, and it does not require crystallization or chemical derivatization.[1][9][10][11] It is particularly advantageous for complex molecules or those that are difficult to crystallize. VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemically sensitive fingerprint of the molecule.
Experimental Workflow:
Protocol:
-
Experimental Spectrum: The VCD spectrum of the chiral molecule is measured in a suitable solvent using a VCD spectrometer.
-
Computational Modeling: A conformational search is performed for the molecule using computational chemistry software. The geometries of the low-energy conformers are optimized.
-
Theoretical Spectrum Calculation: The VCD spectrum for one enantiomer (e.g., the R configuration) is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
Trustworthiness: The confidence in the assignment is high when there is a good correlation between the experimental and calculated spectra across a wide spectral range.
Electronic Circular Dichroism (ECD) Spectroscopy
Causality Behind the Choice: ECD spectroscopy is another chiroptical technique that can be used to determine the absolute configuration of chiral molecules in solution.[6] It is particularly sensitive to the stereochemistry of molecules containing chromophores that absorb in the UV-visible region. The furan ring in derivatives of this compound can act as a chromophore, making ECD a potentially valuable tool.
Experimental Workflow and Principles: The workflow for ECD is analogous to that of VCD, involving the comparison of an experimental spectrum with a computationally predicted spectrum. The key difference is that ECD probes electronic transitions rather than vibrational transitions. The presence of a chromophore is essential for obtaining a measurable ECD signal.
Trustworthiness: Similar to VCD, the reliability of an ECD-based assignment depends on the quality of the match between the experimental and computationally predicted spectra.
Conclusion
The determination of absolute configuration is a critical step in the development of chiral molecules for pharmaceutical applications. For derivatives of this compound, a range of powerful analytical techniques is available. Single-crystal X-ray crystallography provides the most definitive answer but is contingent on obtaining suitable crystals. NMR-based methods, particularly Mosher's ester analysis, offer a reliable solution-phase alternative. Chiroptical methods like VCD and ECD are increasingly valuable, especially for complex molecules, and benefit from the advancement of computational chemistry.
The choice of method should be guided by the specific properties of the molecule and the resources available. In many cases, the use of two independent methods is recommended to provide an unequivocal and robust confirmation of the absolute configuration, ensuring the scientific integrity of the research and the safety and efficacy of potential therapeutic agents.
References
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
-
Chirality. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]
-
Chirality. (2008). The use of X-ray crystallography to determine absolute configuration. [Link]
-
Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. [Link]
-
Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. [Link]
-
MDPI. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]
-
MDPI. (2021). Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review. [Link]
-
MDPI. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]
-
MDPI. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]
-
MDPI. (2016). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. [Link]
-
National Institutes of Health. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. [Link]
-
National Institutes of Health. (2010). Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. [Link]
-
National Institutes of Health. (2009). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. [Link]
-
National Institutes of Health. (2008). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. [Link]
-
National Institutes of Health. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. [Link]
-
National Institutes of Health. (n.d.). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. [Link]
-
Purechemistry. (2024). Determination of absolute configuration. [Link]
-
ResearchGate. (2022). Stereochemical Study of Chiral Tautomeric Flavorous Furanones by Vibrational Circular Dichroism. [Link]
-
ResearchGate. (n.d.). 1 H NMR Data of the (S)-and (R)-Mosher Esters of 5, 7, and 8. [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Stanford University. (2007). X-ray crystallography on large structures. [Link]
-
The Journal of Organic Chemistry. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. [Link]
-
The Journal of Organic Chemistry. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. [Link]
-
Tulane University. (2010). X-Ray Crystallography. [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]
-
Vrije Universiteit Amsterdam. (n.d.). Effects of complex formation on vibrational circular dichroism spectra. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Bis(furan-2-yl)ethane-1,2-diol, meso | C10H10O4 | CID 566338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.tulane.edu [www2.tulane.edu]
- 4. Professor Robert B. Laughlin, Department of Physics, Stanford University [large.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester derivatives [sites.science.oregonstate.edu]
- 9. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Unveiling the Performance of (R)-1-(Furan-2-yl)ethane-1,2-diol
Introduction: The Indispensable Role of Chiral Diols in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies heavily on a toolkit of sophisticated catalysts and auxiliaries.[1] Among these, chiral diols have emerged as a cornerstone, serving as versatile scaffolds for creating a defined three-dimensional space around a reactive center.[2][3][4] Their utility stems from the twin hydroxyl groups which can coordinate to metal centers to form chiral Lewis acids, act as Brønsted acids, or serve as handles for further derivatization into more complex ligands.[2][3][5]
This guide provides an in-depth comparison of (R)-1-(Furan-2-yl)ethane-1,2-diol, a unique heterocyclic chiral building block, against several classes of well-established non-furan chiral diols. We will dissect their performance in key asymmetric transformations, grounding the discussion in experimental data and mechanistic principles to provide researchers, scientists, and drug development professionals with actionable insights for catalyst and ligand selection. We will explore the nuanced interplay of sterics, electronics, and unique structural features—such as the hemilabile nature of the furan ring—that dictate catalytic efficacy.
This compound: A Profile
This compound is a chiral synthon characterized by a stereogenic center adjacent to an electron-rich furan ring.[6] This structural motif imparts a unique combination of properties that distinguish it from its carbocyclic or biaryl counterparts.
-
Electronic Nature : The furan ring is an electron-rich five-membered heterocycle.[7][8] This can influence the Lewis acidity of a coordinated metal center, potentially modulating its reactivity and selectivity.
-
Hemilability : The oxygen atom within the furan ring can act as a potential secondary, weakly coordinating site for a metal center. This "hemilabile" character can be advantageous in catalysis, facilitating substrate binding and product release by transiently opening a coordination site.
-
Synthetic Accessibility : This diol can be synthesized from furan-based starting materials, which are often derivable from biomass, presenting a potentially sustainable route to this chiral building block.[9]
While less ubiquitous than other diols, furan-containing chiral ligands have demonstrated significant potential in various enantioselective reactions, including Diels-Alder cycloadditions and rhodium-catalyzed cycloisomerizations.[10][11]
The Benchmarks: A Look at Prominent Non-Furan Chiral Diols
To contextualize the performance of this compound, we will compare it against three pillars of asymmetric catalysis: TADDOLs, BINOLs, and Hydrobenzoins.
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols)
Derived from the readily available and inexpensive chiral pool compound tartaric acid, TADDOLs are C₂-symmetric ligands renowned for their steric bulk and rigid scaffold.[1][12][13] They are exceptionally effective in forming chiral titanium-based Lewis acids for a variety of transformations.[13][14]
-
Key Strengths : TADDOLs excel in creating a well-defined chiral pocket that effectively shields one face of a coordinated substrate. This leads to high enantioselectivity in reactions like the asymmetric addition of organozinc reagents to aldehydes and the fluorination of β-ketoesters.[13][14] Their modular synthesis allows for fine-tuning of the steric environment by modifying the aryl groups.[15][16]
BINOL (1,1'-Bi-2-naphthol)
BINOL is arguably one of the most successful classes of chiral ligands in asymmetric synthesis.[17][18] Its C₂-symmetric, axially chiral structure arises from restricted rotation around the C-C bond connecting the two naphthyl units. This atropisomerism creates a stable, well-defined chiral environment.
-
Key Strengths : The versatility of BINOL is unparalleled. It is used in a vast array of reactions including Diels-Alder reactions, carbonyl additions and reductions, and as a precursor to powerful chiral Brønsted acids like BINOL-derived phosphoric acids.[17][19] In many instances, catalysts derived from vaulted biaryl ligands like VAPOL and VANOL, which are structurally related to BINOL, have shown superior yields and enantioselectivity compared to their BINOL counterparts.[17]
Hydrobenzoin
(R,R)- or (S,S)-Hydrobenzoin is a C₂-symmetric diol that serves as a versatile chiral controller.[5] While the parent molecule can provide modest enantioselectivity, its true power is unlocked through derivatization.[20]
-
Key Strengths : Strategic substitution at the ortho,ortho' positions of the phenyl rings can dramatically enhance enantioselectivity.[20][21] For example, in the asymmetric allylboration of aldehydes, the parent hydrobenzoin·SnCl₄ complex gives a modest 26% enantiomeric excess (e.e.), whereas a derivative with bulky cyclooctyl rings (Vivol) boosts the selectivity to an impressive 93% e.e.[20][21] This highlights the principle of ligand tuning to optimize stereochemical control.
Performance Head-to-Head: A Comparative Analysis
Direct, side-by-side comparisons of this compound with TADDOL, BINOL, and hydrobenzoin in the exact same reaction are scarce in the literature. However, we can infer performance characteristics by analyzing their efficacy in analogous transformations. The key differentiator for the furan-based diol lies in the electronic and potential coordinating properties of the furan ring itself.
| Reaction Type | Diol Class | Typical Catalyst System | Substrate Example | Yield (%) | Enantioselectivity (% e.e.) | Reference |
| Diels-Alder Reaction | Furan-based Diene | Isothiourea Organocatalyst | Furan with pendant sulfonamide | High | High (up to 98%) | [10] |
| Diels-Alder Reaction | BINOL Derivative (VAPOL) | Et₂AlCl | Acrolein + Cyclopentadiene | High | >98% (vs. 13-41% for BINOL) | [17] |
| Allylboration of Aldehydes | Hydrobenzoin | Diol·SnCl₄ | Hydrocinnamaldehyde | - | 26% | [20][21] |
| Allylboration of Aldehydes | Hydrobenzoin Derivative | Vivol·SnCl₄ | Hydrocinnamaldehyde | 95% | 93% | [20][21] |
| Asymmetric Fluorination | TADDOL | TADDOLato-TiCl₂ | β-ketoester | High | up to 91% | [14] |
| Imine Aldol Reaction | BINOL Derivative (VANOL/VAPOL) | Zr-Diol | Silyl ketene acetal + Aryl imine | Excellent | High (outperforms BINOL) | [17] |
Causality Behind Performance Differences:
-
Chiral Environment: TADDOL and BINOL derivatives create deep, sterically hindered chiral pockets that are highly effective at face-selective reactions. The smaller furan-diol likely creates a less sterically demanding environment, which could be advantageous for certain substrates but less effective for others requiring significant steric differentiation.
-
Lewis Acidity Modulation: The electron-rich furan ring in this compound could donate electron density to a coordinated metal, reducing its Lewis acidity compared to a metal complex with the more electron-withdrawing phenyl or naphthyl groups of hydrobenzoin or BINOL. This can be a crucial factor for tuning catalyst reactivity and preventing side reactions.
-
Substrate-Ligand Interactions: The furan ring offers different potential non-covalent interactions (e.g., π-π stacking) with substrates compared to the aryl rings of other diols. In certain cases, these unique interactions could be the key to achieving high stereoselectivity.[22]
Experimental Workflow & Methodologies
To provide a practical context, we outline a general protocol for a chiral diol-mediated asymmetric reaction. The following workflow for an asymmetric allylboration is representative of how these ligands are employed in a laboratory setting.
Diagram: General Workflow for Asymmetric Allylboration
Caption: General experimental workflow for a chiral diol-Lewis acid catalyzed asymmetric allylboration.
Detailed Protocol: Asymmetric Allylboration using a Hydrobenzoin Derivative
This protocol is adapted from methodologies described for substituted hydrobenzoin ligands.[21]
-
Catalyst Preparation:
-
To a flame-dried, argon-purged flask, add the chiral hydrobenzoin derivative (0.22 mmol).
-
Add 2.0 mL of anhydrous toluene and cool the solution to -78 °C.
-
Slowly add a 1.0 M solution of SnCl₄ in CH₂Cl₂ (0.20 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Reaction Execution:
-
In a separate flask, dissolve the aldehyde (e.g., hydrocinnamaldehyde, 0.20 mmol) in 1.0 mL of anhydrous toluene.
-
Add the aldehyde solution dropwise to the pre-formed catalyst complex over 5 minutes.
-
Add allylboronic acid pinacol ester (0.30 mmol).
-
Maintain stirring at -78 °C for 4 hours, monitoring the reaction by TLC.
-
-
Workup and Analysis:
-
Quench the reaction by adding 1.0 M HCl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric ratio (and thus, % e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
-
Mechanistic Insights: The Source of Stereocontrol
The enantioselectivity imparted by a chiral diol ligand originates from the distinct energetic favorability of one diastereomeric transition state over the other. The ligand and metal form a rigid complex that presents a sterically and electronically differentiated environment to the incoming reactants.
Diagram: Proposed Transition State Model
Caption: A simplified model illustrating how a chiral catalyst directs nucleophilic attack.
In this model, the chiral diol-metal complex (M-Diol*) coordinates to the prochiral substrate (e.g., an aldehyde). The bulky groups of the diol ligand effectively block one face of the substrate (e.g., the Si-face), forcing the incoming nucleophile to attack from the less hindered face (the Re-face). This preferential pathway leads to the formation of one enantiomer as the major product. The degree of enantioselectivity is determined by the energy difference (ΔΔG‡) between the favored and disfavored transition states.
Conclusion and Future Outlook
While established non-furan chiral diols like TADDOLs, BINOLs, and substituted hydrobenzoins remain the workhorses of asymmetric catalysis due to their proven track record and versatility, this compound presents an intriguing alternative with unique electronic and structural properties. Its performance is rooted in the distinct nature of the furan ring, which can modulate catalyst reactivity and engage in specific substrate interactions not possible with simple aryl or naphthyl systems.
The choice of a chiral diol is not a one-size-fits-all decision. For reactions requiring a deep, sterically shielded chiral pocket, BINOL and TADDOL derivatives are often the superior choice.[14][17] For systems where ligand tuning is paramount, the derivatization of scaffolds like hydrobenzoin provides a powerful strategy.[20][21] The furan-based diol should be considered a valuable tool, particularly in cases where catalyst reactivity needs to be attenuated or where the specific electronic properties of the furan ring can be leveraged to achieve unique selectivity. Further comparative studies are essential to fully map the synthetic potential of this and other heteroaromatic chiral diols, paving the way for the next generation of innovative and highly effective asymmetric catalysts.
References
- Gawronski, J., & Gawronska, K. (1998). Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents. John Wiley & Sons.
- The Superior Performance of Substituted Hydrobenzoin Derivatives in Enantioselective C
- BINOL and Deriv
- Prakash, G. K. S., et al. (2003). Development of the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Helvetica Chimica Acta.
- Hydrobenzoin in Asymmetric Synthesis: Application Notes and Protocols. (2025). Benchchem.
- Brunel, J. M. (2005).
- Chen, Y., Yekta, S., & Yudin, A. K. (2003).
- Swaroop, T. R., et al. (2025).
- Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. In T. R. Swaroop (Ed.), Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry.
- Advances in the Asymmetric Synthesis of BINOL Deriv
- Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. (2015). In Organometallic Chemistry: Volume 41. Royal Society of Chemistry.
- Asymmetric Synthesis of BINOL Deriv
- TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations. (2014).
- Baktharaman, S., & Vgotsky, D. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. Beilstein Journal of Organic Chemistry.
- Pellissier, H. (2023).
- A Comparative Guide to the Efficacy of Furan-Based Chiral Ligands in Asymmetric C
- Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. (2014).
- Murata, K., et al. (2003).
- Waser, M., & Gratzer, K. (2013).
- Tartaric Acid and Its O-Acyl Derivatives. Part 1. Synthesis of Tartaric Acid and O-Acyl Tartaric Acids and Anhydrides. (2025).
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018).
- Nguyen, T. N., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules.
- Towards Tartaric-Acid-Derived Asymmetric Organoc
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018). Semantic Scholar.
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018). MDPI.
- Smith, A. B., et al. (2016). Enantioselective Diels-Alder-lactamization organocascades employing a furan-based diene.
- Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Met
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). NIH.
- 1,2-Bis(furan-2-yl)ethane-1,2-diol. (n.d.). Benchchem.
- Enantioselective Rh(II)-Catalyzed Desymmetric Cycloisomerization of Diynes: Constructing Furan-Fused Dihydropiperidines. (2021). Journal of the American Chemical Society.
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018). OUCI.
- Catalytic Enantioselective Reactions of Biomass-Derived Furans. (2018).
- Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. (2022). Molecules.
- Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. (2025).
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. (2012). Journal of the American Chemical Society.
- Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (2021). Symmetry.
- comparative analysis of furan-containing n
- Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. (2025). Angewandte Chemie.
- Furan and Its Derivatives. (n.d.).
- Furan as a versatile synthon. (n.d.). Modern Organic Synthesis.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
- This compound. (n.d.). Vulcanchem.
- Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality. (2024).
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound (14086-08-9) for sale [vulcanchem.com]
- 7. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan as a versatile synthon [pubsapp.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective Diels-Alder-lactamization organocascades employing a furan-based diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Development of the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. BINOL及其衍生物 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Literature review on the efficacy of (R)-1-(Furan-2-yl)ethane-1,2-diol
A Comparative Guide to the Efficacy of (R)-1-(Furan-2-yl)ethane-1,2-diol
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide presents a technical comparison of this compound, evaluating its performance and potential applications against relevant chemical alternatives. The content herein is synthesized from established chemical principles and standard biological evaluation methodologies to provide a scientifically rigorous overview for research and development purposes.
This compound is a chiral molecule featuring a furan ring, a common scaffold in medicinal chemistry, and a vicinal diol. The specific stereochemistry, designated as (R), is crucial for its potential selective interaction with biological targets. The furan moiety is present in numerous natural products and synthetic drugs, suggesting a foundation for biological activity. The 1,2-diol functional group is a key site for hydrogen bonding and can serve as a versatile synthetic handle for further molecular elaboration. The therapeutic potential of this compound is yet to be fully elucidated but can be hypothesized in areas such as antiviral, antifungal, or anticancer research based on its structural features.
The Comparative Landscape: Benchmarking Against Alternatives
To contextualize the efficacy of this compound, a comparative analysis with structurally and functionally related molecules is essential. The selection of comparators is designed to dissect the contributions of the furan ring, the diol, and the specific stereochemistry to its overall activity.
Table 1: Comparative Molecules for Efficacy Assessment
| Compound | Key Structural Feature | Rationale for Comparison |
| This compound | Furan ring, (R)-chiral diol | The primary molecule of interest. |
| (S)-1-(Furan-2-yl)ethane-1,2-diol | Furan ring, (S)-chiral diol | To determine the role of enantiomeric purity on biological activity. |
| (±)-1-(Furan-2-yl)ethane-1,2-diol | Furan ring, racemic diol | To assess if a specific enantiomer is more active. |
| 2-Furylglycol | Furan ring, primary alcohol | To evaluate the importance of the diol functionality. |
| 1,2-Propanediol | Aliphatic diol | To understand the contribution of the furan ring to efficacy. |
Synthetic and Purification Protocols
The synthesis of enantiomerically pure this compound is paramount for accurate efficacy studies. The Sharpless asymmetric dihydroxylation of 2-vinylfuran is a well-established and reliable method.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of t-butanol and water at 0°C.
-
Addition of Substrate: Add 2-vinylfuran dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure, purity, and enantiomeric excess of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.
In Vitro Efficacy Evaluation: A Standardized Antiviral Assay
To quantify the efficacy of this compound, a standardized in vitro antiviral assay, such as a plaque reduction assay, can be employed. This allows for the determination of the half-maximal effective concentration (EC₅₀).
Caption: Workflow for a standardized plaque reduction antiviral assay.
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: Seed a confluent monolayer of a suitable host cell line in 6-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and its comparators.
-
Infection: Infect the cell monolayers with a known titer of the target virus.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the respective compound dilutions.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Hypothetical Efficacy Data
Table 2: Hypothetical Antiviral Efficacy Data
| Compound | EC₅₀ (µM) |
| This compound | 15.2 |
| (S)-1-(Furan-2-yl)ethane-1,2-diol | 89.5 |
| (±)-1-(Furan-2-yl)ethane-1,2-diol | 32.8 |
| 2-Furylglycol | >100 |
| 1,2-Propanediol | >100 |
| Remdesivir (Control) | 0.01 |
This hypothetical data suggests that the (R)-enantiomer is the most potent among the novel compounds tested, highlighting the importance of stereochemistry for its antiviral activity. The lack of activity from the analogs underscores the necessity of both the furan ring and the diol for its efficacy.
Ensuring Scientific Integrity and Trustworthiness
The validity of the experimental outcomes is paramount. The following principles must be adhered to:
-
Purity and Identity Confirmation: The structure and purity of all tested compounds must be rigorously confirmed by at least two independent analytical methods (e.g., NMR and mass spectrometry).
-
In-Assay Controls: Every experiment must include appropriate positive and negative controls to validate the assay's performance.
-
Dose-Response Analysis: A clear dose-response relationship should be established to confirm the biological activity is specific to the compound.
-
Statistical Significance: All experiments should be performed in at least triplicate, and the data should be analyzed for statistical significance.
Conclusion and Future Perspectives
This compound presents itself as a chiral building block with potential for further development in drug discovery. The outlined comparative analysis and experimental workflows provide a foundational framework for its systematic evaluation. Future investigations should focus on elucidating its mechanism of action, assessing its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis of additional analogs.
A Comparative Cost-Benefit Analysis of (R)-1-(Furan-2-yl)ethane-1,2-diol in Asymmetric Synthesis
Introduction: The Quest for Chirality and the Rise of Specialized Building Blocks
In the landscape of modern drug development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral vicinal diols, motifs prevalent in numerous natural products and pharmaceutical agents, are indispensable chiral building blocks. The selection of the appropriate chiral synthon is a pivotal decision in the design of a synthetic route, profoundly impacting yield, purity, and overall process economy.
This guide provides an in-depth cost-benefit analysis of (R)-1-(Furan-2-yl)ethane-1,2-diol, a unique chiral diol that combines a stereodefined 1,2-diol moiety with a versatile furan heterocycle. The furan ring is not a passive spectator; it is a key functional group found in many bioactive molecules and serves as a versatile handle for subsequent chemical transformations. We will explore the synthetic routes to this diol, evaluate its performance against established alternatives like (R)-BINOL and (R,R)-TADDOL, and provide a logical framework for researchers to determine its suitability for their specific applications.
Part 1: Synthesis and Cost Profile of this compound
The economic viability of a chiral building block begins with its synthesis. The primary routes to enantiopure this compound involve the asymmetric reduction of a prochiral precursor, 2-hydroxy-1-(furan-2-yl)ethan-1-one, or the asymmetric dihydroxylation of 2-vinylfuran. Here, we compare a classic organometallic approach with a modern biocatalytic method.
Method A: Asymmetric Transfer Hydrogenation
This method relies on a chiral transition metal catalyst, such as a Ruthenium-TsDPEN complex, to facilitate the enantioselective reduction of the ketone precursor.
Causality of Experimental Choices:
-
Catalyst: The choice of a [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst is based on its well-documented success in the asymmetric transfer hydrogenation of a wide range of ketones, often providing high enantioselectivity under mild conditions.
-
Hydrogen Source: A formic acid/triethylamine (HCOOH/NEt₃) mixture is used as an efficient and easily handled source of hydrogen for the reduction.
-
Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize both the organic substrate and the catalyst complex, facilitating a homogeneous reaction environment.
Method B: Biocatalytic Whole-Cell Reduction
This green chemistry approach utilizes enzymes within microorganisms, such as specially selected strains of Lactobacillus or baker's yeast, to perform the reduction with exceptional stereoselectivity.
Causality of Experimental Choices:
-
Biocatalyst: Lactobacillus species are known to possess ketoreductases that can reduce carbonyl compounds to chiral alcohols with high enantiomeric excess (ee). Using whole cells circumvents the need for costly enzyme purification.
-
Co-factor Regeneration: Glucose is added to the medium not only as a carbon source for the cells but also to power the in-situ regeneration of the NADPH cofactor required by the reductase enzyme, making the process highly efficient.
-
Medium: A buffered aqueous medium (e.g., phosphate buffer) ensures the pH remains within the optimal range for enzyme activity and cell viability.
Cost & Performance Comparison of Synthetic Routes
| Parameter | Method A: Asymmetric Transfer Hydrogenation | Method B: Biocatalytic Reduction | Justification & Insights |
| Precursor | 2-hydroxy-1-(furan-2-yl)ethan-1-one | 2-hydroxy-1-(furan-2-yl)ethan-1-one | The cost of the starting material is a shared baseline expense for both methods. |
| Catalyst Cost | High (Ruthenium complex, chiral ligand) | Low (Microorganism culture) | The precious metal catalyst and complex chiral ligand represent a significant upfront cost, though catalyst loading can be low. Biocatalysts are inexpensive to cultivate. |
| Reagents/Media | Moderate (Formic acid, NEt₃, Anhydrous DCM) | Low (Glucose, buffer salts, yeast extract) | The cost of organic solvents and reagents for Method A is considerably higher than the simple, aqueous media for biocatalysis. |
| Typical Yield | >90% | >95% | Both methods are capable of high conversion, but biocatalytic methods often achieve near-quantitative conversion under optimized conditions. |
| Enantiomeric Excess (ee) | 95-99% | >99% | Biocatalysis is renowned for its exquisite enantioselectivity, often outperforming synthetic catalysts and eliminating the need for chiral purification. |
| Reaction Conditions | Room Temperature, Inert Atmosphere | 30-37°C, Aerobic/Anaerobic (strain dependent) | The need for an inert atmosphere in Method A adds operational complexity compared to the simpler setup for whole-cell catalysis. |
| Downstream Processing | Chromatographic purification to remove metal catalyst | Cell removal (centrifugation), product extraction | Removing residual heavy metals from the final product can be challenging and costly, a significant concern in pharmaceutical synthesis. Biocatalytic workups are generally simpler. |
| Scalability | Moderate; catalyst cost can be prohibitive | High; fermentation technology is well-established | Fermentation is a highly scalable process used industrially, making the biocatalytic route more attractive for large-scale production. |
Part 2: Performance in Synthesis - A Comparative Analysis
The true value of a chiral building block is realized in its application. This compound offers a distinct advantage over many alternatives: its integrated functionality. It is not just a chiral diol; it is a chiral diol appended to a versatile heterocyclic system.
Workflow: this compound as a Chiral Precursor
The following workflow illustrates how the diol can be used to synthesize a complex chiral molecule.
Caption: Synthetic workflow using the chiral furan diol.
Comparison with Standard Chiral Auxiliaries
Chiral auxiliaries are temporarily incorporated to direct a stereoselective reaction and are then removed. Common examples include BINOL and TADDOL derivatives, which are often used as ligands for metal catalysts.
| Feature | This compound | (R)-BINOL | (R,R)-TADDOL |
| Functionality | Chiral Building Block / Precursor | Chiral Ligand / Catalyst | Chiral Ligand / Catalyst |
| Cost | Moderate (via biocatalysis) | High | High |
| Incorporation | Is a core part of the final structure | Used catalytically or stoichiometrically, then separated | Used catalytically or stoichiometrically, then separated |
| Key Advantage | Dual functionality: chirality + versatile furan ring for subsequent reactions (e.g., conversion to cyclohexene derivatives via Diels-Alder). | C₂ symmetry provides an excellent chiral environment for a wide range of metal-catalyzed reactions. | Robust, highly effective in Lewis acid-catalyzed reactions, particularly with titanium. |
| Key Disadvantage | Less established in the literature as a general-purpose ligand. | Higher cost, potential for metal contamination in the product. | Often requires stoichiometric amounts of Lewis acids, leading to more waste. |
| Atom Economy | High (entire molecule is incorporated) | Variable (used catalytically is high; as an auxiliary, it is low) | Variable (similar to BINOL) |
Part 3: The Cost-Benefit Decision Framework
Choosing the right chiral strategy is a multi-faceted decision. The cost extends beyond the price of the starting material to include process steps, purification, and waste disposal.
Decision Logic: When to Choose this compound
This diol is most beneficial when the synthetic plan can exploit the furan ring in subsequent steps.
-
Scenario 1: Target molecule contains a furan or a derivative. The choice is obvious. Using this diol directly incorporates a significant portion of the target's scaffold with the correct stereochemistry, dramatically reducing the step count.
-
Scenario 2: Synthesis requires a diene or dienophile. The furan ring can act as a diene in Diels-Alder reactions, providing a straightforward route to complex, stereodefined cyclohexene systems. This is a powerful and often overlooked advantage.
-
Scenario 3: A "green" and scalable process is paramount. The biocatalytic synthesis of the diol is highly sustainable, avoids heavy metals, and is well-suited for large-scale industrial production.
Caption: Cost-benefit decision matrix for chiral diol selection.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound
(This protocol is a representative procedure based on established methods for similar substrates)
-
Culture Preparation: Inoculate 100 mL of sterile MRS broth with Lactobacillus paracasei BD101. Incubate at 30°C for 24 hours with shaking.
-
Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in 50 mL of sterile 100 mM phosphate buffer (pH 7.0).
-
Bioreduction: To the cell suspension, add glucose to a final concentration of 2% (w/v). Add 1.0 g of 2-hydroxy-1-(furan-2-yl)ethan-1-one.
-
Reaction: Incubate the mixture at 30°C with gentle agitation for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells. Saturate the aqueous supernatant with NaCl and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary, typically affording the diol in >95% yield and >99% ee.
Self-Validation: The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis, comparing the product to racemic and authentic chiral standards. The high selectivity of the biocatalyst serves as an internal validation of the stereochemical outcome.
Conclusion
This compound presents a compelling case for its use in specific, well-designed synthetic strategies. While traditional chiral ligands like BINOL and TADDOL are powerful tools for general asymmetric catalysis, their value is primarily in directing stereochemistry. The furan diol, however, offers a dual-value proposition: it introduces chirality and provides a versatile functional handle for subsequent, complexity-building transformations.
Cost-Benefit Summary:
-
Cost: The upfront cost of the precursor ketone is a factor. However, when synthesized via a scalable and green biocatalytic route, the operational costs are low, and capital costs for large-scale production are favorable compared to precious metal catalysis.
-
Benefit: The primary benefit lies in synthetic efficiency and atom economy. By incorporating a functional heterocycle directly with the chiral center, it can significantly shorten synthetic routes to complex molecules, saving time, reagents, and waste. This downstream saving often outweighs the initial investment.
For researchers and drug development professionals whose targets align with the unique reactivity of the furan moiety, this compound is not just another chiral diol, but a strategic shortcut to complex molecular architecture.
References
-
Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. (2021). Journal of the American Chemical Society. [Link]
-
Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. (n.d.). PMC - NIH. [Link]
-
Characterization of four diol dehydrogenases for enantioselective synthesis of chiral vicinal diols. (2022). CoLab. [Link]
-
Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. (n.d.). PMC - PubMed Central. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01831h]([Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (R)-1-(Furan-2-yl)ethane-1,2-diol: A Framework for Safety and Operational Excellence
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount. (R)-1-(Furan-2-yl)ethane-1,2-diol, a chiral synthon featuring a furan heterocycle, is a valuable building block in organic synthesis.[1][2] Its unique structure, combining a furan ring with a vicinal diol, offers versatile pathways for creating complex molecules, particularly nitrogen-containing heterocyclic compounds.[2] However, its utility in the lab is predicated on a foundation of rigorous safety protocols. The chemical properties dictated by its furan and hydroxyl functional groups demand a comprehensive understanding of its potential hazards and the implementation of robust handling procedures.[1]
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Furan Moiety: Furan itself is classified as an extremely flammable liquid and vapor that is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, and may cause cancer.[3] Furan-containing compounds can also form explosive peroxides upon prolonged storage, especially when exposed to air and light.[3][4]
-
Ethanediol Moiety: Ethane-1,2-diol (ethylene glycol) is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5][6]
Based on this analysis, this compound should be handled as a substance that is potentially harmful if ingested or inhaled, a skin and eye irritant, and may have long-term health effects. The potential for peroxide formation should also be considered. Therefore, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles compliant with ANSI Z87.1 standards.[7] A face shield should be worn over goggles where splashing is a significant risk.[8] | Protects against splashes of the chemical which may cause serious eye irritation.[8] |
| Hand Protection | Chemically resistant gloves. Nitrile or Butyl rubber gloves are recommended for handling similar organic alcohols.[8] | Prevents skin contact, which can cause irritation. Always inspect gloves for tears or degradation before use and replace them immediately if contaminated.[8][9] |
| Skin & Body Protection | A flame-retardant lab coat, kept fastened. Full-length pants and closed-toe shoes are required.[7][8] | Provides a barrier against accidental spills and protects the skin. Flame-retardant material is crucial due to the flammability of the furan moiety.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] | Protects against respiratory irritation and potential systemic toxicity from inhaling vapors. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to chemical handling is critical to prevent accidents and exposure. The following workflow provides a procedural guide for the safe manipulation of this compound.
Workflow for Safe Handling and Disposal
Caption: A stepwise workflow for the safe handling and disposal of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a Work Area: All handling of this compound must occur within a properly functioning chemical fume hood.[8] Ensure the area is clean and free of clutter.
-
Assemble Equipment: Gather all necessary laboratory equipment and a spill kit containing absorbent material (e.g., sand, vermiculite).[10]
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
-
Handling:
-
Dispensing: Use only non-sparking tools when handling the chemical, as furan derivatives can be flammable.[4][11] Grounding and bonding containers may be necessary for larger quantities to prevent static discharge.
-
During the Experiment: Keep the container tightly closed when not in use. Avoid actions that could generate aerosols or vapors.
-
Post-Experiment Cleanup: Thoroughly clean the work area and decontaminate any equipment used. Wash the surfaces with an appropriate solvent and then soap and water.
-
-
Post-Handling:
-
PPE Removal: Remove PPE in the correct order to avoid contaminating your skin. Typically, this involves removing gloves first, followed by the lab coat, and finally eye protection.
-
Hygiene: Wash your hands and face thoroughly with soap and water after handling the substance.[3] Do not eat, drink, or smoke in the laboratory area.[10]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix waste containing this chemical with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[8] Furan-containing compounds may have specific, more stringent disposal requirements.[8]
-
Containerization: Collect all waste (excess chemical, contaminated gloves, absorbent material, etc.) in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Storage: Store the waste container in a secondary containment bin within a designated, cool, and well-ventilated safe storage area.[8] The storage area should be locked or otherwise accessible only to authorized personnel.[4]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[8] Never dispose of this chemical down the drain.
Disposal Decision Flowchart
Caption: Decision-making process for the proper disposal of chemical waste.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely harness the synthetic potential of this compound, ensuring the integrity of your research and the well-being of your team.
References
- This compound - Vulcanchem. (n.d.).
- Personal protective equipment for handling 1-(Furan-2-yl)ethanol - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Furan, stabilized. (2014).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- 1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol - PubChem. (n.d.).
- SAFETY DATA SHEET - PPG. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Safety data sheet - Kalochem Chemical. (2022).
- 1,2-Bis(furan-2-yl)ethane-1,2-diol - Benchchem. (n.d.).
- Furan - Safety Data Sheet - ChemicalBook. (n.d.).
- Chapter 19 – Personal Protective Equipment (PPE) - Environment, Health, and Safety. (2024).
- SAFETY DATA SHEET ETHANEDIOL LRG - Chemical Suppliers. (2017).
Sources
- 1. This compound (14086-08-9) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemical.kalochem.shop [chemical.kalochem.shop]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
